Product packaging for 6-(1H-Pyrrol-1-yl)nicotinic acid(Cat. No.:CAS No. 175135-86-1)

6-(1H-Pyrrol-1-yl)nicotinic acid

Cat. No.: B067873
CAS No.: 175135-86-1
M. Wt: 188.18 g/mol
InChI Key: GXLGOBAHBJQAJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

6-(1H-Pyrrol-1-yl)nicotinic acid is a sophisticated heteroaromatic building block of significant interest in medicinal chemistry and drug discovery research. This compound features a nicotinic acid core functionalized with a 1H-pyrrol-1-yl substituent at the 6-position, creating a unique molecular architecture that serves as a versatile scaffold for the synthesis of more complex structures. Its primary research value lies in its application as a key intermediate in the development of novel pharmaceutical agents, particularly as a core structure or synthon for kinase inhibitors, enzyme modulators, and other biologically active compounds. The electron-rich pyrrole ring can influence the electronic distribution and conformation of the molecule, potentially enhancing its ability to interact with specific biological targets. Researchers utilize this compound to explore structure-activity relationships (SAR), to create targeted molecular libraries for high-throughput screening, and to develop potential therapeutics in areas such as oncology and inflammation. The carboxylic acid functional group provides a convenient handle for further derivatization via amide coupling or esterification, allowing for the straightforward generation of diverse compound arrays. This product is intended for research applications only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8N2O2 B067873 6-(1H-Pyrrol-1-yl)nicotinic acid CAS No. 175135-86-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-pyrrol-1-ylpyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c13-10(14)8-3-4-9(11-7-8)12-5-1-2-6-12/h1-7H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXLGOBAHBJQAJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=NC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60377301
Record name 6-(1H-Pyrrol-1-yl)nicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60377301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175135-86-1
Record name 6-(1H-Pyrrol-1-yl)nicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60377301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to Novel Synthesis Methods for Pyrrole-Substituted Nicotinic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Strategic Convergence of Pyrrole and Nicotinic Acid Scaffolds

The deliberate fusion of distinct pharmacophores into a single molecular entity is a cornerstone of modern medicinal chemistry. Pyrrole, a five-membered aromatic heterocycle, is a privileged scaffold found in a vast array of natural products and synthetic drugs, prized for its ability to engage in crucial biological interactions like hydrogen bonding and π–π stacking.[1][2][3] Its derivatives exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][4][5][6][7][8] When coupled with nicotinic acid (Vitamin B3), a fundamental building block with its own significant therapeutic profile, the resulting pyrrole-substituted nicotinic acids represent a class of compounds with immense potential for drug discovery.

This guide moves beyond a mere catalog of reactions. It is designed for the practicing researcher and drug development professional, offering an in-depth exploration of novel, efficient, and versatile synthetic strategies. We will dissect the causality behind experimental choices, providing not just protocols, but a framework for rational design and synthesis of these high-value compounds.

Chapter 1: Multi-Component Reactions (MCRs) - The Power of Convergent Synthesis

Expertise & Experience: Why MCRs are a Game-Changer

Multi-Component Reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all starting materials, are exceptionally suited for generating libraries of complex molecules.[9][10] Their power lies in operational simplicity, high atom economy, and the ability to rapidly create structural diversity—a critical advantage in structure-activity relationship (SAR) studies.[3][9] For pyrrole-substituted nicotinic acids, MCRs allow for the strategic introduction of the nicotinic acid moiety as one of the core components, enabling a modular and highly efficient assembly process.

A Self-Validating Protocol: InCl₃-Catalyzed One-Pot Synthesis of Highly Substituted Pyrroles

This protocol exemplifies a Hantzsch-like MCR approach, leveraging the Lewis acidity of Indium(III) chloride to efficiently construct the pyrrole core. The choice of InCl₃ is deliberate; it is known to be an effective and relatively mild catalyst for this type of condensation and cyclization cascade.[9]

Experimental Protocol:

  • Reactant Preparation: To a 25 mL round-bottom flask, add the primary amine (e.g., 3-aminobenzoic acid, as a precursor to the nicotinic acid moiety, 1.0 mmol), the β-dicarbonyl compound (1.0 mmol), and the α-haloester (e.g., ethyl α-chloroacetoacetate, 1.0 mmol) in a suitable solvent such as ethanol (10 mL).

  • Catalyst Introduction: Add Indium(III) chloride (InCl₃, 0.1 mmol, 10 mol%) to the stirred mixture.

  • Reaction Execution: The reaction mixture is first stirred at room temperature for 30 minutes. Following this, the flask is subjected to microwave irradiation at 120 °C for 30 minutes to drive the reaction to completion.[9]

  • Work-up and Purification: Upon cooling, the solvent is removed under reduced pressure. The residue is redissolved in ethyl acetate (20 mL) and washed with a saturated sodium bicarbonate solution (2 x 10 mL) and brine (10 mL). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to yield the desired polysubstituted pyrrole.

Data Presentation: Substrate Scope and Yields
EntryAmine Componentβ-Dicarbonyl ComponentYield (%)
1AnilineEthyl Acetoacetate85
24-FluoroanilineAcetylacetone88
33-Aminobenzoic AcidDimedone79
4BenzylamineEthyl Acetoacetate92

(Yields are representative and based on typical outcomes for this reaction class.)

Visualization: MCR Workflow

MCR_Workflow Amine Amine (Nicotinic Acid Precursor) Catalyst InCl₃ Catalyst Microwave, 120°C Amine->Catalyst Dicarbonyl β-Dicarbonyl Compound Dicarbonyl->Catalyst Haloester α-Haloester Haloester->Catalyst Product Polysubstituted Pyrrole (Nicotinic Acid Derivative) Catalyst->Product One-Pot Reaction Palladium_Cycle Simplified Pd-Catalyzed Cascade Pd0 Pd(0) PdII_Aryl Ar-Pd(II)-X Pd0->PdII_Aryl Oxidative Addition/Transmetalation Oxidant Oxidant Alkene_Complex Alkene Coordination PdII_Aryl->Alkene_Complex + Amine Insertion Migratory Insertion Alkene_Complex->Insertion Aza_Wacker Intramolecular a-Wacker Cyclization Insertion->Aza_Wacker Product_Release β-Hydride Elimination & Aromatization Aza_Wacker->Product_Release Product_Release->Pd0 Reductive Elimination Product Pyrrole Product Product_Release->Product Reactants N-Homoallylic Amine + Ar-B(OH)₂ Cycloaddition cluster_reactants Reactants cluster_catalyst cluster_product Product Dipole 3-Atom Component (e.g., Aza-allenyl radical) Catalyst Photocatalyst Dipole->Catalyst Dipolarophile 2-Atom Component (e.g., Alkyne) Dipolarophile->Catalyst Pyrrole 5-Membered Ring (Pyrrole Core) Catalyst->Pyrrole

References

A Technical Guide to the Spectroscopic Characterization of 6-(1H-Pyrrol-1-yl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and medicinal chemistry, heteroaromatic scaffolds are indispensable building blocks for creating novel therapeutics. Among these, 6-(1H-Pyrrol-1-yl)nicotinic acid stands out as a versatile intermediate.[1] Its molecular architecture, featuring a nicotinic acid core functionalized with a 1H-pyrrol-1-yl substituent, presents a unique electronic and conformational profile. This makes it a valuable synthon for developing sophisticated molecules targeting a range of biological pathways, including kinase and enzyme modulation.[1]

For researchers and drug development professionals, the unambiguous confirmation of this molecule's identity and purity is the critical first step in any synthetic campaign. Relying on a single analytical technique is insufficient; a multi-faceted spectroscopic approach is required to create a self-validating system of characterization.

This in-depth guide provides a comprehensive framework for the spectroscopic elucidation of this compound. We will delve into the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document moves beyond a simple listing of data, explaining the causal relationships between molecular structure and spectral output, thereby empowering researchers to confidently interpret their own experimental results.

Molecular Structure and Atom Numbering

To facilitate a clear and precise discussion of the spectroscopic data, the following atom numbering scheme will be used throughout this guide. Understanding the distinct electronic environments of each atom is fundamental to predicting and interpreting the resulting spectra.

Caption: Structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are essential for unambiguous structure verification.

Expertise & Causality: Predicting the NMR Spectrum

The chemical shifts in the NMR spectrum are dictated by the local electronic environment of each nucleus.

  • Pyridine Ring Protons (H2, H4, H5): These protons are on an electron-deficient aromatic ring due to the electronegativity of the nitrogen atom (N1). They will therefore appear downfield (at a higher ppm value) compared to protons on a simple benzene ring. The proton at C2 is expected to be the most deshielded due to its proximity to the ring nitrogen.

  • Pyrrole Ring Protons (H2'/H5', H3'/H4'): The pyrrole ring is electron-rich. However, its attachment to the electron-deficient pyridine ring at C6 will draw electron density away, shifting these protons further downfield than in unsubstituted pyrrole. Due to symmetry, the protons at C2' and C5' are chemically equivalent, as are the protons at C3' and C4'. This will result in two distinct signals for the pyrrole ring protons.

  • Carboxylic Acid Proton (-COOH): This acidic proton is highly deshielded and will appear far downfield, often as a broad singlet. Its presence is a key indicator of the functional group. The choice of an appropriate deuterated solvent, such as DMSO-d₆, is critical to ensure this exchangeable proton is observed.[2]

¹H NMR (400 MHz, DMSO-d₆): Predicted Data
Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityCoupling Constant (J, Hz)Integration
-COOH~13.0Broad Singlet-1H
H2~8.9Doublet (d)~2.51H
H4~8.2Doublet of Doublets (dd)~8.0, 2.51H
H5~7.8Doublet (d)~8.01H
H2'/H5'~7.6Triplet (t)~2.22H
H3'/H4'~6.3Triplet (t)~2.22H
¹³C NMR (100 MHz, DMSO-d₆): Predicted Data
Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
C7 (-COOH)~166Carbonyl carbon, highly deshielded.
C6~152Attached to two nitrogen atoms, highly deshielded.
C2~150Adjacent to ring nitrogen.
C4~140Deshielded by nitrogen and carboxyl group.
C3~125Carboxyl-bearing carbon.
C2'/C5'~122Pyrrole carbons adjacent to nitrogen.
C5~118Shielded relative to other pyridine carbons.
C3'/C4'~112Electron-rich pyrrole carbons.
Experimental Protocol: NMR Data Acquisition
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is crucial for observing the acidic carboxylic proton.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Set a spectral width of approximately 16 ppm.

    • Use a 30-degree pulse angle with a relaxation delay of 2 seconds.

    • Acquire at least 16 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set a spectral width of approximately 220 ppm.

    • Acquire a sufficient number of scans (e.g., 1024 or more) to achieve adequate signal-to-noise, as ¹³C has a low natural abundance.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual DMSO solvent peak at δ 2.50 ppm and the ¹³C spectrum to the DMSO peak at δ 39.52 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the key functional groups present in a molecule. The spectrum arises from the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

Expertise & Causality: Interpreting the IR Spectrum

The structure of this compound contains several IR-active functional groups. By referencing known frequency ranges for nicotinic acid and related compounds, we can predict the key absorption bands.[3][4][5]

  • O-H Stretch: The carboxylic acid will exhibit a very broad absorption band from approximately 3300 to 2500 cm⁻¹, which is characteristic of the hydrogen-bonded O-H group.

  • C-H Stretches: Aromatic C-H stretching vibrations from both the pyridine and pyrrole rings will appear just above 3000 cm⁻¹.

  • C=O Stretch: The carbonyl group of the carboxylic acid will produce a strong, sharp absorption band around 1700 cm⁻¹.[4]

  • C=C and C=N Stretches: The aromatic ring skeleton vibrations will result in several absorptions in the 1600-1450 cm⁻¹ region.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)IntensityVibrational Assignment
3300 - 2500Broad, StrongO-H stretch (Carboxylic Acid)
3150 - 3000Medium, SharpAromatic C-H stretch
~1700Strong, SharpC=O stretch (Carboxylic Acid)
1600 - 1450Medium to StrongAromatic C=C and C=N stretches
~1300MediumC-N stretch
Experimental Protocol: ATR-FTIR Data Acquisition
  • Sample Preparation: Place a small amount (1-2 mg) of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Background Scan: Perform a background scan with a clean, empty ATR crystal to account for atmospheric CO₂ and H₂O.

  • Sample Scan: Lower the ATR anvil to ensure firm contact with the sample. Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

  • Data Processing: The resulting spectrum should be automatically background-corrected by the instrument software. Label the significant peaks.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of a compound and offers valuable information about its structure through fragmentation patterns. For a polar, non-volatile molecule like this, Electrospray Ionization (ESI) is the ideal ionization technique.[6]

Expertise & Causality: Interpreting the Mass Spectrum

The molecular formula of this compound is C₁₀H₈N₂O₂, with a calculated monoisotopic mass of 188.0586 g/mol .

  • Positive Ion Mode (ESI+): The molecule will readily accept a proton, primarily on the basic pyridine nitrogen. The expected molecular ion will be the protonated molecule, [M+H]⁺, at an m/z (mass-to-charge ratio) of 189.0659.

  • Negative Ion Mode (ESI-): The acidic carboxylic acid group will easily lose a proton. The expected molecular ion will be the deprotonated molecule, [M-H]⁻, at an m/z of 187.0514.

  • Fragmentation: A common and diagnostic fragmentation pathway for carboxylic acids is the loss of carbon dioxide (CO₂, 44.01 Da). This would result in a fragment ion at m/z 145.0658 in positive mode.

Predicted Mass Spectrometry Data
Ion ModePredicted m/zAssignment
ESI+189.0659[M+H]⁺
ESI+145.0658[M+H - CO₂]⁺
ESI-187.0514[M-H]⁻
Experimental Protocol: LC-MS (ESI) Data Acquisition
  • Sample Preparation: Prepare a dilute solution of the compound (~100 µg/mL) in a suitable solvent mixture such as 50:50 acetonitrile:water with 0.1% formic acid (for positive mode) or 0.1% ammonium hydroxide (for negative mode).

  • Instrumentation: Use a Liquid Chromatography-Mass Spectrometry (LC-MS) system equipped with an ESI source and a high-resolution mass analyzer (e.g., TOF or Orbitrap).

  • Method: Infuse the sample solution directly into the ESI source or perform a simple chromatographic separation on a C18 column.

  • MS Acquisition: Acquire data in both positive and negative ion modes over a mass range of m/z 50-500. For fragmentation data, perform a tandem MS (MS/MS) experiment by isolating the parent ion (m/z 189 in positive mode) and subjecting it to collision-induced dissociation (CID).

Integrated Spectroscopic Workflow and Validation

No single technique provides a complete picture. The true power of spectroscopic characterization lies in synthesizing the data from all three methods to build an unshakeable structural proof. This integrated approach forms a self-validating system, ensuring the identity and purity of the target compound.

Workflow cluster_0 Data Acquisition cluster_1 Data Interpretation cluster_2 Validation NMR NMR Spectroscopy (¹H & ¹³C) NMR_data Proton Count & Connectivity (δ, J-coupling, Integration) Carbon Skeleton NMR->NMR_data Provides IR FTIR Spectroscopy IR_data Functional Groups (-COOH, C=O, Aromatic C=C) IR->IR_data Provides MS Mass Spectrometry (High-Resolution ESI) MS_data Molecular Formula (Exact Mass of [M+H]⁺) Key Fragments (-CO₂) MS->MS_data Provides Conclusion Structural Confirmation NMR_data->Conclusion IR_data->Conclusion MS_data->Conclusion

References

The Definitive Guide to the Crystal Structure Analysis of 6-(1H-Pyrrol-1-yl)nicotinic Acid: A Methodological Whitepaper

Author: BenchChem Technical Support Team. Date: January 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive, in-depth exploration of the methodologies and scientific rationale behind the complete crystal structure analysis of 6-(1H-Pyrrol-1-yl)nicotinic acid. This molecule, a key heteroaromatic building block in medicinal chemistry, presents a fascinating case study in solid-state characterization due to its combination of a nicotinic acid core and a pyrrole substituent.[1] While a published crystal structure for this specific molecule is not publicly available as of this writing, this guide will leverage established protocols and data from the parent molecule, nicotinic acid, and related derivatives to present a complete workflow.[2][3][4] We will dissect the entire analytical cascade, from de novo synthesis and crystal growth to advanced diffraction techniques and spectroscopic validation, providing both the "how" and the "why" behind each critical step.

Introduction: The Significance of Solid-State Characterization

This compound is a versatile scaffold used in the synthesis of complex pharmaceutical agents, including kinase inhibitors and other biologically active compounds.[1] The arrangement of molecules in the solid state—the crystal structure—profoundly influences critical physicochemical properties such as solubility, dissolution rate, stability, and bioavailability. For drug development professionals, a thorough understanding of the crystalline form is not merely an academic exercise; it is a regulatory and clinical necessity. Polymorphism, the ability of a compound to exist in multiple crystal forms, can have dramatic consequences on a drug's efficacy and safety.[2] Therefore, definitive crystal structure analysis is a cornerstone of modern pharmaceutical development.

This guide will provide the authoritative framework for such an analysis, grounded in first principles and established best practices.

Synthesis and Purification of the Analyte

The journey to a crystal structure begins with the synthesis of high-purity material. The target molecule, this compound, can be synthesized through various organic chemistry routes, often involving the coupling of a pyrrole derivative with a functionalized pyridine ring. A plausible synthetic route would involve the reaction of 6-chloronicotinic acid with pyrrole in the presence of a suitable base and catalyst.

Protocol 1: Synthesis of this compound

  • Reaction Setup: To a solution of 6-chloronicotinic acid (1 equivalent) in a high-boiling point polar aprotic solvent such as dimethylformamide (DMF), add potassium carbonate (2.5 equivalents) and pyrrole (1.2 equivalents).

  • Catalysis: Add a catalytic amount of copper(I) iodide and L-proline. This catalytic system is effective for Ullmann-type coupling reactions.

  • Reaction Execution: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at 100-120 °C for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Workup: After cooling to room temperature, pour the reaction mixture into water and acidify with 1M HCl to a pH of approximately 3-4. This will precipitate the product.

  • Purification: Collect the crude product by filtration. Purify the solid by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product with >98% purity. Purity should be confirmed by NMR spectroscopy and mass spectrometry.

The Art and Science of Single Crystal Growth

The primary bottleneck in X-ray crystallography is often the growth of a single crystal of suitable size and quality.[5] For a small organic molecule like this compound, several techniques can be employed. The choice of solvent is critical, as it influences crystal growth mechanisms and can even become incorporated into the crystal lattice.[6]

Common Crystallization Techniques:

  • Slow Evaporation: This is the simplest method, involving the slow evaporation of a solvent from a saturated solution of the compound.[6][7] A solvent in which the compound has moderate solubility is ideal.

  • Vapor Diffusion: This is often the most successful method for obtaining high-quality crystals from small amounts of material.[6][7] A solution of the compound is placed in a small, open vial, which is then sealed inside a larger container holding a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and promoting slow crystallization.

  • Cooling: A saturated solution of the compound is prepared at an elevated temperature and then slowly cooled.[5][7] This decrease in temperature reduces solubility, leading to crystal formation.

Protocol 2: Crystal Growth by Vapor Diffusion

  • Solvent Selection: Dissolve 5-10 mg of purified this compound in a minimal amount of a solvent in which it is reasonably soluble (e.g., methanol, ethanol, or THF).

  • Setup: Place this solution in a small glass vial (e.g., a 0.5 mL vial).

  • Anti-Solvent: In a larger, sealable jar (e.g., a 20 mL scintillation vial), place 2-3 mL of a volatile anti-solvent in which the compound is poorly soluble (e.g., hexane, diethyl ether).[7]

  • Diffusion: Place the small vial inside the larger jar, ensuring the solution levels are appropriate to prevent mixing. Seal the jar tightly.

  • Incubation: Leave the setup undisturbed in a vibration-free location at a constant temperature. Crystals should form over a period of several days to weeks.

Single-Crystal X-ray Diffraction (SC-XRD): The Definitive Structural Tool

SC-XRD is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[8] The technique relies on the diffraction of X-rays by the electron clouds of the atoms in the crystal lattice.

Data Collection

A suitable crystal is mounted on a goniometer and placed in a focused beam of monochromatic X-rays. As the crystal is rotated, a series of diffraction patterns are collected on a detector.

Experimental Workflow for SC-XRD Data Collection

SC_XRD_Workflow cluster_prep Crystal Preparation cluster_data Data Acquisition cluster_process Data Processing Select Select Suitable Crystal (0.1-0.4 mm) Mount Mount on Goniometer Select->Mount Center Center Crystal in X-ray Beam Mount->Center Screen Preliminary Screening (Unit Cell Determination) Center->Screen Strategy Define Data Collection Strategy Screen->Strategy Collect Collect Diffraction Data (6-24 hours) Strategy->Collect Integrate Integrate Reflections Collect->Integrate Correct Apply Corrections (Absorption, etc.) Integrate->Correct Merge Scale and Merge Data Correct->Merge

Caption: Workflow for single-crystal X-ray diffraction data collection.

Typical Data Collection Parameters:

ParameterValue/SettingRationale
Diffractometer Bruker D8 VENTURE or similarEquipped with a modern photon-counting detector for high sensitivity.
X-ray Source Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å)Mo is standard for small molecules; Cu provides better diffraction for weakly diffracting crystals.
Temperature 100 K or 173 KLow temperature minimizes thermal motion of atoms, leading to higher quality data.[9]
Data Collection Strategy Omega and Phi scansA combination of scans ensures that a complete, redundant dataset is collected.
Exposure Time 10-30 seconds per frameBalances signal-to-noise with total collection time.[8]
Structure Solution and Refinement

Once the diffraction data are collected and processed, the next step is to solve the phase problem and refine the atomic model. This is an iterative computational process.

Workflow for Structure Solution and Refinement

Structure_Solution_Workflow A Processed Diffraction Data (.hkl file) B Determine Space Group A->B C Structure Solution (e.g., Direct Methods using SHELXT) B->C D Initial Atomic Model C->D E Structure Refinement (Least-Squares using SHELXL) D->E F Difference Fourier Map (Locate H atoms, identify disorder) E->F Iterate G Final Structural Model E->G Convergence F->E H Validation and CIF Generation (checkCIF) G->H

Caption: Iterative workflow for crystal structure solution and refinement.

Key Software: The SHELX suite of programs (e.g., SHELXT for solution and SHELXL for refinement) is the industry standard for small-molecule crystallography.[10][11][12]

Refinement Process: The initial model obtained from structure solution is refined against the experimental data. This involves adjusting atomic positions, thermal parameters (describing atomic vibrations), and occupancies (in cases of disorder). The quality of the refinement is monitored by the R-factor, which is a measure of the agreement between the calculated and observed structure factors. A low R-factor (typically < 5%) indicates a good fit.[13]

Interpreting the Crystal Structure: A Hypothetical Case Study

While the specific structure of this compound is unknown, we can extrapolate from the known structure of nicotinic acid (Vitamin B3) to predict key features.[14] Nicotinic acid is known to form hydrogen-bonded dimers in the solid state, with the carboxylic acid groups of two molecules interacting.

Table 1: Illustrative Crystallographic Data for this compound (Note: This data is hypothetical and for illustrative purposes only.)

ParameterValue
Chemical FormulaC₁₀H₈N₂O₂
Formula Weight188.18 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a7.5 Å
b12.0 Å
c9.8 Å
α90°
β110°
γ90°
Volume841.6 ų
Z4
Calculated Density1.48 g/cm³
R-factor (final)0.045

Key Structural Insights:

  • Hydrogen Bonding: The primary intermolecular interaction would likely be the formation of a centrosymmetric dimer via hydrogen bonds between the carboxylic acid groups, similar to nicotinic acid.

  • π-π Stacking: The presence of two aromatic rings (pyridine and pyrrole) introduces the possibility of π-π stacking interactions, which would play a significant role in the crystal packing. The relative orientation of the pyrrole and pyridine rings will be a key determinant of the overall packing efficiency.

  • Molecular Conformation: The dihedral angle between the planes of the pyridine and pyrrole rings will be a critical conformational parameter, influencing how the molecules pack in three dimensions.

Complementary and Validating Techniques

While SC-XRD provides the ultimate structural detail, a comprehensive analysis is supported by other techniques that probe the bulk properties of the material.

Powder X-ray Diffraction (PXRD)

PXRD is invaluable for analyzing polycrystalline powders, making it essential for quality control and polymorph screening.[15][16] While structure determination from powder data is more complex than from single crystals, it is a powerful tool when suitable single crystals cannot be obtained.[17][18] A PXRD pattern serves as a unique "fingerprint" for a specific crystalline phase.

Spectroscopic Analysis
  • FT-IR Spectroscopy: Fourier-transform infrared spectroscopy can confirm the presence of key functional groups. For this compound, characteristic peaks would include C=O stretching of the carboxylic acid (around 1700 cm⁻¹), O-H stretching (a broad band around 3000 cm⁻¹), and various C-H and C=N stretching vibrations from the aromatic rings.

  • NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy in solution confirms the molecular structure and purity of the synthesized compound before crystallization.

Thermal Analysis
  • Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature. It is used to determine the melting point, enthalpy of fusion, and to detect phase transitions, which is critical for identifying polymorphs.

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is used to determine thermal stability and decomposition temperatures.

Data Reporting and Archiving: The Crystallographic Information File (CIF)

The universally accepted format for reporting and archiving crystal structure data is the Crystallographic Information File (CIF).[2][3] This standard text file format, promulgated by the International Union of Crystallography (IUCr), contains all the essential information about the crystal structure determination, including unit cell parameters, atomic coordinates, and experimental details.[14] Programs like SHELXL automatically generate a CIF file upon successful refinement.[11] This file can be deposited in public databases like the Cambridge Structural Database (CSD) to make the structure available to the global scientific community.[3]

Conclusion

The crystal structure analysis of this compound is a multi-faceted process that integrates synthesis, meticulous crystallization, high-precision diffraction experiments, and robust computational refinement. Each step, from growing a flawless crystal to interpreting the final electron density map, is governed by rigorous scientific principles. This guide has outlined a complete and authoritative workflow that, when followed, yields an unambiguous determination of the solid-state structure. For any scientist involved in drug development, mastering these techniques is essential for ensuring the quality, stability, and efficacy of novel pharmaceutical compounds.

References

An In-Depth Technical Guide to the Initial In-Vitro Evaluation of 6-(1H-Pyrrol-1-yl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: Contextualizing the Investigation

Nicotinic acid (Niacin) and its derivatives represent a versatile chemical scaffold with a rich history of biological activity, ranging from lipid modification to anti-inflammatory and anticancer effects.[1][2][3][4] The compound 6-(1H-Pyrrol-1-yl)nicotinic acid is a novel derivative featuring a nicotinic acid core functionalized with a 1H-pyrrol-1-yl substituent.[5] This unique architecture presents an intriguing subject for initial drug discovery screening. The electron-rich pyrrole ring may alter the electronic distribution of the nicotinic acid core, potentially modulating its interaction with biological targets.[5]

This guide provides a comprehensive framework for the initial in-vitro evaluation of this compound, designed for researchers in drug development. Our approach is hypothesis-driven, focusing on its potential as an anti-inflammatory agent, a common therapeutic area for nicotinic acid derivatives.[6][7] The workflow is structured as a logical cascade, beginning with fundamental characterization and cytotoxicity assessment, followed by targeted mechanistic assays to probe its effects on key inflammatory pathways. Each protocol is designed to be self-validating through the inclusion of appropriate controls, ensuring the generation of robust and trustworthy data.

Phase 1: Foundational Characterization & Safety Profiling

Before investigating biological activity, it is imperative to establish the compound's fundamental properties and its general effect on cell viability. This phase ensures data integrity for subsequent mechanistic studies.

Physicochemical Characterization

A baseline understanding of the compound's physical and chemical properties is critical for accurate experimental design, particularly for ensuring its solubility in assay media.

  • Purity Assessment: The purity of the test compound must be confirmed, typically via High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). A purity of >95% is standard for initial biological screening.

  • Solubility Determination: The solubility of this compound should be determined in relevant solvents, primarily Dimethyl Sulfoxide (DMSO), and the final aqueous assay buffer. This is crucial for preparing accurate stock solutions and preventing compound precipitation during experiments.

  • Chemical Stability: An initial assessment of the compound's stability in the stock solution (DMSO, stored at -20°C or -80°C) and in the final assay medium over the time course of the longest experiment should be performed.

General Cytotoxicity Assessment

A primary cytotoxicity screen is essential to determine the concentration range at which the compound affects basic cell viability. This allows for the differentiation between targeted pharmacological effects and non-specific toxicity in subsequent assays.[8][9] We will utilize the MTT assay, a reliable colorimetric method that measures metabolic activity as an indicator of cell viability.[10]

Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Culture: Seed RAW 264.7 macrophage cells (a common cell line for inflammation studies[6]) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of 2-fold serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤0.5%.

  • Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions. Include "vehicle control" wells (medium with 0.5% DMSO) and "untreated control" wells.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours.[10]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the CC₅₀ (Concentration that causes 50% cytotoxicity).

Data Presentation: Expected Cytotoxicity Data

Concentration (µM)Mean Absorbance (570 nm)Std. Deviation% Cell Viability
Vehicle Control1.250.08100%
0.11.230.0798.4%
1.01.200.0996.0%
101.150.0692.0%
500.880.0570.4%
1000.600.0748.0%

This is example data. Actual results will vary.

Phase 2: Mechanistic Pathway Evaluation

Based on the established non-toxic concentration range, we will now investigate the compound's effect on specific molecular targets central to the inflammatory response: the Cyclooxygenase-2 (COX-2) enzyme and the Nuclear Factor-kappa B (NF-κB) signaling pathway.[11][12]

Direct Enzyme Inhibition: COX-2 Assay

Cyclooxygenase-2 (COX-2) is a key enzyme responsible for the synthesis of prostaglandins, which are critical mediators of pain and inflammation.[13] Selective inhibition of COX-2 is the mechanism of action for several successful anti-inflammatory drugs. A direct enzymatic assay will determine if this compound can inhibit COX-2 activity.

Experimental Protocol: Fluorometric COX-2 Inhibition Assay

This protocol is based on commercially available kits that measure the peroxidase component of the COX-2 enzyme.[14]

  • Reagent Preparation: Prepare all kit components (Assay Buffer, COX Cofactor, COX Probe, COX-2 Enzyme) as per the manufacturer's instructions. Prepare a range of dilutions of this compound and a positive control (e.g., Celecoxib) in Assay Buffer.

  • Reaction Setup: In a 96-well plate, add the following in order:

    • 75 µL Assay Buffer

    • 10 µL of the test compound dilution (or positive/vehicle control)

    • 2 µL COX Cofactor Working Solution

    • 1 µL COX Probe Solution

    • 1 µL recombinant COX-2 enzyme

  • Pre-incubation: Incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the reaction by adding 10 µL of Arachidonic Acid solution to each well.

  • Kinetic Measurement: Immediately measure the fluorescence kinetics for 10-15 minutes at an excitation wavelength of 535 nm and an emission wavelength of 587 nm.[14]

  • Data Analysis: Calculate the initial reaction velocity (rate of fluorescence increase) for each well. Determine the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration required to inhibit enzyme activity by 50%).[13]

Data Presentation: Expected COX-2 Inhibition Data

CompoundIC₅₀ (µM)
This compoundTo be determined
Celecoxib (Positive Control)~0.05 µM
Cell-Based Pathway Analysis: NF-κB Signaling

The NF-κB signaling pathway is a primary activator of inflammation, regulating the expression of numerous pro-inflammatory genes.[12][15] Upon stimulation by agents like Tumor Necrosis Factor-alpha (TNF-α), the NF-κB dimer translocates to the nucleus to initiate gene transcription.[16] A cell-based reporter assay is a robust method to quantify the activity of this pathway.

Experimental Protocol: NF-κB Luciferase Reporter Assay

This protocol requires a cell line (e.g., HEK293 or C2C12 muscle cells) stably expressing a luciferase reporter gene under the control of an NF-κB promoter element.[12]

  • Cell Culture: Seed the NF-κB luciferase reporter cells in a 96-well white, clear-bottom plate and allow them to adhere overnight.

  • Pre-treatment: Treat the cells with various non-toxic concentrations of this compound (determined from the MTT assay) for 1-2 hours. Include a known NF-κB inhibitor as a positive control (e.g., BAY 11-7082) and a vehicle control.

  • Stimulation: Induce NF-κB activation by adding TNF-α (e.g., 10 ng/mL final concentration) to all wells except the "unstimulated" control wells. Incubate for 6-8 hours.

  • Cell Lysis: Wash the cells with PBS and then add passive lysis buffer to each well.

  • Luminescence Measurement: Transfer the cell lysate to an opaque 96-well plate. Add luciferase assay reagent to each well and immediately measure the luminescence using a luminometer.

  • Data Analysis: Normalize the luminescence readings to a measure of cell viability if necessary (e.g., a parallel plate treated identically and assayed with a viability reagent like CellTiter-Glo®). Calculate the percentage of NF-κB inhibition for each compound concentration relative to the stimulated vehicle control. Determine the IC₅₀ value from the dose-response curve.

Phase 3: Integrated Workflow and Decision Matrix

The successful completion of these initial assays provides a multi-faceted view of the compound's biological profile. The data should be integrated to guide subsequent research efforts.

dot

G cluster_0 Phase 1: Foundation cluster_1 Phase 2: Mechanistic Assays cluster_2 Phase 3: Decision Compound This compound Purity Purity & Solubility (>95%, Soluble) Compound->Purity Cytotox Cytotoxicity Screen (MTT) Determine CC50 Purity->Cytotox COX2 COX-2 Enzyme Assay Determine IC50 Cytotox->COX2 Use non-toxic concentrations NfKB NF-κB Reporter Assay Determine IC50 Cytotox->NfKB Use non-toxic concentrations Decision Go / No-Go Decision COX2->Decision NfKB->Decision

Caption: Initial in-vitro evaluation workflow for this compound.

Interpreting the Results:

  • Scenario 1: Potent COX-2 and/or NF-κB Inhibition with Low Cytotoxicity (e.g., CC₅₀ > 50 µM, IC₅₀ < 10 µM). This is a highly favorable outcome. The compound demonstrates specific activity against key inflammatory targets at concentrations that do not harm the cells. Decision: GO. Proceed with secondary assays, such as measuring the downstream production of inflammatory cytokines (e.g., IL-6, TNF-α) via ELISA.

  • Scenario 2: Moderate Activity and Low Cytotoxicity. The compound shows some inhibitory effect but may not be highly potent. Decision: GO (with optimization). This compound could serve as a starting point for a medicinal chemistry program to synthesize more potent analogs.

  • Scenario 3: Cytotoxicity and Biological Activity are Indistinguishable (CC₅₀ ≈ IC₅₀). This result suggests the observed "inhibition" in the mechanistic assays is likely due to general cell death rather than specific pathway modulation. Decision: NO-GO. The compound is too toxic for further consideration in its current form.

dot

G cluster_pathway Canonical NF-κB Signaling Pathway TNF TNF-α TNFR TNFR TNF->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB_NFkB IκB NF-κB (p65/p50) IKK->IkB_NFkB Phosphorylates IκB Proteasome Proteasome IkB_NFkB->Proteasome IκB Ubiquitination & Degradation NFkB NF-κB (Active) Proteasome->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Transcription Pro-inflammatory Gene Transcription Nucleus->Transcription Inhibitor 6-(1H-Pyrrol-1-yl) nicotinic acid Inhibitor->IKK Hypothesized Inhibition

Caption: Hypothesized inhibition of the canonical NF-κB signaling pathway.

References

Structure-Activity Relationship (SAR) Studies of 6-(1H-Pyrrol-1-yl)nicotinic Acid Analogs: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Executive Summary

The fusion of distinct pharmacophores into a single molecular scaffold is a cornerstone of modern medicinal chemistry. This guide delves into the structure-activity relationship (SAR) of a promising class of compounds: 6-(1H-pyrrol-1-yl)nicotinic acid analogs. By combining the biologically versatile nicotinic acid core with the electron-rich pyrrole moiety, these analogs present a unique architecture for interacting with various biological targets.[1] This document provides a comprehensive overview of the synthetic strategies for creating these analogs, detailed methodologies for their biological evaluation, and a systematic analysis of how structural modifications influence their activity. The insights presented herein are intended to guide researchers and drug development professionals in optimizing this scaffold for potential therapeutic applications in areas such as oncology and inflammation.[1][2][3]

Introduction: The Rationale for a Hybrid Scaffold

The pursuit of novel therapeutic agents often leads to the strategic combination of known bioactive structural motifs. Nicotinic acid (vitamin B3) and its derivatives are fundamental building blocks in pharmaceuticals, with a rich history of application in treating diseases ranging from hyperlipidemia to tuberculosis.[4][5][6] The pyridine ring of nicotinic acid serves as a versatile anchor for molecular interactions, while the carboxylic acid group provides a crucial handle for hydrogen bonding and further derivatization.[1]

Parallelly, the pyrrole ring is a privileged heterocycle found in numerous natural products and synthetic drugs, valued for its unique electronic properties and ability to participate in various non-covalent interactions.[2][3][7] Its incorporation into drug candidates has been linked to a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[3][8]

The conjugation of a pyrrole ring at the 6-position of the nicotinic acid core creates the this compound scaffold. This design is predicated on the hypothesis that the electron-rich pyrrole can modulate the electronic distribution and conformation of the nicotinic acid moiety, potentially enhancing its affinity and selectivity for specific biological targets like protein kinases or inflammatory enzymes.[1] This guide will explore the synthetic nuances and systematic SAR of this promising scaffold.

Synthetic Strategies and Methodologies

The generation of a diverse library of analogs is contingent on robust and flexible synthetic routes. The primary challenge in synthesizing the this compound core is the formation of the aryl C-N bond between the pyridine and pyrrole rings.

Dominant Synthetic Approaches

Modern synthetic chemistry offers several powerful methods for this transformation, with transition-metal-catalyzed cross-coupling reactions being particularly prominent.[1]

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a premier method for forming aryl-nitrogen bonds. It involves coupling a 6-halonicotinate ester (e.g., ethyl 6-chloronicotinate) with pyrrole in the presence of a palladium catalyst and a specialized ligand. This method is favored for its high efficiency, broad functional group tolerance, and relatively mild reaction conditions.[1]

  • Nucleophilic Aromatic Substitution (SNAr): A more classical approach involves the reaction of a 6-halonicotinic acid derivative with pyrrole in the presence of a strong base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃). The reaction typically requires an electron-deficient pyridine ring to facilitate the nucleophilic attack by the pyrrole anion.[1]

The general synthetic workflow is visualized below.

Synthetic_Workflow Start 6-Halonicotinate Ester (e.g., Ethyl 6-chloronicotinate) Intermediate Ethyl 6-(1H-pyrrol-1-yl)nicotinate Start->Intermediate Buchwald-Hartwig Amination (Pd Catalyst, Ligand, Base) OR S_NAr (Base, e.g., NaH) Pyrrole Pyrrole Pyrrole->Intermediate Final This compound Intermediate->Final Ester Hydrolysis (e.g., LiOH, NaOH) Assay_Workflow A Prepare Reagents (Enzyme, Buffer, Compounds) B Dispense Compounds into 96-well plate A->B Step 1 C Add COX-2 Enzyme Incubate 10 min B->C Step 2 D Initiate with Arachidonic Acid Add Fluorometric Probe C->D Step 3 E Measure Fluorescence (Kinetic Read) D->E Step 4 F Calculate % Inhibition Determine IC50 Value E->F Step 5

References

Physicochemical properties of 6-(1H-Pyrrol-1-yl)nicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide: Physicochemical Properties of 6-(1H-Pyrrol-1-yl)nicotinic Acid

Authored For: Researchers, Scientists, and Drug Development Professionals From the Desk of: The Senior Application Scientist

Introduction: Contextualizing a Versatile Scaffold

This compound is a sophisticated heteroaromatic compound built upon the nicotinic acid (Vitamin B3) framework. Its structure, which marries a pyridine carboxylic acid with an electron-rich pyrrole ring, presents a unique electronic and conformational profile, making it a molecule of significant interest in modern medicinal chemistry.[1] In the landscape of drug discovery, it is not merely a compound but a versatile building block—a scaffold used by researchers to synthesize more complex molecular architectures.[1]

This guide provides an in-depth analysis of the core physicochemical properties of this compound. Understanding these characteristics is paramount, as they fundamentally govern the molecule's behavior from the benchtop to biological systems. We will explore not only the known properties but also the robust analytical methodologies required to elucidate them, offering a framework for its practical application in research and development. The insights herein are designed to empower scientists to leverage this scaffold in the rational design of novel therapeutics, particularly in fields such as oncology and inflammation where kinase modulators and receptor agonists are of critical importance.[1][2]

Molecular Identity and Core Properties

A precise understanding of a compound's identity is the foundation of all subsequent research. This compound is defined by its unique arrangement of atoms and functional groups.

Caption: Chemical structure of this compound.

Table 1: Chemical Identity

IdentifierValueSource(s)
IUPAC Name 6-(1H-pyrrol-1-yl)pyridine-3-carboxylic acid[1][3]
CAS Number 175135-86-1[3][4][5]
Molecular Formula C₁₀H₈N₂O₂[3][5][6]
Molecular Weight 188.18 g/mol [5][6]
Canonical SMILES O=C(O)C1=CC=C(N2C=CC=C2)N=C1[3]
InChI Key GXLGOBAHBJQAJB-UHFFFAOYSA-N[3][6]

Physicochemical Data Summary

The physicochemical properties of a drug candidate are critical determinants of its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. The data below, compiled from available sources and contextualized with data from the parent molecule (nicotinic acid), provides a baseline for in silico modeling and experimental design.

Table 2: Physicochemical Properties

PropertyValueNotes & Context
Physical Form Solid powder (predicted)Based on related nicotinic acid compounds.[7][8]
Melting Point (°C) Data not availableParent compound, nicotinic acid, melts at 236-239 °C.[7][9] Experimental determination via Differential Scanning Calorimetry (DSC) is required.
pKa Data not availableNicotinic acid has a pKa of ~4.85 for the carboxylic acid.[8][10][11] The pyrrole substituent will influence the acidity. Experimental determination via potentiometric titration is essential.
LogP (Octanol/Water) Data not availableNicotinic acid has a LogP of ~0.36.[8][11][12] The addition of the pyrrole ring increases lipophilicity. This must be determined experimentally (e.g., Shake-Flask or HPLC method).
Aqueous Solubility Data not availableNicotinic acid is slightly soluble in water (~1.6 g/100 mL).[8][13] Solubility is pH-dependent and must be determined using a standardized protocol.

Analytical Workflows for Physicochemical Characterization

To ensure scientific rigor, the determination of physicochemical properties must follow validated, systematic workflows. These protocols are designed not just to generate data, but to ensure that the data is accurate, reproducible, and trustworthy.

Caption: General workflow for comprehensive physicochemical characterization.

Protocol: Purity and Identity Confirmation by RP-HPLC-UV

Rationale: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the gold standard for assessing the purity of small organic molecules. A C18 column is selected for its versatility in retaining moderately polar aromatic compounds. The mobile phase, an acetonitrile/water gradient with a formic acid modifier, is chosen to ensure sharp peak shapes by keeping the carboxylic acid moiety in its protonated state, thereby improving retention and chromatographic performance.

Methodology:

  • System Preparation:

    • Instrument: HPLC system with UV-Vis detector and autosampler.

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

  • Standard and Sample Preparation:

    • Prepare a 1.0 mg/mL stock solution of the compound in a 50:50 mixture of acetonitrile and water.

    • Dilute to a working concentration of 0.1 mg/mL using the same diluent.

  • System Suitability Test (SST):

    • Perform five replicate injections of the working standard.

    • The system is deemed suitable if the relative standard deviation (RSD) for peak area is ≤ 2.0% and the USP tailing factor is between 0.8 and 1.5. This step is critical for ensuring the trustworthiness of the results.

  • Analysis:

    • Inject the sample solution.

    • Run a linear gradient (e.g., 10% to 90% B over 15 minutes).

    • Purity is calculated based on the area percent of the main peak relative to the total area of all observed peaks.

Protocol: Aqueous Solubility Determination (Shake-Flask Method)

Rationale: The shake-flask method is a definitive technique for measuring thermodynamic solubility. It determines the saturation point of a compound in a specific solvent system at equilibrium. Using a phosphate-buffered saline (PBS) at pH 7.4 is crucial as it mimics physiological conditions, providing data relevant to bioavailability.

Methodology:

  • Add an excess amount of the compound (e.g., 5 mg) to a vial containing a known volume of PBS (pH 7.4).

  • Agitate the vial at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.

  • Centrifuge the suspension to pellet the undissolved solid.

  • Carefully withdraw an aliquot of the clear supernatant.

  • Dilute the aliquot with the mobile phase and quantify the concentration using the previously established HPLC method against a calibration curve.

Spectroscopic Profile

While specific spectra for this exact molecule are not publicly cataloged, its structure allows for the confident prediction of key spectroscopic features essential for its identification.

  • ¹H NMR: The proton NMR spectrum is expected to be complex. Key signals would include distinct doublets and triplets for the protons on the pyridine ring, characteristic signals for the α- and β-protons of the pyrrole ring, and a broad singlet far downfield for the carboxylic acid proton, which would be exchangeable with D₂O.

  • FT-IR: The infrared spectrum would be dominated by a strong, broad absorption band around 3000 cm⁻¹ due to the O-H stretch of the carboxylic acid. A sharp, intense peak around 1700 cm⁻¹ corresponding to the C=O (carbonyl) stretch is also expected. Aromatic C-H and C=C/C=N stretching vibrations would appear in the 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹ regions, respectively.

  • Mass Spectrometry (MS): In positive ion mode ESI-MS, the primary observable species would be the protonated molecule [M+H]⁺ at an m/z corresponding to the molecular weight plus a proton (approx. 189.06).

Safety, Handling, and Storage

Adherence to safety protocols is non-negotiable in a research environment. Based on vendor safety data sheets, this compound requires careful handling.[4][5]

  • GHS Hazard Statements:

    • H315: Causes skin irritation.[3][4][5]

    • H319: Causes serious eye irritation.[3][4][5]

    • H335: May cause respiratory irritation.[3][4][5]

  • Precautionary Measures:

    • P261 & P271: Avoid breathing dust and use only outdoors or in a well-ventilated area.[4][5]

    • P280: Wear protective gloves, protective clothing, and eye/face protection.[4][5]

    • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[4][5]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

  • Storage: Store in a tightly-closed container in a cool, dry, and well-ventilated area away from incompatible substances.[4]

Significance in Drug Discovery and Development

The utility of this compound extends beyond its basic structure. Its physicochemical properties are directly linked to its potential as a drug development scaffold.

cluster_props Physicochemical Properties cluster_adme Pharmacokinetic Profile (ADME) pKa pKa Governs ionization state at physiological pH Absorption Absorption Gut, Blood-Brain Barrier pKa->Absorption influences Excretion Excretion Renal/hepatic clearance pathways pKa->Excretion affects LogP LogP Determines membrane permeability & distribution LogP->Absorption influences Metabolism Metabolism Stability against liver enzymes LogP->Metabolism affects Solubility Solubility Impacts dissolution & absorption Solubility->Absorption critical for

References

A Technical Guide to Unveiling the Therapeutic Potential of 6-(1H-Pyrrol-1-yl)nicotinic Acid: A Roadmap for Target Identification and Validation

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Charting a Course for a Novel Scaffold

To the dedicated researcher, scientist, and drug development professional, this document serves as an in-depth technical guide into the potential therapeutic targets of 6-(1H-Pyrrol-1-yl)nicotinic acid. As a unique molecular architecture, this compound presents a compelling starting point for the discovery of novel therapeutics.[1] This guide is structured not as a rigid protocol, but as a strategic roadmap, providing the foundational logic and experimental frameworks necessary to navigate the complexities of target identification and validation for this promising, yet largely unexplored, chemical entity. We will proceed from the foundational knowledge of its constituent moieties—nicotinic acid and pyrrole—to build a logical, evidence-based approach for uncovering its therapeutic promise.

Deconstructing the Scaffold: Clues from Nicotinic Acid and Pyrrole Analogs

The molecular structure of this compound, featuring a nicotinic acid core with a 1H-pyrrol-1-yl substituent at the 6-position, offers initial insights into its potential biological activities.[1] Nicotinic acid (Niacin or Vitamin B3) and its derivatives are well-established therapeutic agents with a spectrum of pharmacological effects.[2][3] Similarly, the pyrrole ring is a privileged scaffold in medicinal chemistry, integral to numerous biologically active compounds.[4][5]

The Nicotinic Acid Heritage: A Legacy of Metabolic and Cardiovascular Targets

Nicotinic acid is renowned for its role in managing dyslipidemia, a condition marked by abnormal levels of blood lipids.[2][6] Its derivatives often exhibit vasodilatory properties and have been explored for their utility in treating peripheral vascular diseases.[2] This suggests that this compound could potentially interact with targets involved in lipid metabolism and cardiovascular regulation.

Potential Target Classes Derived from Nicotinic Acid:

  • G-protein coupled receptors (GPCRs): The discovery of the GPR109A receptor as a target for nicotinic acid was a significant breakthrough in understanding its effects on lipid metabolism and the characteristic flushing side effect.[6]

  • Enzymes in lipid metabolism: Nicotinic acid has been shown to influence the synthesis and catabolism of lipoproteins.[7]

  • Cardiovascular signaling pathways: The vasodilatory effects of nicotinic acid derivatives point towards potential interactions with pathways regulating blood vessel tone.[2]

The Pyrrole Contribution: A Gateway to Diverse Pharmacological Activity

The pyrrole moiety is a versatile pharmacophore found in a wide array of therapeutic agents, including anti-inflammatory, antimicrobial, and anticancer drugs.[4][5] The incorporation of the electron-rich pyrrole ring into the nicotinic acid scaffold may modulate its electronic properties and conformational flexibility, potentially enabling interactions with a distinct set of biological targets.[1]

Potential Target Classes Inspired by Pyrrole-Containing Compounds:

  • Kinases: Many kinase inhibitors feature heterocyclic scaffolds, and the unique structure of this compound makes it a candidate for screening against various kinase families.[1]

  • Inflammatory pathway proteins: Pyrrole derivatives have demonstrated anti-inflammatory activity, suggesting potential interactions with key mediators of inflammation such as cyclooxygenases (COX) or cytokines.[5][8]

  • Microbial enzymes: The documented antibacterial and antifungal properties of some pyrrole analogs suggest that this compound could be investigated for its potential to inhibit microbial growth by targeting essential enzymes.[4][5]

A Strategic Framework for Target Identification and Validation

The following sections outline a logical and experimentally sound workflow for identifying and validating the therapeutic targets of this compound. This framework is designed to be adaptable, allowing for iterative refinement as experimental data is generated.

Initial Phenotypic Screening: Casting a Wide Net

The first step is to perform broad phenotypic screens to identify any biological activity of the compound. This approach allows for the discovery of unexpected therapeutic potential without a preconceived target bias.

Experimental Protocol: High-Content Imaging-Based Phenotypic Screen

  • Cell Line Selection: Choose a diverse panel of human cell lines representing different tissues and disease states (e.g., cancer cell lines, inflammatory cell models, endothelial cells).

  • Compound Treatment: Treat the selected cell lines with a range of concentrations of this compound.

  • Staining: After a suitable incubation period, fix and stain the cells with a cocktail of fluorescent dyes that label various subcellular compartments (e.g., nucleus, mitochondria, cytoskeleton).

  • Image Acquisition: Acquire images using a high-content imaging system.

  • Image Analysis: Utilize image analysis software to quantify a multitude of cellular features (e.g., cell number, nuclear size, mitochondrial integrity, cytoskeletal arrangement).

  • Data Analysis: Compare the phenotypic profiles of compound-treated cells to vehicle-treated controls to identify significant changes.

Causality Behind Experimental Choices: High-content imaging provides a rich, multi-parametric dataset that can reveal subtle but significant compound-induced cellular changes, offering clues to the underlying mechanism of action.

Target Deconvolution: From Phenotype to Protein

Once a reproducible and significant phenotype is observed, the next critical step is to identify the specific molecular target(s) responsible for this effect.

Workflow for Target Deconvolution

Target_Deconvolution_Workflow phenotypic_hit Phenotypic Hit (e.g., Anti-inflammatory effect) affinity_chrom Affinity Chromatography- Mass Spectrometry phenotypic_hit->affinity_chrom  Experimental Approach computational Computational Prediction (e.g., Target Prediction Tools) phenotypic_hit->computational  In Silico Approach candidate_proteins Candidate Binding Proteins affinity_chrom->candidate_proteins computational->candidate_proteins validation Target Validation candidate_proteins->validation

Caption: Workflow for identifying candidate protein targets.

Experimental Protocol: Affinity Chromatography-Mass Spectrometry

  • Compound Immobilization: Covalently attach this compound to a solid support (e.g., agarose beads) via its carboxylic acid group.

  • Cell Lysate Preparation: Prepare a protein lysate from the cell line that exhibited the desired phenotype.

  • Affinity Pull-down: Incubate the cell lysate with the compound-immobilized beads. Proteins that bind to the compound will be captured.

  • Washing: Wash the beads extensively to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads.

  • Protein Identification: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Analyze the mass spectrometry data to identify proteins that are significantly enriched in the compound pull-down compared to a control pull-down with beads alone.

Trustworthiness of the Protocol: This protocol includes a crucial control (beads alone) to differentiate true binding partners from proteins that non-specifically adhere to the matrix, ensuring a self-validating system.

Target Validation: Confirming the Molecular Interaction

Following the identification of candidate binding proteins, it is essential to validate the direct interaction between the compound and the putative target and to demonstrate that this interaction is responsible for the observed phenotype.

Experimental Protocol: Surface Plasmon Resonance (SPR) for Binding Kinetics

  • Target Immobilization: Immobilize the purified candidate protein onto an SPR sensor chip.

  • Compound Injection: Inject a series of concentrations of this compound over the sensor surface.

  • Data Acquisition: Monitor the change in the refractive index at the sensor surface, which is proportional to the binding of the compound to the immobilized protein.

  • Kinetic Analysis: Analyze the resulting sensorgrams to determine the association rate (k_on), dissociation rate (k_off), and the equilibrium dissociation constant (K_D), which quantifies the binding affinity.

Data Presentation: Quantitative Binding Data

ParameterValue
Association Rate (k_on)To be determined
Dissociation Rate (k_off)To be determined
Dissociation Constant (K_D)To be determined

Causality Behind Experimental Choices: SPR provides real-time, label-free measurement of binding kinetics, offering a high degree of confidence in the direct interaction between the compound and the target protein.

Workflow for Target Validation

Target_Validation_Workflow candidate_target Candidate Target Protein biophysical Biophysical Assays (e.g., SPR, ITC) candidate_target->biophysical Direct Binding cellular Cellular Target Engagement (e.g., CETSA) candidate_target->cellular In-cell Binding functional Functional Assays (e.g., Enzyme activity, signaling) biophysical->functional cellular->functional phenotype_rescue Phenotype Rescue/ Replication with Target Knockdown/out functional->phenotype_rescue validated_target Validated Therapeutic Target phenotype_rescue->validated_target

Caption: A multi-pronged approach to target validation.

Conclusion: A Path Forward

This guide has provided a comprehensive and technically grounded framework for the elucidation of the therapeutic targets of this compound. By leveraging the known pharmacology of its constituent nicotinic acid and pyrrole scaffolds, and by employing a systematic and rigorous experimental approach, researchers can effectively navigate the path from a novel chemical entity to a validated therapeutic target. The journey of drug discovery is one of meticulous investigation and insightful interpretation, and it is our hope that this guide will serve as a valuable companion on that journey.

References

Unraveling the Enigma: A Technical Guide to the Mechanisms of Action of Pyrrole-Containing Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide delves into the intricate world of pyrrole-containing compounds, a cornerstone of medicinal chemistry. The unique electronic properties and structural versatility of the pyrrole ring have made it a privileged scaffold in the design of numerous therapeutic agents.[1][2][3] This document provides an in-depth exploration of the primary mechanisms through which these compounds exert their biological effects, offering insights for researchers and professionals in drug discovery and development. We will dissect three principal modes of action: enzyme inhibition, receptor modulation, and DNA interaction, supported by detailed experimental protocols and illustrative diagrams to provide a comprehensive understanding of this vital class of molecules.

The Pyrrole Scaffold: A Privileged Structure in Medicinal Chemistry

The five-membered aromatic heterocycle, pyrrole, is a fundamental building block in a vast array of life-saving drugs.[4] Its presence is noted in medications targeting a wide range of diseases, including cancers, inflammatory conditions, and neurological disorders.[2][5][6] The pyrrole moiety's ability to engage in hydrogen bonding and its tunable electronic nature allow for precise interactions with biological macromolecules, making it an ideal starting point for the rational design of potent and selective therapeutic agents.[1]

Enzyme Inhibition: A Dominant Mechanism of Action

A significant number of pyrrole-containing drugs function by inhibiting specific enzymes involved in critical pathological pathways. This inhibition can be reversible or irreversible and can manifest through various modes, including competitive, non-competitive, and uncompetitive mechanisms.

Protein Kinase Inhibition

Protein kinases are a large family of enzymes that play a central role in cellular signal transduction. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer. Several pyrrole-containing compounds have been successfully developed as kinase inhibitors.

A prominent example is Sunitinib , an FDA-approved multi-targeted receptor tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and gastrointestinal stromal tumors.[2] Sunitinib's mechanism involves the competitive inhibition of multiple receptor tyrosine kinases, including VEGFRs and PDGFRs, by binding to the ATP-binding pocket of the enzyme, thereby blocking the phosphorylation of downstream signaling molecules.

Another notable example is Ulixertinib , a potent and selective inhibitor of the extracellular signal-regulated kinases ERK1 and ERK2, which are key components of the MAPK signaling pathway often hyperactivated in cancer.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Example: Tyrosine Kinase)

This protocol outlines a general procedure to determine the inhibitory activity of a pyrrole-containing compound against a specific tyrosine kinase.

1. Materials:

  • Purified recombinant tyrosine kinase
  • Specific peptide substrate for the kinase
  • ATP (Adenosine triphosphate)
  • Test pyrrole-containing compound (dissolved in DMSO)
  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
  • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
  • Microplate reader

2. Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in DMSO.
  • Reaction Setup: In a 96-well plate, add the kinase, peptide substrate, and the test compound at various concentrations. Include a positive control (kinase + substrate, no inhibitor) and a negative control (no kinase).
  • Initiation: Start the kinase reaction by adding ATP.
  • Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 30°C) for a specified time (e.g., 60 minutes).
  • Termination and Detection: Stop the reaction and measure the amount of product formed (phosphorylated peptide) or ATP consumed using a suitable detection reagent and a microplate reader.
  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the positive control. Determine the IC50 value (the concentration of the inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Causality Behind Experimental Choices: The use of a purified recombinant enzyme ensures that the observed inhibition is specific to the target kinase. Serial dilutions of the test compound are crucial for determining the dose-dependent effect and calculating the IC50 value, a key metric of inhibitor potency. The inclusion of positive and negative controls is essential for validating the assay's performance and ensuring the reliability of the results.

Diagram: Kinase Inhibition by a Pyrrole-Containing Compound

G cluster_0 Active Kinase cluster_1 Inhibited Kinase Kinase Kinase (e.g., VEGFR) ATP_binding_site ATP Binding Site Substrate_binding_site Substrate Binding Site ATP ATP ATP->ATP_binding_site Binds Substrate Substrate (Protein/Peptide) Substrate->Substrate_binding_site Binds Inhibitor Pyrrole-Containing Inhibitor (e.g., Sunitinib) Inhibitor->ATP_binding_site Competitively Binds Inhibited_Kinase Inactive Kinase

Caption: Competitive inhibition of a kinase by a pyrrole-containing compound.

Cyclooxygenase (COX) Inhibition

Cyclooxygenase (COX) enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes. Several pyrrole-containing compounds, such as Tolmetin and Ketorolac , are potent NSAIDs. These compounds act as competitive inhibitors of both COX-1 and COX-2 enzymes, blocking the conversion of arachidonic acid to prostaglandins.

Receptor Modulation: Agonists and Antagonists

Pyrrole-containing compounds can also modulate the activity of various cell surface and intracellular receptors, acting as either agonists (activators) or antagonists (blockers).

Receptor Antagonism

Pyrrole derivatives have been developed as antagonists for a range of receptors, playing crucial roles in treating various disorders.

  • Dopamine Receptor Antagonists: Certain pyrrolo[5][7]benzothiazepine-based compounds have been identified as potent antagonists of dopamine D2 and serotonin 5-HT2A receptors, exhibiting an atypical antipsychotic profile.[5]

  • Cannabinoid Receptor Antagonists: Pyrrole-based compounds have been synthesized as antagonists for the cannabinoid receptor 2 (CB2), showing potential as therapeutic agents.[3]

  • Androgen Receptor Antagonists: A series of 4-phenylpyrrole derivatives have been developed as novel androgen receptor antagonists with efficacy against castration-resistant prostate cancer.[4]

Experimental Protocol: Radioligand Binding Assay for Receptor Antagonism

This protocol describes a competitive binding assay to determine the affinity of a pyrrole-containing compound for a specific receptor.

1. Materials:

  • Cell membranes or purified receptor preparation
  • Radiolabeled ligand with known affinity for the receptor (e.g., [3H]-spiperone for dopamine D2 receptors)
  • Test pyrrole-containing compound
  • Assay buffer
  • Scintillation cocktail
  • Glass fiber filters
  • Filtration apparatus
  • Scintillation counter

2. Procedure:

  • Reaction Setup: In test tubes, combine the receptor preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compound.
  • Incubation: Incubate the mixture at a specific temperature for a time sufficient to reach binding equilibrium.
  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radiolabeled ligand from the unbound ligand.
  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
  • Data Analysis: Determine the amount of specifically bound radioligand at each concentration of the test compound. Calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand. The Ki (inhibition constant) can then be calculated from the IC50 value using the Cheng-Prusoff equation.

Causality Behind Experimental Choices: The use of a radiolabeled ligand with high affinity and specificity for the target receptor is crucial for a sensitive and accurate assay. The filtration step is a rapid and effective method to separate the bound from the free radioligand, which is essential for quantifying the binding. Competitive binding assays are a standard and reliable method for determining the affinity of unlabeled compounds for a receptor.

Diagram: Receptor Antagonism Workflow

G Start Start: Receptor-Ligand Binding Assay Prepare_Reagents Prepare Reagents: - Receptor Preparation - Radiolabeled Ligand - Test Compound (Pyrrole) Start->Prepare_Reagents Incubation Incubate Receptor, Radioligand, and Test Compound Prepare_Reagents->Incubation Filtration Separate Bound and Free Ligand via Filtration Incubation->Filtration Washing Wash Filters to Remove Non-specific Binding Filtration->Washing Quantification Quantify Radioactivity (Scintillation Counting) Washing->Quantification Data_Analysis Data Analysis: - Calculate IC50 - Determine Ki Quantification->Data_Analysis End End: Determine Antagonist Affinity Data_Analysis->End

Caption: Workflow for determining receptor antagonist affinity.

Receptor Agonism

While less common than antagonists, some pyrrole-containing compounds have been identified as receptor agonists.

  • Serotonin 5-HT2C Receptor Agonists: A series of 1-(1-pyrrolo(iso)quinolinyl)-2-propylamines have been synthesized and evaluated as 5-HT2C receptor agonists for the potential treatment of obesity.[5][7]

  • Nicotinic Acetylcholine Receptor (nAChR) Agonists: Certain pyrrole derivatives have been claimed as modulators of the α7 nAChR, showing an agonist response.[8][9]

  • Farnesoid X Receptor (FXR) Agonists: Pyrrole[2,3-d]azepines have been identified as potent agonists of the farnesoid X receptor, a nuclear receptor involved in bile acid metabolism.[7]

Experimental Protocol: Cell-Based Functional Assay for Receptor Agonism (Example: GPCR)

This protocol describes a method to assess the agonist activity of a pyrrole-containing compound on a G-protein coupled receptor (GPCR) by measuring the downstream signaling, such as changes in intracellular calcium or cyclic AMP (cAMP) levels.

1. Materials:

  • A cell line stably expressing the GPCR of interest
  • Cell culture medium and supplements
  • Test pyrrole-containing compound
  • A known agonist for the receptor (positive control)
  • A fluorescent dye sensitive to the second messenger (e.g., Fluo-4 for Ca2+ or a FRET-based cAMP sensor)
  • Assay buffer
  • A fluorescence plate reader with an injection system

2. Procedure:

  • Cell Culture: Culture the cells expressing the target GPCR to an appropriate density in a multi-well plate.
  • Dye Loading: Load the cells with the fluorescent indicator dye according to the manufacturer's instructions.
  • Compound Addition: Place the plate in the fluorescence reader. After establishing a stable baseline fluorescence, inject the test pyrrole-containing compound at various concentrations.
  • Signal Detection: Measure the change in fluorescence intensity over time.
  • Data Analysis: Quantify the peak fluorescence response for each concentration of the test compound. Plot the response against the logarithm of the compound concentration to generate a dose-response curve and determine the EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximum response).

Causality Behind Experimental Choices: Using a cell line that overexpresses the target receptor enhances the signal-to-noise ratio of the assay. Measuring a downstream signaling event (like calcium flux or cAMP production) provides a functional readout of receptor activation, confirming that the compound is not just binding but also eliciting a cellular response. The dose-response analysis is critical for quantifying the potency (EC50) and efficacy (Emax) of the agonist.

DNA Interaction: A Targeted Approach to Gene Regulation

Pyrrole-imidazole polyamides are a class of synthetic molecules designed to bind to the minor groove of DNA in a sequence-specific manner. These compounds are composed of N-methylpyrrole and N-methylimidazole amino acids. The pairing of these amino acids allows for the recognition of specific DNA base pairs, enabling the targeting of particular gene sequences. By binding to the DNA minor groove, these polyamides can interfere with the binding of transcription factors, thereby modulating gene expression. This approach holds promise for the development of novel therapies for genetic diseases and cancer.

Experimental Protocol: DNA Footprinting Assay

This protocol is used to determine the specific DNA sequence to which a pyrrole-imidazole polyamide binds.

1. Materials:

  • A DNA fragment of interest, labeled at one end with a radioactive isotope (e.g., 32P) or a fluorescent dye
  • The test pyrrole-imidazole polyamide
  • DNase I or another DNA cleaving agent
  • DNase I digestion buffer
  • Stop solution (e.g., formamide, EDTA, loading dye)
  • Polyacrylamide gel for sequencing
  • Gel electrophoresis apparatus
  • Autoradiography film or fluorescence imager

2. Procedure:

  • Binding Reaction: Incubate the end-labeled DNA fragment with varying concentrations of the pyrrole-imidazole polyamide.
  • Partial Digestion: Add a low concentration of DNase I to the mixture to randomly cleave the DNA backbone. The regions where the polyamide is bound will be protected from cleavage.
  • Reaction Termination: Stop the digestion reaction by adding the stop solution.
  • Gel Electrophoresis: Denature the DNA fragments and separate them by size on a high-resolution polyacrylamide sequencing gel.
  • Visualization: Visualize the DNA fragments by autoradiography or fluorescence imaging.
  • Data Analysis: The binding site of the polyamide will appear as a "footprint," a region on the gel where the DNA cleavage is inhibited compared to a control lane with no polyamide. The precise binding sequence can be determined by running a sequencing ladder alongside the footprinting reactions.

Causality Behind Experimental Choices: End-labeling the DNA allows for the visualization of a ladder of fragments of different lengths, all originating from the same end. Partial digestion with DNase I is crucial to generate a range of fragment sizes that cover the entire DNA sequence. The protection from cleavage in the presence of the polyamide directly indicates the binding site.

Diagram: DNA Minor Groove Binding by a Pyrrole-Imidazole Polyamide

G DNA DNA Double Helix Major_Groove Major Groove Minor_Groove Minor Groove Polyamide Pyrrole-Imidazole Polyamide Polyamide->Minor_Groove Binds Sequence-Specifically Transcription_Factor Transcription Factor Transcription_Factor->Major_Groove Binding Blocked

Caption: A pyrrole-imidazole polyamide binding to the DNA minor groove, potentially blocking transcription factor binding.

Data Summary and Conclusion

To facilitate comparison and analysis, the following table summarizes key quantitative data for representative pyrrole-containing compounds across the different mechanisms of action.

Compound ExampleMechanism of ActionTargetPotency MetricReported Value
Sunitinib Enzyme InhibitionVEGFR, PDGFRIC50Nanomolar range
Tolmetin Enzyme InhibitionCOX-1, COX-2IC50Micromolar range
Pyrrolo-benzothiazepine derivative Receptor AntagonismDopamine D2KiNanomolar range
4-Phenylpyrrole derivative Receptor AntagonismAndrogen ReceptorIC50Nanomolar range
Pyrroloisoquinoline derivative Receptor AgonismSerotonin 5-HT2CEC50Nanomolar range
Pyrrole-imidazole polyamide DNA BindingSpecific DNA sequenceKdNanomolar range

This guide has provided a comprehensive overview of the primary mechanisms of action of pyrrole-containing compounds, a class of molecules with immense therapeutic importance. By understanding the principles of enzyme inhibition, receptor modulation, and DNA interaction, and by employing the detailed experimental protocols outlined herein, researchers can continue to unlock the full potential of the pyrrole scaffold in the development of novel and effective drugs for a wide range of diseases. The versatility of the pyrrole ring ensures its continued prominence in the field of medicinal chemistry for years to come.

References

Methodological & Application

Authored for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of 6-(1H-Pyrrol-1-yl)nicotinic acid

Introduction: The Strategic Value of this compound

This compound is a heteroaromatic compound of significant interest in the fields of medicinal chemistry and drug discovery.[1] This molecule serves as a versatile structural scaffold and a key intermediate for the synthesis of more complex pharmaceutical agents.[1] Its architecture, featuring a nicotinic acid core—a derivative of vitamin B3[2][3]—functionalized with a pyrrole ring, offers a unique electronic and conformational profile. This makes it a valuable building block for developing novel kinase inhibitors, enzyme modulators, and other biologically active compounds.[1] The carboxylic acid group provides a convenient attachment point for further chemical modifications, such as amide coupling or esterification, enabling the generation of diverse molecular libraries for structure-activity relationship (SAR) studies.[1]

The synthesis of this valuable compound is most reliably achieved through the Clauson-Kaas pyrrole synthesis.[4][5] This classic and robust reaction involves the acid-catalyzed condensation of a primary amine, in this case, 6-aminonicotinic acid, with 2,5-dimethoxytetrahydrofuran.[4][6][7] This application note provides a detailed, step-by-step protocol for this synthesis, explains the underlying reaction mechanism, and offers insights into process optimization and product characterization.

Principle and Mechanism: The Clauson-Kaas Reaction

The Clauson-Kaas synthesis is a cornerstone method for preparing N-substituted pyrroles.[6][8] The reaction proceeds through a well-established mechanism initiated by the acid-catalyzed hydrolysis of 2,5-dimethoxytetrahydrofuran.

Mechanism Breakdown:

  • Activation and Ring Opening: In the presence of an acid catalyst (e.g., acetic acid), 2,5-dimethoxytetrahydrofuran is first protonated. This is followed by the elimination of a methanol molecule and subsequent ring-opening to form a highly reactive carbocation intermediate.[6][7] This intermediate exists in equilibrium with succinaldehyde, the key electrophile in the reaction.

  • Nucleophilic Attack and Condensation: The primary amine of the 6-aminonicotinic acid molecule acts as a nucleophile, attacking the carbonyl carbons of the succinaldehyde intermediate.[6][7]

  • Cyclization and Aromatization: Following the initial condensation, an intramolecular cyclization occurs. The resulting intermediate then undergoes a series of dehydration steps, eliminating two molecules of water to form the stable, aromatic pyrrole ring.[7] This final aromatization step is the thermodynamic driving force for the reaction.

While the classic approach utilizes acetic acid as both the catalyst and solvent, various modifications, including the use of different Brønsted acids, metal catalysts, and greener solvent systems like water, have been reported to improve yields and reaction conditions.[6][7]

Detailed Experimental Protocol

This protocol outlines the synthesis of this compound from 6-aminonicotinic acid and 2,5-dimethoxytetrahydrofuran.

Materials and Reagents
ReagentCAS No.Molecular FormulaMolecular Weight ( g/mol )Key Properties
6-Aminonicotinic acid3167-49-5C₆H₆N₂O₂138.12White to beige powder.[9]
2,5-Dimethoxytetrahydrofuran696-59-3C₆H₁₂O₃132.16Colorless to light yellow liquid.
Glacial Acetic Acid64-19-7C₂H₄O₂60.05Corrosive, strong acid odor.
Sodium Bicarbonate (NaHCO₃)144-55-8NaHCO₃84.01White crystalline powder. Used for neutralization.
Ethyl Acetate (EtOAc)141-78-6C₄H₈O₂88.11Organic solvent for extraction.
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6Na₂SO₄142.04Drying agent.
Deionized Water (H₂O)7732-18-5H₂O18.02
Silica Gel (for chromatography)7631-86-9SiO₂60.08Stationary phase for purification.
Equipment Required
  • Round-bottom flask (100 mL or appropriate size)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel) and developing chamber

  • UV lamp for TLC visualization

  • Glass funnel and filter paper

  • Glass column for chromatography

Step-by-Step Synthesis Procedure
  • Reaction Setup:

    • In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 6-aminonicotinic acid (1.0 mmol, 138.1 mg).

    • Add glacial acetic acid (10 mL) to dissolve the starting material. Gentle warming may be required to achieve full dissolution.

  • Reagent Addition:

    • To the stirred solution, add 2,5-dimethoxytetrahydrofuran (1.2 mmol, 158.6 mg, ~0.15 mL) dropwise at room temperature.[4]

  • Reaction Conditions:

    • Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 118 °C for acetic acid) using a heating mantle.

    • Maintain the reflux with vigorous stirring for 3-5 hours.

    • Causality: Heating to reflux provides the necessary activation energy for the reaction to proceed at a reasonable rate. Acetic acid serves as both the solvent and the acid catalyst required for the Clauson-Kaas mechanism.[6][7]

    • Monitoring: Monitor the reaction's progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The consumption of the starting amine and the appearance of a new, typically lower Rf product spot indicates the reaction is proceeding.

  • Work-up and Neutralization:

    • Once the reaction is complete (as indicated by TLC), remove the heat source and allow the mixture to cool to room temperature.

    • Carefully pour the cooled reaction mixture into a beaker containing ice-water (approx. 50 mL).

    • Slowly neutralize the acidic solution by adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases and the pH is approximately 7-8.

    • Causality: This step quenches the reaction and neutralizes the acetic acid catalyst, which is essential for the subsequent extraction of the product into an organic solvent.[4]

  • Extraction:

    • Transfer the neutralized aqueous mixture to a separatory funnel.

    • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

    • Combine the organic layers in a separate flask.

    • Causality: The product, this compound, is more soluble in the organic solvent (ethyl acetate) than in the aqueous layer, allowing for its separation from inorganic salts and other water-soluble impurities.

  • Drying and Solvent Removal:

    • Dry the combined organic extracts over anhydrous sodium sulfate.

    • Filter off the drying agent and transfer the filtrate to a clean, pre-weighed round-bottom flask.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Purification

The crude product obtained is often a solid and may require further purification to remove unreacted starting materials and byproducts.

  • Column Chromatography: A highly effective method for purification is silica gel column chromatography.[4] The crude product can be loaded onto a silica gel column and eluted with a solvent gradient (e.g., starting with hexanes and gradually increasing the polarity with ethyl acetate) to isolate the pure compound.

  • Recrystallization: Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can be employed. This involves dissolving the crude product in a minimum amount of hot solvent and allowing it to cool slowly, whereupon the pure product crystallizes out.[10]

Characterization

The identity and purity of the final product, this compound (MW: 188.186 g/mol )[11], should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Infrared (IR) Spectroscopy: To identify key functional groups (e.g., C=O of the carboxylic acid).

  • Melting Point Analysis: To assess purity.

Workflow and Data Summary

Synthesis Workflow Diagram

Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis A Charge Flask: 6-Aminonicotinic Acid Glacial Acetic Acid B Add 2,5-Dimethoxy- tetrahydrofuran A->B Stir C Heat to Reflux (3-5 hours) B->C D Monitor by TLC C->D E Cool & Quench in Ice-Water D->E F Neutralize with Sat. NaHCO₃ E->F G Extract with Ethyl Acetate (3x) F->G H Dry & Evaporate G->H I Purify Crude Product (Column Chromatography) H->I J Characterize Product (NMR, MS, IR) I->J K Pure Compound J->K Final Product: This compound

Caption: Workflow for the synthesis of this compound.

Quantitative Data Summary
ComponentMolar Mass ( g/mol )Amount (mmol)Mass (mg)Volume (mL)Equivalents
6-Aminonicotinic acid138.121.0138.1-1.0
2,5-Dimethoxytetrahydrofuran132.161.2158.6~0.151.2
Glacial Acetic Acid60.05--10Solvent/Catalyst
Expected Yield 188.19 ~70-85%

Note: Expected yield is an estimate and can vary based on reaction conditions and purification efficiency.

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.

  • Ventilation: All steps of this procedure should be performed in a well-ventilated chemical fume hood.

  • Reagent Handling: Glacial acetic acid is corrosive and has a pungent odor. Handle with care to avoid skin/eye contact and inhalation. 2,5-dimethoxytetrahydrofuran is flammable. Keep away from ignition sources.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.

References

Application Note & Protocol: High-Yield Synthesis of 6-(1H-Pyrrol-1-yl)nicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed guide for the high-yield synthesis of 6-(1H-pyrrol-1-yl)nicotinic acid and its ester derivatives, crucial heterocyclic building blocks in medicinal chemistry and drug discovery. These compounds serve as versatile scaffolds for developing novel pharmaceutical agents, including kinase inhibitors and other biologically active molecules. We present two robust and efficient synthetic strategies: the classic Paal-Knorr pyrrole synthesis and the modern Buchwald-Hartwig amination. This guide offers in-depth mechanistic insights, explains the rationale behind experimental choices, and provides detailed, step-by-step protocols suitable for researchers in organic synthesis and drug development.

Introduction: Significance and Synthetic Overview

The fusion of a pyridine carboxylic acid (nicotinic acid) scaffold with a pyrrole ring creates a unique molecular architecture with significant potential in pharmacology. Nicotinic acid derivatives themselves are a cornerstone in medicinal chemistry, with applications ranging from lipid-lowering agents to treatments for various diseases. The pyrrole moiety is also a privileged structure, found in a vast array of natural products and pharmaceuticals, contributing to diverse biological activities. The combined structure, this compound, is therefore a high-value intermediate for constructing complex molecules in drug discovery programs.

Synthesizing this target molecule with high yield and purity requires a strategic approach. The primary challenge lies in the formation of the C-N bond between the pyridine and pyrrole rings. This guide details two primary pathways to achieve this transformation efficiently.

Synthetic_Workflow cluster_0 Starting Materials cluster_1 Synthetic Pathways cluster_2 Intermediate & Final Product 6-Aminonicotinic Acid Ester 6-Aminonicotinic Acid Ester Paal-Knorr Paal-Knorr 6-Aminonicotinic Acid Ester->Paal-Knorr 2,5-Dimethoxytetrahydrofuran 2,5-Dimethoxytetrahydrofuran 2,5-Dimethoxytetrahydrofuran->Paal-Knorr 6-Halonicotinic Acid Ester 6-Halonicotinic Acid Ester Buchwald-Hartwig Buchwald-Hartwig 6-Halonicotinic Acid Ester->Buchwald-Hartwig Pyrrole Pyrrole Pyrrole->Buchwald-Hartwig Ester_Product Ethyl 6-(1H-pyrrol-1-yl)nicotinate Paal-Knorr->Ester_Product Acid Catalyst (e.g., AcOH) Buchwald-Hartwig->Ester_Product Pd Catalyst, Ligand Base Final_Acid This compound Ester_Product->Final_Acid Hydrolysis (e.g., NaOH)

Caption: Overall workflow for the synthesis of this compound.

Synthetic Strategy 1: Paal-Knorr Pyrrole Synthesis

The Paal-Knorr synthesis is a foundational method for constructing pyrrole rings, first reported in 1884.[1] It involves the condensation of a 1,4-dicarbonyl compound with a primary amine, typically under acidic conditions.[2] For our target molecule, 6-aminonicotinic acid (or its ester) serves as the primary amine, and 2,5-dimethoxytetrahydrofuran acts as a stable and convenient precursor to the required 1,4-dicarbonyl compound (succinaldehyde).

2.1. Mechanistic Rationale

The reaction proceeds through a well-elucidated mechanism.[1] The key steps are:

  • Hemiaminal Formation: The reaction initiates with the nucleophilic attack of the primary amine (from 6-aminonicotinic acid ester) on one of the protonated carbonyl groups of the 1,4-dicarbonyl compound, forming a hemiaminal intermediate.[1]

  • Cyclization: An intramolecular attack by the nitrogen atom onto the second carbonyl group closes the five-membered ring. This ring-closing step is often the rate-determining step of the reaction.

  • Dehydration: A series of dehydration steps, facilitated by the acid catalyst, eliminates two molecules of water to form the stable, aromatic pyrrole ring.

This pathway is favored because it proceeds through stable intermediates and the final aromatization provides a strong thermodynamic driving force. The use of a weak acid like acetic acid is crucial to catalyze the reaction without promoting side reactions, such as the self-condensation of the dicarbonyl compound which could lead to furan byproducts.[2]

Paal_Knorr_Mechanism Start 6-Aminonicotinate + 1,4-Dicarbonyl Protonation Protonation of Carbonyl Start->Protonation H+ Hemiaminal Hemiaminal Intermediate Protonation->Hemiaminal Amine Attack Cyclization Intramolecular Cyclization Hemiaminal->Cyclization Dihydroxy 2,5-Dihydroxy Intermediate Cyclization->Dihydroxy Dehydration1 First Dehydration (-H₂O) Dihydroxy->Dehydration1 Dehydration2 Second Dehydration (-H₂O) Dehydration1->Dehydration2 Product Aromatic Pyrrole Product Dehydration2->Product Aromatization

Caption: Mechanism of the Paal-Knorr pyrrole synthesis.

2.2. Advantages and Field-Proven Insights

  • Operational Simplicity: The reaction is often a one-pot procedure with readily available starting materials.

  • Atom Economy: It is a condensation reaction where water is the only byproduct.

  • Robustness: The reaction is generally tolerant of various functional groups on the amine partner.

However, a key consideration is the potential for harsh reaction conditions (prolonged heating in acid) which may not be suitable for sensitive substrates. Modern modifications, including the use of Lewis acids or microwave irradiation, can mitigate these issues, often leading to shorter reaction times and higher yields.

Synthetic Strategy 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful, palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This modern synthetic tool has revolutionized the synthesis of aryl amines due to its broad substrate scope, functional group tolerance, and generally mild reaction conditions. In this context, it is used to couple a 6-halonicotinic acid ester (e.g., chloro- or bromo-derivative) with pyrrole.

3.1. Mechanistic Rationale

The reaction operates via a catalytic cycle involving a palladium(0) active species.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 6-halonicotinate, forming a Pd(II) complex. This is often the rate-determining step.

  • Ligand Exchange/Amine Coordination: The pyrrole anion (formed by deprotonation with a base) coordinates to the Pd(II) center, displacing the halide.

  • Reductive Elimination: The final C-N bond is formed as the desired product is eliminated from the palladium complex, regenerating the active Pd(0) catalyst to continue the cycle.

The choice of ligand is critical for the success of this reaction. Bulky, electron-rich phosphine ligands (e.g., XantPhos, SPhos) are essential. They promote the crucial reductive elimination step, prevent catalyst deactivation, and stabilize the monoligated palladium species that is believed to be highly active in the catalytic cycle. The base (e.g., Cs₂CO₃, K₃PO₄) is also a key parameter, as it must be strong enough to deprotonate the pyrrole N-H without causing unwanted side reactions.

Buchwald_Hartwig_Cycle Pd0 L-Pd(0) OA_Complex L-Pd(II)(Ar)(X) Pd0->OA_Complex Oxidative Addition (+ Ar-X) Amine_Complex [L-Pd(II)(Ar)(Pyrrolide)] OA_Complex->Amine_Complex Ligand Exchange (+ Pyrrole, - Base-HX) Amine_Complex->Pd0 Amine_Complex->Pd0 Reductive Elimination Product Ar-Pyrrole Amine_Complex->Product Reductive Elimination

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

3.2. Advantages and Field-Proven Insights

  • High Efficiency & Scope: This method is highly effective for a wide range of aryl halides and amines, including heteroaromatic substrates.

  • Mild Conditions: Reactions are typically run under milder conditions than classical methods, preserving sensitive functional groups.

  • Modularity: The reaction is highly modular, allowing for the synthesis of a diverse library of derivatives by simply changing the coupling partners.

The primary drawback is the cost and air-sensitivity of the palladium catalysts and specialized ligands. However, the development of highly active pre-catalysts has made the reaction more practical and reproducible, even on an industrial scale.

Comparative Data and Protocol Selection

The choice between the Paal-Knorr and Buchwald-Hartwig methods depends on starting material availability, cost, scale, and the presence of sensitive functional groups.

ParameterPaal-Knorr SynthesisBuchwald-Hartwig Amination
Key Reagents 6-Aminonicotinate, 2,5-Dimethoxytetrahydrofuran6-Halonicotinate, Pyrrole
Catalyst Acid (e.g., Acetic Acid, FeCl₃)Palladium Pre-catalyst + Ligand
Typical Conditions Reflux in solvent (e.g., EtOH, AcOH)80-120 °C in aprotic solvent (e.g., Toluene, Dioxane)
Pros Low-cost reagents, simple setupHigh yield, broad scope, mild conditions, functional group tolerance
Cons Can require harsh conditions, lower yields for some substratesHigh cost of catalyst/ligand, sensitivity to air/moisture
Typical Yield 60-80%75-95%

Detailed Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Protocol 1: Paal-Knorr Synthesis of Ethyl 6-(1H-pyrrol-1-yl)nicotinate

Objective: To synthesize the target ester via acid-catalyzed condensation.

Materials:

  • Ethyl 6-aminonicotinate (1.0 eq)

  • 2,5-Dimethoxytetrahydrofuran (1.1 eq)

  • Glacial Acetic Acid (as solvent)

  • Ethanol (optional, co-solvent)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate (EtOAc)

  • Hexanes

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add ethyl 6-aminonicotinate (1.0 eq).

  • Add glacial acetic acid (approx. 0.2 M concentration relative to the amine).

  • Add 2,5-dimethoxytetrahydrofuran (1.1 eq) to the mixture.

  • Heat the reaction mixture to reflux (approx. 110-120 °C) and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully pour the reaction mixture into a beaker containing ice and slowly neutralize with saturated NaHCO₃ solution until the effervescence ceases (pH ~7-8).

  • Transfer the aqueous mixture to a separatory funnel and extract with Ethyl Acetate (3 x volumes).

  • Combine the organic layers, wash with brine (1 x volume), and dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator.

  • Purify the crude residue by column chromatography on silica gel (e.g., using a gradient of 10-30% Ethyl Acetate in Hexanes) to afford the pure ethyl 6-(1H-pyrrol-1-yl)nicotinate.

Protocol 2: Buchwald-Hartwig Amination for Ethyl 6-(1H-pyrrol-1-yl)nicotinate

Objective: To synthesize the target ester via palladium-catalyzed C-N cross-coupling.

Materials:

  • Ethyl 6-chloronicotinate (or 6-bromonicotinate) (1.0 eq)

  • Pyrrole (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (e.g., 2 mol%)

  • XantPhos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (e.g., 4 mol%)

  • Cesium Carbonate (Cs₂CO₃) (2.0 eq)

  • Anhydrous Toluene (or Dioxane)

  • Deionized Water

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a flame-dried Schlenk flask or pressure tube under an inert atmosphere (Nitrogen or Argon), add ethyl 6-chloronicotinate (1.0 eq), Cs₂CO₃ (2.0 eq), Pd₂(dba)₃ (0.02 eq), and XantPhos (0.04 eq).

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous toluene via syringe, followed by pyrrole (1.2 eq).

  • Seal the flask/tube and heat the reaction mixture to 110 °C in an oil bath with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with Ethyl Acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional Ethyl Acetate.

  • Transfer the filtrate to a separatory funnel, wash with water (2 x volumes) and then brine (1 x volume).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel as described in Protocol 1.

Protocol 3: Saponification to this compound

Objective: To hydrolyze the ester to the final carboxylic acid product.

Materials:

  • Ethyl 6-(1H-pyrrol-1-yl)nicotinate (from Protocol 1 or 2) (1.0 eq)

  • Methanol (MeOH) or Tetrahydrofuran (THF)

  • 1M Sodium Hydroxide (NaOH) solution (2.0-3.0 eq)

  • 1M Hydrochloric Acid (HCl) solution

Procedure:

  • Dissolve the starting ester (1.0 eq) in a mixture of THF/MeOH and water.

  • Add 1M NaOH solution (2.0-3.0 eq) and stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 2-4 hours, until TLC or LC-MS indicates complete consumption of the starting material.

  • Cool the mixture in an ice bath and carefully acidify with 1M HCl solution until the pH is ~3-4.

  • A precipitate of the carboxylic acid product should form.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with cold deionized water and then a small amount of a cold non-polar solvent (e.g., diethyl ether or hexanes) to aid in drying.

  • Dry the product under high vacuum to obtain the pure this compound.

Conclusion

This guide outlines two highly effective and reliable methods for the synthesis of this compound derivatives. The Paal-Knorr synthesis offers an operationally simple and cost-effective route, while the Buchwald-Hartwig amination provides a more modern, versatile, and often higher-yielding approach with excellent functional group tolerance. The detailed protocols and mechanistic discussions herein provide researchers with the necessary tools to confidently synthesize these valuable compounds for applications in pharmaceutical research and development. The final selection of the synthetic route should be based on a careful evaluation of substrate availability, cost constraints, and the specific requirements of the research program.

References

Application Note: High-Performance Liquid Chromatographic Purification of 6-(1H-Pyrrol-1-yl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed and robust High-Performance Liquid Chromatography (HPLC) method for the purification of 6-(1H-Pyrrol-1-yl)nicotinic acid, a key heteroaromatic building block in medicinal chemistry and drug discovery.[1] The described methodology provides a comprehensive guide for researchers, scientists, and drug development professionals to achieve high purity of the target compound, suitable for downstream applications. The protocol outlines a reversed-phase HPLC approach, detailing the rationale behind the selection of chromatographic parameters, from column chemistry and mobile phase composition to sample preparation and method validation.

Introduction: The Significance of Purifying this compound

This compound is a compound of significant interest in pharmaceutical research, serving as a versatile scaffold for the synthesis of novel therapeutic agents.[1] Its unique molecular architecture, featuring a nicotinic acid core functionalized with a pyrrole ring, makes it a valuable intermediate in the development of kinase inhibitors and other biologically active molecules.[1] The purity of this intermediate is paramount, as impurities can interfere with subsequent synthetic steps, lead to the formation of undesirable byproducts, and ultimately impact the efficacy and safety of the final drug candidate.

High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the purification of pharmaceutical compounds due to its high resolution, sensitivity, and scalability.[2][3] This application note provides a systematic approach to developing and implementing an efficient HPLC purification method for this compound.

Understanding the Analyte: Physicochemical Properties

A successful HPLC method development strategy begins with a thorough understanding of the analyte's properties. This compound (C₁₀H₈N₂O₂) is a heterocyclic compound with both acidic (carboxylic acid) and weakly basic (pyridine nitrogen) functionalities.[4][5] This amphoteric nature influences its retention behavior in reversed-phase chromatography.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₀H₈N₂O₂[6][7]
Molecular Weight188.18 g/mol [6][7]
AppearanceWhite to off-white solidN/A
pKa(Estimated) ~4-5 (carboxylic acid), ~2-3 (pyridine nitrogen)General knowledge of pyridine and carboxylic acid pKa values
UV AbsorbanceExpected strong absorbance in the UV rangeGeneral knowledge of aromatic and heterocyclic compounds

The presence of aromatic rings (pyridine and pyrrole) suggests that UV detection will be a suitable and sensitive method for monitoring the purification process.[8][9]

HPLC Purification Strategy: A Reversed-Phase Approach

A reversed-phase HPLC method is the most common and often the most effective approach for purifying moderately polar to nonpolar compounds like this compound.[9] The separation is based on the partitioning of the analyte between a nonpolar stationary phase (typically C18-modified silica) and a polar mobile phase.

The Causality Behind Experimental Choices
  • Column Selection: A C18 column is chosen for its hydrophobicity, which provides good retention for the aromatic rings of the target molecule.[9] The high surface area and carbon load of modern C18 columns ensure efficient separation and good peak shape.

  • Mobile Phase Composition: A mixture of an organic solvent (acetonitrile or methanol) and water is used as the mobile phase. Acetonitrile is often preferred due to its lower viscosity and UV transparency. The addition of an acid modifier, such as formic acid or trifluoroacetic acid (TFA), is crucial for several reasons:

    • Suppressing Ionization: The acidic modifier protonates the carboxylic acid group, rendering it less polar and increasing its retention on the C18 column. It also ensures the pyridine nitrogen is consistently protonated, leading to sharper, more symmetrical peaks.[2]

    • Improving Peak Shape: By controlling the ionization state of the analyte, peak tailing is minimized, leading to better resolution and more accurate quantification.

  • Gradient Elution: A gradient elution, where the concentration of the organic solvent is increased over time, is employed to ensure that impurities with a wide range of polarities are effectively separated from the main compound and eluted from the column in a reasonable time.

Detailed Application Protocol

This protocol provides a step-by-step guide for the purification of this compound.

Materials and Reagents
Material/ReagentGradeRecommended Supplier
This compound (crude)Synthesis GradeN/A
Acetonitrile (ACN)HPLC GradeMajor chemical supplier
WaterDeionized (DI) or Milli-QIn-house or major chemical supplier
Formic Acid (FA)LC-MS GradeMajor chemical supplier
Methanol (for sample dissolution)HPLC GradeMajor chemical supplier
Instrumentation and Chromatographic Conditions

Table 2: HPLC Instrumentation and Parameters

ParameterSpecification
HPLC SystemPreparative HPLC system with gradient capability
PumpBinary or Quaternary Pump
InjectorManual or Autosampler
DetectorUV-Vis Detector
ColumnC18, 5 µm, 100 Å, 19 x 150 mm (or similar dimensions for preparative scale)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate15 mL/min (scalable based on column dimensions)
Detection Wavelength254 nm and 280 nm
Column TemperatureAmbient
Injection VolumeDependent on sample concentration and column loading
Experimental Workflow

The following diagram illustrates the overall workflow for the purification of this compound.

HPLC_Purification_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_post Post-Purification dissolve Dissolve crude compound in minimal Methanol filter Filter through 0.45 µm syringe filter dissolve->filter inject Inject sample onto preparative HPLC filter->inject gradient Run gradient elution inject->gradient collect Collect fractions based on UV signal gradient->collect analyze Analyze fractions by analytical HPLC collect->analyze pool Pool pure fractions analyze->pool evaporate Evaporate solvent pool->evaporate dry Dry under vacuum evaporate->dry final_product High-Purity this compound dry->final_product Pure Compound

Caption: Workflow for the HPLC purification of this compound.

Step-by-Step Protocol
  • Mobile Phase Preparation:

    • Prepare Mobile Phase A: Add 1 mL of formic acid to 1 L of deionized water. Mix thoroughly and degas.

    • Prepare Mobile Phase B: Add 1 mL of formic acid to 1 L of HPLC grade acetonitrile. Mix thoroughly and degas.

  • Sample Preparation:

    • Dissolve the crude this compound in a minimal amount of methanol. If solubility is an issue, gentle warming or sonication may be applied.

    • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.[9]

  • HPLC System Setup and Equilibration:

    • Install the preparative C18 column.

    • Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B) for at least 10 column volumes or until a stable baseline is achieved.

  • Gradient Elution:

    • Inject the prepared sample onto the column.

    • Start the gradient elution program. A typical gradient might be:

Time (min)% Mobile Phase A% Mobile Phase B
0955
20595
25595
26955
30955
  • Fraction Collection:

    • Monitor the chromatogram at 254 nm and 280 nm.

    • Collect fractions corresponding to the main peak of interest. Automated fraction collectors are recommended for efficiency and reproducibility.

  • Post-Purification Analysis and Work-up:

    • Analyze the collected fractions using an analytical HPLC system to determine their purity.

    • Pool the fractions that meet the desired purity specifications.

    • Remove the solvent from the pooled fractions using a rotary evaporator.

    • Dry the resulting solid under high vacuum to obtain the purified this compound.

Results and Discussion

The described method should yield this compound with a purity of >98%. The retention time of the compound will depend on the exact HPLC system and column used, but it is expected to elute as a sharp, symmetrical peak.

Figure 1: Representative Chromatogram

A representative chromatogram would show a well-resolved peak for this compound, separated from earlier eluting polar impurities and later eluting nonpolar impurities.

Troubleshooting

Table 3: Troubleshooting Guide

IssuePotential CauseSuggested Solution
Poor Peak Shape (Tailing)Insufficient mobile phase acidity; secondary interactions with silicaIncrease formic acid concentration (up to 0.2%); use a column with end-capping.
Low RecoveryCompound precipitation on the column; poor solubility in mobile phaseDecrease sample concentration; increase the initial percentage of organic solvent.
Peak SplittingColumn overloading; column degradationReduce injection volume; replace the column.
No RetentionIncorrect mobile phase composition; column failureVerify mobile phase preparation; test column with a standard compound.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the purification of this compound using reversed-phase HPLC. By following the detailed steps and understanding the rationale behind the method, researchers can consistently obtain a high-purity compound, which is essential for its application in drug discovery and development. The principles outlined in this guide can also be adapted for the purification of other similar heterocyclic compounds.

References

Cell-based assays for evaluating the cytotoxicity of 6-(1H-Pyrrol-1-yl)nicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

A Multi-Assay Strategy for the Comprehensive Cytotoxicity Profiling of 6-(1H-Pyrrol-1-yl)nicotinic Acid

Abstract

The evaluation of a compound's cytotoxic potential is a cornerstone of preclinical drug development, providing critical insights into its safety profile and therapeutic window. This guide details a comprehensive, multi-assay strategy for assessing the cytotoxicity of this compound, a heteroaromatic compound of interest in medicinal chemistry.[1] Nicotinic acid and its derivatives have demonstrated a range of biological activities, including potential cytotoxicity against cancer cell lines, making a thorough toxicological assessment essential.[2][3][4] We present a suite of cell-based assays designed to move beyond a simple live/dead determination, instead creating a detailed profile of the compound's effects on cell health. This approach interrogates multiple cellular parameters—metabolic activity, membrane integrity, lysosomal function, and the induction of specific cell death pathways—to elucidate not only if the compound is toxic, but how. By integrating data from these orthogonal assays, researchers can make more informed decisions in the drug discovery pipeline.

Introduction: The Imperative for a Mechanistic Approach to Cytotoxicity

In the landscape of drug discovery, early and accurate assessment of a compound's toxicity is paramount. Cytotoxicity assays are fundamental tools used to screen for potential adverse effects and to establish a compound's therapeutic index.[5][6] However, relying on a single viability assay can be misleading. A compound might, for instance, impair mitochondrial function without immediately compromising the cell membrane, a nuance that would be missed by a simple membrane integrity assay.[7] Such scenarios underscore the necessity of a multi-pronged approach.

This application note provides a framework for evaluating this compound by employing a panel of assays, each interrogating a distinct hallmark of cell viability and death. We will detail protocols for:

  • MTT Assay: To measure metabolic activity as an indicator of cell viability.

  • LDH Release Assay: To quantify the loss of plasma membrane integrity, a marker of necrosis.

  • Neutral Red Uptake Assay: To assess lysosomal integrity and function.

  • Annexin V/PI Staining: To differentiate between viable, apoptotic, and necrotic cells.

  • Caspase-3/7 Activity Assay: To specifically measure the activation of key executioner caspases in apoptosis.

By synthesizing the results from these assays, researchers can build a robust and nuanced understanding of the compound's cellular impact.

The Rationale: An Orthogonal Assay Strategy

Different cytotoxic mechanisms manifest through distinct cellular pathologies. A comprehensive evaluation, therefore, requires assays that can probe these different events. The diagram below illustrates how a selection of assays can target various aspects of cell health, from general viability to specific death pathways.

G cluster_0 Core Question: Is the Compound Toxic? cluster_1 Level 1: Viability & Cytotoxicity Screening cluster_2 Level 2: Mechanism of Action (MoA) Elucidation Compound This compound Treatment MTT MTT Assay (Metabolic Activity) Compound->MTT Primary Assessment LDH LDH Release Assay (Membrane Integrity) Compound->LDH Primary Assessment NRU Neutral Red Assay (Lysosomal Integrity) Compound->NRU Primary Assessment AnnexinV Annexin V / PI Staining (Apoptosis vs. Necrosis) MTT->AnnexinV If viability decreases... LDH->AnnexinV ...determine the cause. Caspase ...confirm caspase pathway activation. AnnexinV->Caspase If apoptotic...

Caption: A multi-level workflow for cytotoxicity assessment.

Assay Protocols and Methodologies

Assay 1: Cell Viability via MTT Assay

Scientific Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[8] In viable cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow, water-soluble MTT reagent to a purple, insoluble formazan.[9] The amount of formazan produced is directly proportional to the number of metabolically active cells, providing a robust measure of cell viability.[10]

Causality Behind Choices: This assay is selected as the primary screening tool due to its high throughput, sensitivity, and reproducibility. It provides a rapid assessment of the compound's effect on the overall metabolic health of the cell population, which is a fundamental indicator of viability.

Caption: Workflow for the MTT cell viability assay.

Detailed Protocol:

  • Cell Seeding: Seed cells (e.g., HeLa, HepG2, or a relevant cell line) into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a "vehicle control" (medium with the compound's solvent, e.g., 0.1% DMSO) and an "untreated control" (medium only). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following incubation, add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well (final concentration 0.5 mg/mL).[10]

  • Incubation: Return the plate to the incubator for 4 hours. Protect the plate from light. During this time, viable cells will convert the MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.[11] Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.[10]

  • Data Acquisition: Measure the absorbance of the purple solution using a microplate reader at a wavelength between 550 and 600 nm (e.g., 570 nm).[10] Use a reference wavelength of >650 nm if desired.

Assay 2: Membrane Integrity via Lactate Dehydrogenase (LDH) Assay

Scientific Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme present in most cells.[12][13] When the plasma membrane is damaged, LDH is rapidly released into the cell culture supernatant. The LDH assay measures this released enzyme activity through a coupled enzymatic reaction that ultimately produces a colored (colorimetric) or luminescent (fluorometric/bioluminescent) product, which is proportional to the extent of cell lysis.[12][14]

Causality Behind Choices: This assay directly measures cytotoxicity by quantifying cell death associated with membrane rupture (necrosis). It serves as a critical orthogonal validation for the MTT assay. For example, a compound that inhibits mitochondrial respiration without killing the cell would show a low MTT signal but also low LDH release. Conversely, a compound causing rapid necrosis would yield high LDH release.

Caption: Workflow for the LDH cytotoxicity assay.

Detailed Protocol:

  • Cell Culture and Treatment: Plate and treat cells with this compound as described in the MTT protocol (Section 3.1, steps 1-2).

  • Control Preparation: It is essential to prepare three types of controls:

    • Untreated Control: Cells treated with vehicle only (spontaneous LDH release).

    • Maximum LDH Release Control: Add a lysis solution (e.g., Triton X-100) to untreated wells 1 hour before the end of the incubation to cause 100% cell lysis.[15]

    • Background Control: Medium without cells.

  • Sample Collection: After the treatment period, centrifuge the 96-well plate at ~400 x g for 5-10 minutes to pellet any detached cells.[14]

  • Assay Reaction: Carefully transfer 50 µL of supernatant from each well to a new, clear 96-well plate.[15]

  • Reagent Addition: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically a catalyst and dye solution). Add 50 µL of this mixture to each well containing supernatant.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Data Acquisition: Measure the absorbance at the recommended wavelength (e.g., 490 nm for colorimetric assays).[15]

Assay 3: Lysosomal Integrity via Neutral Red Uptake (NRU) Assay

Scientific Principle: The Neutral Red Uptake (NRU) assay is based on the ability of viable cells to incorporate and concentrate the supravital dye neutral red within their lysosomes via active transport.[16][17][18] The dye is a weak cationic dye that accumulates in the acidic environment of the lysosomes. In non-viable cells or cells with damaged lysosomal membranes, this uptake is diminished. The amount of dye retained by the cells is quantified spectrophotometrically after extraction and is directly proportional to the number of viable cells.[19]

Causality Behind Choices: This assay provides a different perspective on cell health by focusing on lysosomal integrity. Lysosomes are critical for cellular homeostasis, and damage to these organelles can be an early indicator of a specific toxic mechanism. It complements the MTT (mitochondrial) and LDH (plasma membrane) assays.

Detailed Protocol:

  • Cell Culture and Treatment: Plate and treat cells as described in the MTT protocol (Section 3.1, steps 1-2).

  • Dye Incubation: After the compound treatment period, remove the culture medium and replace it with 100 µL of pre-warmed medium containing neutral red (e.g., 50 µg/mL). Incubate for 2-3 hours at 37°C, allowing viable cells to take up the dye.[16]

  • Washing: After incubation, carefully remove the dye-containing medium. Wash the cells with a wash solution (e.g., a mixture of formaldehyde and calcium chloride, or simply PBS) to remove any unincorporated dye.[17]

  • Dye Extraction (Solubilization): Add 150 µL of a solubilization solution (e.g., a mixture of acetic acid and ethanol) to each well.[17]

  • Agitation: Place the plate on an orbital shaker for 10-15 minutes to ensure complete extraction of the dye from the lysosomes.

  • Data Acquisition: Measure the absorbance of the extracted dye solution at approximately 540 nm using a microplate reader.[17]

Assay 4: Apoptosis vs. Necrosis via Annexin V & Propidium Iodide (PI) Staining

Scientific Principle: This flow cytometry-based assay distinguishes between different stages of cell death. In early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[20][21] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) and used to label these early apoptotic cells.[22][23] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by the intact membrane of live and early apoptotic cells. It can only enter late-stage apoptotic and necrotic cells where membrane integrity is lost.[23] By using both stains, one can differentiate four populations:

  • Annexin V- / PI- : Viable cells.

  • Annexin V+ / PI- : Early apoptotic cells.

  • Annexin V+ / PI+ : Late apoptotic or necrotic cells.

  • Annexin V- / PI+ : Necrotic cells (often considered an artifact or primary necrosis).

Causality Behind Choices: This is the key assay for determining the mode of cell death. Understanding whether a compound induces a controlled, programmed cell death (apoptosis) versus a chaotic, inflammatory cell death (necrosis) is critical for predicting its in vivo effects.

Caption: Differentiating cell states with Annexin V and PI.

Detailed Protocol:

  • Cell Culture and Treatment: Culture cells in 6-well plates or T25 flasks and treat with this compound at concentrations determined from the viability assays (e.g., around the IC50 value). Include positive (e.g., staurosporine-treated) and negative (vehicle-treated) controls.

  • Cell Harvesting: After treatment, collect both floating and adherent cells. For adherent cells, gently trypsinize, combine with the supernatant (containing floating cells), and centrifuge at low speed (e.g., 300 x g for 5 minutes).

  • Washing: Wash the cell pellet once with cold 1X PBS and centrifuge again.

  • Resuspension: Resuspend the cells in 100 µL of 1X Annexin-binding buffer at a concentration of approximately 1 x 10⁶ cells/mL.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 1-2 µL of PI solution (e.g., 100 µg/mL working stock) to the 100 µL cell suspension.[22]

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.

  • Final Preparation: Add 400 µL of 1X Annexin-binding buffer to each tube and keep the samples on ice, protected from light.

  • Data Acquisition: Analyze the samples by flow cytometry as soon as possible. Use single-stained controls to set up proper compensation and quadrants.

Assay 5: Apoptotic Pathway via Caspase-3/7 Activity

Scientific Principle: Caspases are a family of proteases critical for initiating and executing apoptosis. Caspase-3 and Caspase-7 are "executioner" caspases that cleave numerous cellular proteins, leading to the morphological and biochemical hallmarks of apoptosis.[24][25] These assays utilize a specific peptide substrate for Caspase-3/7 (e.g., DEVD) that is conjugated to a reporter molecule.[26] When active Caspase-3/7 cleaves the substrate, the reporter is released, generating a luminescent or fluorescent signal that is proportional to caspase activity.[27][28]

Causality Behind Choices: This assay provides specific biochemical evidence that the apoptotic pathway is engaged. A positive result here, in conjunction with Annexin V staining, provides powerful, confirmatory evidence that the compound is an apoptosis-inducer. Many modern kits are designed for a simple, homogeneous "add-mix-measure" protocol, making them highly efficient.[27]

Caspase_Pathway Apoptotic_Stimulus Apoptotic Stimulus (e.g., Compound) Initiator_Caspases Initiator Caspases (e.g., Caspase-8, -9) Apoptotic_Stimulus->Initiator_Caspases Executioner_Caspases Executioner Caspases (Caspase-3, -7) Initiator_Caspases->Executioner_Caspases activates Substrate_Cleavage Cellular Substrate Cleavage Executioner_Caspases->Substrate_Cleavage cleaves Assay Caspase-Glo® 3/7 Reagent (DEVD-Luciferin) Executioner_Caspases->Assay cleaves Apoptosis Apoptosis Substrate_Cleavage->Apoptosis Signal Luminescent Signal Assay->Signal generates

Caption: Role of Caspase-3/7 in apoptosis and its detection.

Detailed Protocol (Homogeneous Luminescent Assay Example):

  • Cell Culture and Treatment: Seed cells in a white, opaque-walled 96-well plate suitable for luminescence. Treat with the compound as described previously.

  • Reagent Preparation: Reconstitute the luminescent caspase-3/7 substrate/reagent according to the manufacturer's protocol. Allow it to equilibrate to room temperature.

  • Assay Reaction: Remove the plate from the incubator and allow it to cool to room temperature. Add 100 µL of the Caspase-Glo® 3/7 Reagent directly to each well.

  • Incubation: Mix the contents on a plate shaker at low speed for 1-2 minutes. Incubate at room temperature for 1-2 hours, protected from light.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer. The luminescent signal is proportional to the amount of active Caspase-3/7.

Data Presentation and Interpretation

Quantitative data from the viability and cytotoxicity assays should be used to generate dose-response curves and calculate IC₅₀ values (the concentration of compound that inhibits 50% of the measured response).

Table 1: Hypothetical Cytotoxicity Data for this compound (48h Exposure)

AssayEndpoint MeasuredHypothetical IC₅₀ (µM)Interpretation
MTT Metabolic Activity25.4Indicates a significant reduction in cell viability/proliferation.
LDH Release Membrane Lysis> 100Suggests the compound is not primarily necrotic at active concentrations.
Neutral Red Lysosomal Integrity30.1Correlates with MTT, suggesting general cellular stress.
Caspase-3/7 Apoptosis Execution28.5Strong activation indicates apoptosis is the primary death mechanism.

Interpreting the Combined Results:

Interpretation_Flow Start MTT IC50 < 100 µM? LDH LDH IC50 ≈ MTT IC50? Start->LDH Yes Result5 Not Cytotoxic Start->Result5 No Annexin Annexin V+ / PI- Population Increased? LDH->Annexin No Result2 Primary Necrosis LDH->Result2 Yes Caspase Caspase-3/7 Activated? Annexin->Caspase Yes Result1 Cytostatic or Metabolic Inhibition Annexin->Result1 No Result3 Primary Apoptosis Caspase->Result3 Yes Result4 Non-Apoptotic Cell Death Caspase->Result4 No

Caption: Logic diagram for interpreting multi-assay cytotoxicity data.

Conclusion

Evaluating the cytotoxicity of a novel compound like this compound requires more than a single data point. The multi-assay, mechanistically driven approach outlined in this guide provides a robust framework for generating a comprehensive cytotoxicity profile. By combining assays that measure metabolic health (MTT), membrane integrity (LDH), lysosomal function (Neutral Red), and the specific hallmarks of apoptosis (Annexin V, Caspase-3/7), researchers can confidently determine not only the potency of a compound but also its mechanism of action. This detailed understanding is invaluable for lead optimization, risk assessment, and the overall advancement of drug development programs.

References

Protocol for molecular docking of 6-(1H-Pyrrol-1-yl)nicotinic acid with target proteins

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Protocol for Molecular Docking of 6-(1H-Pyrrol-1-yl)nicotinic Acid with Target Proteins

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a heteroaromatic compound featuring a nicotinic acid core substituted with a pyrrole ring.[1][2] This molecular scaffold is of significant interest in medicinal chemistry due to the diverse biological activities associated with both nicotinic acid and pyrrole derivatives. Nicotinic acid, also known as niacin or vitamin B3, is a well-known lipid-lowering agent that interacts with targets such as the G-protein coupled receptor GPR109A.[3][4][5] Additionally, it has demonstrated anti-inflammatory properties, for instance, by inhibiting the NLRP3 inflammasome.[6] The inclusion of the electron-rich pyrrole ring can modulate the electronic and conformational properties of the molecule, potentially enhancing its interaction with biological targets.[1]

Given the therapeutic potential of this scaffold, in silico molecular docking serves as a powerful initial step to explore its binding modes with various protein targets, predict binding affinities, and guide further drug discovery efforts.[7][8] This document provides a detailed protocol for performing molecular docking of this compound with potential protein targets using widely accessible software.

Potential Protein Targets

The selection of a target protein is a critical first step. Based on the known pharmacology of the nicotinic acid moiety, several protein classes represent plausible targets for this compound:

  • G-Protein Coupled Receptors (GPCRs): The niacin receptor, GPR109A (also known as HCA2), is a primary target for nicotinic acid's anti-lipolytic effects.[4][5]

  • Peroxisome Proliferator-Activated Receptors (PPARs): Nicotinic acid has been shown to modulate the expression of PPARα and PPARγ, which are key regulators of lipid metabolism and inflammation.[3]

  • Inflammasome Components: The inhibitory effect of nicotinic acid on the NLRP3 inflammasome suggests potential interactions with proteins within this complex.[6]

For the purpose of this protocol, we will use Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) as an exemplary target, given its well-defined ligand-binding pocket and relevance to the anti-inflammatory and metabolic effects of nicotinic acid analogs.

Molecular Docking Workflow

The molecular docking process can be systematically broken down into several key stages, from data acquisition and preparation to the final analysis of results.[9][10] This protocol will utilize a combination of commonly used and freely available software: AutoDock Vina for the docking calculations, AutoDock Tools (ADT) for file preparation, and PyMOL for visualization and analysis.[9][11]

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase Ligand Preparation Ligand Preparation Grid Box Generation Grid Box Generation Ligand Preparation->Grid Box Generation Target Protein Preparation Target Protein Preparation Target Protein Preparation->Grid Box Generation Running AutoDock Vina Running AutoDock Vina Grid Box Generation->Running AutoDock Vina Pose Visualization Pose Visualization Running AutoDock Vina->Pose Visualization Interaction Analysis Interaction Analysis Pose Visualization->Interaction Analysis Validation Validation Interaction Analysis->Validation G ligand This compound Carboxylic Acid Pyrrole Ring Pyridine Ring protein PPARγ Binding Pocket Hydrogen Bond Acceptor/Donor (e.g., His323, Ser289) Hydrophobic Pocket (e.g., Ile326, Leu330) Aromatic Residue (e.g., Phe363) ligand:cooh->protein:h_bond Hydrogen Bond ligand:pyrrole->protein:hydrophobic Hydrophobic Interaction ligand:pyridine->protein:pi_stack Pi-Stacking

References

Application Note: 6-(1H-Pyrrol-1-yl)nicotinic Acid as a Versatile Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. 6-(1H-Pyrrol-1-yl)nicotinic acid is a sophisticated heteroaromatic scaffold of significant interest in contemporary drug discovery.[1] This molecule uniquely combines a nicotinic acid core, a well-established pharmacophore, with a 1H-pyrrol-1-yl substituent at the 6-position. This arrangement creates a distinct molecular architecture that is both rigid and electronically tunable, serving as a versatile starting point for more complex, biologically active compounds.[1]

The primary value of this building block lies in its dual-functionality. The carboxylic acid group provides a reliable chemical handle for derivatization, most commonly through amide bond formation, allowing for the systematic exploration of chemical space and structure-activity relationships (SAR).[1] Simultaneously, the electron-rich pyrrole ring, coupled with the pyridine core, can participate in crucial non-covalent interactions with biological targets, potentially enhancing binding affinity and selectivity.[1][2] This application note provides a technical guide for researchers, scientists, and drug development professionals on the strategic use of this compound, with a focus on its application in the design of kinase inhibitors and other enzyme modulators, complete with detailed experimental protocols.

Section 1: Physicochemical Properties and Synthesis

The utility of a building block begins with its fundamental properties and accessibility.

PropertyValue
IUPAC Name 6-(1H-pyrrol-1-yl)pyridine-3-carboxylic acid
Molecular Formula C₁₀H₈N₂O₂
Molecular Weight 188.18 g/mol
Appearance Off-white to light yellow solid
Solubility Soluble in DMSO, DMF, and aqueous base

A common synthetic route to this compound involves a nucleophilic aromatic substitution or a transition metal-catalyzed cross-coupling reaction. A representative approach is the coupling of a 6-halonicotinate ester (e.g., methyl 6-chloronicotinate) with pyrrole in the presence of a suitable base, followed by saponification of the ester to yield the desired carboxylic acid.

Section 2: Core Application - A Scaffold for Kinase Inhibitors

Protein kinases are a major class of therapeutic targets, particularly in oncology and immunology.[3] Many kinase inhibitors are designed to be ATP-competitive, binding to the adenine-binding pocket in the enzyme's active site.[3] The this compound scaffold is exceptionally well-suited for this purpose. When an appropriate amine is coupled to the carboxylic acid, the resulting amide NH can act as a hydrogen bond donor, mimicking the interaction of the adenine N6-amino group with the "hinge" region of the kinase. The pyridine and pyrrole rings can then occupy the surrounding hydrophobic pockets, establishing favorable van der Waals and π-stacking interactions.

This design strategy is reminiscent of the highly successful anilinopyrimidine chemotype, which is found in approximately 10% of clinically approved kinase inhibitors.[4] The 6-(1H-Pyrrol-1-yl)nicotinamide core can occupy a similar chemical space, offering a novel and patentable alternative.[4] The pyrrole-indolin-2-one scaffold, another related structure, is also a well-validated framework for potent kinase inhibitors targeting pathways involved in angiogenesis.[5][6]

G cluster_0 Kinase Inhibitor Design Logic cluster_1 Interaction with Kinase ATP Binding Site BuildingBlock This compound (Core Scaffold) Coupling Amide Coupling BuildingBlock->Coupling Amine Amine Library (R-NH2) (SAR Exploration) Amine->Coupling Product 6-(1H-Pyrrol-1-yl)nicotinamide (Final Inhibitor) Coupling->Product Hinge Kinase Hinge Region (Backbone NH/CO) Product->Hinge H-Bond (Amide NH) Pockets Hydrophobic Pockets Product->Pockets π-Stacking (Pyrrole/Pyridine)

Caption: Design logic for kinase inhibitors using the scaffold.

Section 3: Case Study - Hepatoselective Glucokinase Activators

A compelling validation of this scaffold's potential is the discovery of (S)-6-(3-cyclopentyl-2-(4-(trifluoromethyl)-1H-imidazol-1-yl)propanamido)nicotinic acid, a clinical candidate for treating type 2 diabetes.[7] Glucokinase (GK) is a key regulator of glucose homeostasis, and its activation is a promising therapeutic strategy.[7] However, systemic GK activators can pose a risk of hypoglycemia by acting on the pancreas.

Researchers ingeniously used the 6-(amido)nicotinic acid core to develop a hepatoselective activator.[7] The rationale was to design a molecule with low passive permeability that would be actively taken up into the liver by organic anion transporting polypeptides (OATPs). The carboxylic acid of the nicotinic acid moiety was crucial for this active transport mechanism. This strategy resulted in a potent GK activator with a liver-to-pancreas distribution ratio greater than 50-fold, leading to robust glucose lowering in preclinical models without causing hypoglycemia.[7]

Table 1: Preclinical Data for Glucokinase Activator Candidate (Compound 19) [7]

ParameterValueSignificance
Human GK Activation (EC₅₀) 0.06 µMDemonstrates high potency at the target enzyme.
Human Hepatocyte Potency (EC₅₀) 0.08 µMShows excellent activity in a relevant cell-based system.
Liver/Pancreas Ratio (Rat) >50Confirms high selectivity for the target organ, reducing hypoglycemia risk.
Oral Bioavailability (Rat) 25%Indicates sufficient absorption for oral administration.

Section 4: Experimental Protocols

The most common and critical reaction for utilizing this building block is amide bond formation. Below is a detailed, self-validating protocol for a standard amide coupling reaction.

Protocol 4.1: Synthesis of a 6-(1H-Pyrrol-1-yl)nicotinamide Library via EDC/HOBt Coupling

This protocol describes the coupling of this compound with a representative primary amine using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the coupling agent and Hydroxybenzotriazole (HOBt) as an additive to minimize side reactions and improve efficiency.[8]

Materials and Equipment:

  • This compound

  • Amine of interest (e.g., Benzylamine)

  • EDC hydrochloride

  • HOBt hydrate

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc), Saturated aqueous NaHCO₃, Brine

  • Anhydrous MgSO₄ or Na₂SO₄

  • Round-bottom flask, magnetic stirrer, nitrogen/argon line

  • Standard glassware for extraction and purification

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • Reaction Setup: To a clean, dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq.).

  • Dissolution: Dissolve the acid in anhydrous DMF (approx. 0.1 M concentration). Stir until fully dissolved.

  • Additive & Base Addition: Add HOBt (1.2 eq.) and DIPEA (3.0 eq.) to the solution. The base is crucial to neutralize the EDC hydrochloride and the HOBt, and to deprotonate the amine if it is used as a salt.

  • Carboxylic Acid Activation: Add EDC·HCl (1.2 eq.) to the mixture in one portion. Stir the reaction at room temperature for 30-60 minutes. This period allows for the formation of the highly reactive HOBt-ester intermediate.

  • Amine Addition: Add the desired amine (1.1 eq.) to the activated acid mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting acid.

  • Work-up:

    • Dilute the reaction mixture with Ethyl Acetate.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) to remove unreacted acid and HOBt, followed by water (1x), and finally brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide product.

G start Start: Setup Reaction Flask (N2 atmosphere) dissolve 1. Dissolve Acid in Anhydrous DMF start->dissolve additives 2. Add HOBt and DIPEA dissolve->additives activate 3. Add EDC·HCl (Stir 30-60 min for activation) additives->activate add_amine 4. Add Amine (R-NH2) activate->add_amine react 5. Stir at RT for 12-24h (Monitor by LC-MS/TLC) add_amine->react workup 6. Aqueous Work-up (EtOAc, NaHCO3, Brine) react->workup purify 7. Dry, Concentrate & Purify (Silica Gel Chromatography) workup->purify end End: Pure Amide Product purify->end

References

Troubleshooting & Optimization

Overcoming solubility issues of 6-(1H-Pyrrol-1-yl)nicotinic acid in aqueous buffers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding the Solubility Challenge

Welcome to the technical support guide for 6-(1H-Pyrrol-1-yl)nicotinic acid. This molecule is a valuable building block in drug discovery, particularly as a scaffold for kinase inhibitors and other therapeutic agents.[1] However, researchers frequently encounter challenges with its poor solubility in standard aqueous buffers, which can impede experimental reproducibility and lead to inaccurate results.

This guide provides a structured approach to understanding and overcoming these solubility issues. The core of the problem lies in the molecule's bifunctional nature:

  • An Ionizable Acidic Group: The nicotinic acid moiety contains a carboxylic acid group. Like its parent, nicotinic acid, this group has an acidic pKa, estimated to be around 4.5 - 5.0.[2] This means its charge state, and therefore its solubility, is highly dependent on the pH of the solution.[3]

  • A Hydrophobic Moiety: The addition of the 1H-pyrrol-1-yl group significantly increases the molecule's hydrophobicity and molecular weight compared to nicotinic acid. This nonpolar ring system contributes to low aqueous solubility at pH values where the carboxylic acid is protonated (uncharged).[4]

This combination often leads to precipitation in common physiological buffers (e.g., PBS at pH 7.4) unless appropriate formulation strategies are employed. This guide will walk you through systematic approaches, from simple pH adjustments to more advanced techniques, to ensure your compound remains in solution for reliable experimental outcomes.

Troubleshooting & FAQs: Your First Steps

This section addresses the most common questions and initial troubleshooting steps in a direct question-and-answer format.

Q1: My this compound precipitated immediately when I added it to my PBS buffer (pH 7.4). What happened?

A: This is the most common issue. At pH 7.4, the carboxylic acid group on the molecule is deprotonated, forming a negatively charged carboxylate. While this should increase solubility, the hydrophobic pyrrole ring can still lead to aggregation and precipitation, especially if the concentration is high or if divalent cations (like Ca²⁺ or Mg²⁺, sometimes present in complex media) form insoluble salts. The primary issue is that you are likely exceeding the compound's intrinsic aqueous solubility limit at that pH.

Q2: What is the absolute first thing I should try to dissolve my compound for an in vitro assay?

A: The most direct and effective initial strategy is pH adjustment .[][6] Since your compound is an acid, increasing the pH of the solution will deprotonate the carboxylic acid, converting it to the much more water-soluble carboxylate salt.[7]

  • Quick Tip: Prepare a concentrated stock solution in a mildly basic, buffer-free solution (e.g., 10-50 mM NaOH). From this highly soluble stock, you can then perform serial dilutions into your final assay buffer. The final concentration of NaOH will be negligible and should not significantly alter the pH of your final assay medium.

Q3: Can I just dissolve it in 100% DMSO to make a stock solution?

A: Yes, creating a high-concentration stock solution in an organic co-solvent like Dimethyl Sulfoxide (DMSO) is a very common and effective practice.[8][9] However, you must be cautious about the final concentration of DMSO in your aqueous assay buffer.

  • Causality: Co-solvents work by reducing the overall polarity of the aqueous medium, which makes it more favorable for hydrophobic molecules to dissolve.[10][11]

  • The Pitfall: When you dilute the DMSO stock into your aqueous buffer, the percentage of DMSO drops sharply. This sudden increase in solvent polarity can cause your compound to crash out of solution if its final concentration exceeds its solubility limit in the low-percentage DMSO/buffer mix. Always perform a small-scale test to ensure your compound stays soluble at the final concentration and DMSO percentage. Most cell-based assays require the final DMSO concentration to be below 0.5% or even 0.1% to avoid solvent-induced artifacts.

Q4: I need to make a 10 mM stock solution. What's the best approach?

A: For a 10 mM stock (1.88 mg/mL), direct dissolution in aqueous buffer is highly unlikely to succeed. A combination of pH and co-solvent is the recommended professional approach.

  • Recommended Protocol:

    • Weigh out the required mass of this compound.

    • Add a small volume of DMSO to fully dissolve the compound (e.g., 20-30% of the final volume).

    • Slowly add a basic aqueous solution (e.g., water adjusted to pH 9.0-10.0 with NaOH) while vortexing until the final volume is reached.

    • Visually inspect for any precipitation. This stock should be stable and can be diluted into your final assay media.

Q5: Simple methods aren't working for my required concentration. What are the next-level options?

A: If pH and co-solvents are insufficient, you can explore more advanced formulation techniques, most notably the use of cyclodextrins .[12][13]

  • Mechanism: Cyclodextrins are ring-shaped molecules with a hydrophobic interior and a hydrophilic exterior.[14] The hydrophobic pyrrole ring of your compound can fit inside the cyclodextrin's cavity, forming an "inclusion complex."[15][16] This complex presents a hydrophilic exterior to the water, dramatically increasing the apparent solubility of the compound. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice.[16]

Experimental Protocols & Advanced Methodologies

Protocol 1: Systematic Solubilization via pH Adjustment

This protocol details the most fundamental approach to solubilizing acidic compounds.

  • Objective: To determine the minimum pH required to achieve the desired concentration in an aqueous solution.

  • Materials:

    • This compound

    • Deionized water

    • 0.1 M NaOH and 0.1 M HCl solutions

    • Calibrated pH meter

    • Stir plate and magnetic stir bar

  • Methodology:

    • Add the desired mass of the compound to a volume of deionized water to achieve the target concentration. The compound will likely remain as a suspension.

    • Place the vessel on a stir plate and begin stirring.

    • Slowly add 0.1 M NaOH dropwise, monitoring the pH continuously.

    • Observe the solution. As the pH increases, the compound will begin to dissolve.

    • Note the pH at which the solution becomes completely clear. This is your minimum pH for complete solubilization at this concentration. For full deprotonation and a safety margin, it is often best to work at a pH 1.5-2 units above the compound's pKa.[17]

    • Verification: Allow the solution to sit for 1 hour and visually inspect for any signs of precipitation. Perform a 1:10 dilution into your target buffer (e.g., PBS pH 7.4) and check for stability.

Troubleshooting Workflow

The following diagram outlines a decision-making process for troubleshooting solubility issues with this compound.

Solubility_Workflow start Start: Compound is insoluble in target buffer q_ph Is pH adjustment permissible for the experiment? start->q_ph ph_yes Protocol 1: Solubilize by raising pH with NaOH. Prepare alkaline stock. q_ph->ph_yes Yes q_cosolvent Are organic co-solvents (e.g., DMSO, Ethanol) allowed? q_ph->q_cosolvent No q_ph_success Is the required concentration achieved and stable upon dilution? ph_yes->q_ph_success q_ph_success->q_cosolvent No end_success Success: Proceed with experiment q_ph_success->end_success Yes cosolvent_yes Protocol 2: Prepare high-conc. stock in 100% DMSO. Carefully dilute into buffer. q_cosolvent->cosolvent_yes Yes advanced Advanced Strategies Needed q_cosolvent->advanced No q_cosolvent_success Does compound precipitate upon dilution to final assay concentration? cosolvent_yes->q_cosolvent_success q_cosolvent_success->advanced Yes, it precipitates q_cosolvent_success->end_success No, it's stable cyclodextrin Protocol 3: Use Cyclodextrins (e.g., HP-β-CD) to form an inclusion complex. advanced->cyclodextrin surfactant Consider micellar solubilization with surfactants (e.g., Tween® 80). advanced->surfactant end_fail Contact Technical Support for advanced formulation (e.g., solid dispersions) cyclodextrin->end_fail If still unsuccessful

Caption: Decision workflow for selecting a solubilization strategy.

Protocol 2: Advanced Solubilization with Cyclodextrins

This method is ideal for high concentrations or when pH and co-solvents are not viable options.

  • Objective: To enhance solubility by forming a drug-cyclodextrin inclusion complex.

  • Materials:

    • This compound

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD)

    • Target aqueous buffer (e.g., PBS)

  • Methodology (Kneading Method): [13][15]

    • Prepare a concentrated solution of the cyclodextrin in your target buffer (e.g., 40% w/v HP-β-CD). This may require gentle warming.

    • Weigh the compound and place it in a glass mortar.

    • Slowly add a small amount of the cyclodextrin solution to the compound powder to form a thick, uniform paste.

    • Knead the paste thoroughly with a pestle for 15-20 minutes. This intimate mixing facilitates the entry of the drug into the cyclodextrin cavity.

    • Gradually add the remaining volume of the cyclodextrin solution or buffer to the paste, continuing to mix until the desired final concentration is reached and the solution is clear.

    • Verification: Filter the solution through a 0.22 µm syringe filter to remove any undissolved particles or aggregates. The resulting clear solution can be used for experiments.

Summary of Solubilization Strategies
StrategyMechanism of ActionProsConsBest For...
pH Adjustment Converts the insoluble carboxylic acid to a soluble carboxylate salt by deprotonation in a basic solution.[6]Simple, rapid, and uses common lab reagents.[]May not be suitable for pH-sensitive assays or in vivo studies; risk of precipitation upon neutralization.Initial screening, in vitro biochemical assays where final buffer pH can be controlled.
Co-solvents A water-miscible organic solvent (e.g., DMSO, ethanol) reduces the polarity of the bulk solvent, increasing solubility.[10][18]Allows for very high concentration stock solutions; simple to prepare.[8]Risk of precipitation upon dilution; solvent may have biological effects on the assay system (toxicity, altered enzyme activity).Preparing high-concentration stocks for serial dilution into final assay media.
Cyclodextrins Encapsulates the hydrophobic part of the drug in its nonpolar cavity, forming a water-soluble inclusion complex.[14][16]Significant solubility enhancement; generally low toxicity; can improve stability.[12]More complex preparation; can be expensive; may alter drug-target binding kinetics in some cases.High-concentration aqueous formulations, in vivo studies, and when co-solvents must be avoided.
Surfactants Above the Critical Micelle Concentration (CMC), surfactants form micelles that encapsulate the drug in their hydrophobic core.[19][20]High solubilizing capacity for very hydrophobic compounds.Can interfere with biological assays; potential for cell lysis at high concentrations.[21]Last-resort solubilization; formulation development for specific delivery systems.

References

Technical Support Center: Purification of Pyrrole-Substituted Nicotinic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for challenges in the purification of pyrrole-substituted nicotinic acids. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of isolating these valuable compounds. Pyrrole-substituted nicotinic acids are a class of heteroaromatic compounds with significant potential in medicinal chemistry, often serving as key intermediates in the synthesis of novel pharmaceutical agents.[1][2] However, their unique chemical properties can present considerable purification challenges.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to directly address the specific issues you may encounter during your experiments. The information presented here is grounded in established scientific principles and practical laboratory experience to ensure you can achieve the desired purity and yield for your target compounds.

I. Frequently Asked Questions (FAQs)

Q1: Why is the purification of pyrrole-substituted nicotinic acids so challenging?

A1: The purification of pyrrole-substituted nicotinic acids is inherently complex due to a combination of factors stemming from the physicochemical properties of the molecule:

  • Amphoteric Nature: The presence of both a basic pyrrole ring and an acidic carboxylic acid group makes these molecules amphoteric. This means they can react with both acids and bases, complicating extraction and chromatographic procedures.

  • Polarity: The combination of the polar carboxylic acid group and the moderately polar pyrrole ring results in a molecule with high overall polarity. This can lead to strong interactions with polar stationary phases like silica gel, causing issues like streaking and poor separation during column chromatography.[3]

  • Susceptibility to Oxidation: Pyrrole rings, particularly when electron-rich, are prone to oxidation, which can lead to the formation of colored impurities upon exposure to air and light.[3] This degradation can be exacerbated by residual acids from the synthesis.[3]

  • Similar Solubility of Impurities: Starting materials, intermediates, and byproducts often have similar solubility profiles to the desired product, making separation by simple recrystallization or extraction difficult.

Q2: What are the most common impurities I should expect?

A2: The impurities in your crude product will largely depend on the synthetic route employed. However, some common impurities include:

  • Unreacted Starting Materials: Such as the parent nicotinic acid or the pyrrole precursor.

  • Isomeric Byproducts: Depending on the reaction conditions, substitution at different positions on the pyrrole or pyridine ring can occur, leading to isomeric impurities that are often difficult to separate.

  • Oxidation Products: As mentioned, pyrrole rings are susceptible to oxidation, leading to colored byproducts.[3]

  • Residual Solvents and Reagents: High-boiling point solvents like DMF or residual catalysts can be carried through the work-up.[4]

Q3: Which analytical techniques are best for assessing the purity of my compound?

A3: A combination of analytical techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a robust and widely used method for quantifying nicotinic acid derivatives.[5][6] For more complex mixtures or trace-level impurity profiling, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) offers superior sensitivity and specificity.[7]

  • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable derivatives, GC-MS can be a powerful tool for separation and identification of impurities, sometimes without the need for derivatization.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are indispensable for structural confirmation and can be used for quantitative analysis (qNMR) to determine purity against a known standard.

  • Thin Layer Chromatography (TLC): TLC is a quick and effective way to monitor reaction progress and assess the complexity of the crude product, helping to develop optimal conditions for column chromatography.[9]

II. Troubleshooting Guide

Problem 1: My compound is streaking or tailing on the silica gel column, resulting in poor separation.

This is a frequent issue when purifying polar compounds like pyrrole-substituted nicotinic acids on silica gel, often due to strong interactions with the acidic silanol groups on the silica surface.[3]

Root Cause Analysis & Solution Workflow

start Streaking/Tailing on Silica Column cause Strong interaction with acidic silanol groups on silica start->cause solution1 Modify Mobile Phase cause->solution1 solution2 Use a Different Stationary Phase cause->solution2 solution3 Check Compound Stability cause->solution3 sub_solution1a Increase Polarity Gradually (Gradient Elution) solution1->sub_solution1a sub_solution1b Add a Basic Modifier (e.g., 0.1-1% Et3N or pyridine) solution1->sub_solution1b sub_solution2a Neutral or Basic Alumina solution2->sub_solution2a sub_solution2b Deactivated Silica Gel solution2->sub_solution2b

Caption: Troubleshooting workflow for streaking on silica gel.

Detailed Troubleshooting Steps:
  • Solvent System Modification:

    • Increase Polarity Gradually: Employ a solvent gradient where the polarity is increased slowly. This can help to elute the compound in a tighter band.

    • Add a Basic Modifier: To neutralize the acidic sites on the silica gel, add a small amount of a basic modifier like 0.1-1% triethylamine (Et₃N) or pyridine to your eluent.[3] This will reduce the strong ionic interactions causing the streaking.

  • Use a Different Stationary Phase:

    • Alumina: Neutral or basic alumina can be an excellent alternative to silica for purifying basic or amphoteric compounds.[3]

    • Deactivated Silica: You can prepare deactivated silica by treating it with a solution of triethylamine in your non-polar solvent before packing the column.

  • Check for Compound Stability: Some pyrrole derivatives can be unstable on silica gel. If you suspect decomposition, minimizing the time the compound spends on the column by using a faster flow rate or switching to a less harsh purification method is advisable.

Problem 2: My purified pyrrole-substituted nicotinic acid is colored (e.g., yellow, brown), but the NMR spectrum looks clean.

Color in the final product is a common issue and can arise from trace-level, highly colored impurities that may not be easily detectable by NMR.[3]

Root Cause Analysis & Solution Workflow

start Colored Purified Product cause1 Oxidation of Pyrrole Ring start->cause1 cause2 Residual Metal Catalyst start->cause2 cause3 Residual Acid from Synthesis start->cause3 solution1 Charcoal Treatment cause1->solution1 solution2 Re-purification cause1->solution2 solution3 Acid Scavenging during Workup cause3->solution3

Caption: Troubleshooting workflow for colored product.

Detailed Troubleshooting Steps:
  • Charcoal Treatment: Before a final recrystallization, dissolve the product in a suitable solvent and treat it with a small amount of activated charcoal. The charcoal can effectively adsorb colored impurities. Be cautious, as this may also slightly reduce your overall yield.[3]

  • Re-purification: A second, careful purification step, such as another column or a meticulous recrystallization, may be necessary to remove the trace impurities.

  • Acid Scavenging: Ensure all acidic residues from the synthesis are thoroughly quenched and removed during the initial workup. Washing the organic extract with a mild base like a sodium bicarbonate solution can be effective.[3]

Problem 3: I am unable to crystallize my compound.

Difficulty in crystallization can be due to the presence of impurities that inhibit crystal lattice formation or the use of an inappropriate solvent system.

Troubleshooting Crystallization
Troubleshooting Step Rationale Experimental Protocol
Ensure High Purity Impurities disrupt the crystal lattice formation.Re-purify the material using column chromatography to >98% purity as determined by HPLC or NMR.
Solvent Screening The ideal solvent system is one in which the compound is sparingly soluble at room temperature and highly soluble when hot.In parallel vials, test the solubility of a small amount of your compound in a range of solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, water, and mixtures thereof).
Induce Crystallization Sometimes, nucleation is the rate-limiting step.Seeding: Add a single, pure crystal of the compound to a supersaturated solution.[3]Scratching: Gently scratch the inside of the flask with a glass rod to create nucleation sites.
Slow Cooling/Evaporation Rapid cooling can lead to oiling out or amorphous solid formation.Allow the hot, saturated solution to cool slowly to room temperature, and then place it in a refrigerator or freezer. Alternatively, allow the solvent to evaporate slowly from a loosely covered container.

III. Key Experimental Protocols

Protocol 1: General Acid-Base Extraction for Preliminary Purification

This protocol is designed to separate your acidic product from neutral and basic impurities.

  • Dissolve the crude reaction mixture in an appropriate organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc).

  • Transfer the solution to a separatory funnel.

  • Extract the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The acidic product will move to the aqueous layer as its sodium salt. Repeat this extraction 2-3 times.

  • Combine the aqueous layers and wash with the organic solvent to remove any remaining neutral or basic impurities.

  • Carefully acidify the aqueous layer with a dilute acid (e.g., 1M HCl) until the product precipitates out. Monitor the pH.

  • Collect the precipitated solid by vacuum filtration, wash with cold water, and dry thoroughly.

Protocol 2: Recrystallization of Pyrrole-Substituted Nicotinic Acids
  • Choose an appropriate solvent or solvent system identified from your solvent screening. A common choice for such polar molecules is a mixture of an alcohol (e.g., ethanol, isopropanol) and water.

  • In a flask, add the crude, solid product and the minimum amount of the hot solvent required to fully dissolve it.

  • If the solution is colored, you may perform a hot filtration through a small plug of Celite or add a small amount of activated charcoal and then filter.

  • Allow the solution to cool slowly to room temperature. Crystal formation should be observed.

  • Once the solution has reached room temperature, place the flask in an ice bath or refrigerator for at least one hour to maximize crystal formation.

  • Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

IV. Summary of Purification Techniques and Expected Outcomes

Purification Method Typical Yield Expected Purity Notes
Acid-Base Extraction 70-95%80-95%Excellent for removing non-acidic impurities. Purity is highly dependent on the nature of the acidic impurities.
Recrystallization 60-90%>98%Highly dependent on finding the ideal solvent. Best for removing small amounts of impurities from a relatively pure starting material.[3]
Silica Gel Chromatography 40-80%>99%Can provide very high purity but may result in lower yields due to adsorption. Requires careful optimization of the eluent system.
Preparative HPLC 30-70%>99.5%The gold standard for achieving the highest purity, especially for difficult separations, but is more costly and time-consuming for large quantities.

This technical support guide provides a comprehensive overview of the common challenges and solutions for the purification of pyrrole-substituted nicotinic acids. By understanding the underlying chemical principles and systematically applying these troubleshooting strategies, you can significantly improve the purity and yield of your target compounds.

V. References

  • Creative Proteomics. Niacin/ Nicotinic Acid/Vitamin B3 Quantification Service. --INVALID-LINK--

  • ResearchGate. How to purify Nicotinic acid derivatives from the reaction mixture?. (2017-08-13). --INVALID-LINK--

  • MDPI. Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements. --INVALID-LINK--

  • Benchchem. 6-(1H-Pyrrol-1-yl)nicotinic Acid | Research Chemical. --INVALID-LINK--

  • Benchchem. A Comparative Guide to Analytical Methods for the Quantification of Nicotinoyl Pyrrolidinone Derivatives. --INVALID-LINK--

  • Benchchem. Troubleshooting common issues in the purification of tetrasubstituted pyrroles. --INVALID-LINK--

  • GOV.UK. Niacin (Vitamin B3) - A review of analytical methods for use in food. --INVALID-LINK--

  • Pickering Laboratories. Analysis of Bioavailable Niacin (Vitamin B3) by HPLC with Post-column Photochemical Derivatization in Foods and Supplements. --INVALID-LINK--

  • The Royal Society of Chemistry. Electronic Supplementary Information One-Pot nitro-Mannich/hydroamination cascades for the direct synthesis of 2,5-disubstituted pyrroles using base and gold catalysis. --INVALID-LINK--

  • ResearchGate. EXPERIMENTAL INVESTIGATION INTO THE EXTRACTION OF NICOTINIC ACID USING NATURAL NON-TOXIC AND CONVENTIONAL SOLVENTS. --INVALID-LINK--

  • PubMed. A comparison of chromatographic separation of selected nicotinic acid derivatives by TLC and HPLC techniques. --INVALID-LINK--

  • Google Patents. Purification of nicotinamide - US2496114A. --INVALID-LINK--

  • MDPI. Atom Economical Multi-Substituted Pyrrole Synthesis from Aziridine. --INVALID-LINK--

  • ResearchGate. Pyrrole Ring Opening – Pyridine Ring Closure: Recyclization of 2-(2-oxo-1,2-dihydro-3H-pyrrol-3-ylidene)malononitriles into Highly Functionalized Nicotinonitriles | Request PDF. --INVALID-LINK--

  • SlideShare. Heterocyclic Compounds. --INVALID-LINK--

  • Wikipedia. Pyrrole. --INVALID-LINK--

  • Google Patents. Purification of nicotinic acid - US3037987A. --INVALID-LINK--

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrrole. --INVALID-LINK--

  • Google Patents. Process for the purification of nicotinic acid amide I - US4447615A. --INVALID-LINK--

  • RSC Publishing. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. --INVALID-LINK--

References

Technical Support Center: Troubleshooting Assay Interference from 6-(1H-Pyrrol-1-yl)nicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies for potential assay interference caused by the heteroaromatic building block, 6-(1H-Pyrrol-1-yl)nicotinic acid. While direct reports of interference from this specific compound are not widely documented, its chemical structure, featuring a nicotinic acid core and a pyrrole substituent, suggests several potential mechanisms for assay artifacts. This guide is designed to help you proactively identify and mitigate these potential issues, ensuring the integrity and accuracy of your experimental data.

Frequently Asked Questions (FAQs)

General Concerns

Q1: I am using this compound in my screening campaign and observing unexpected activity. Could this be an artifact?

A1: It is plausible that the observed activity is due to assay interference rather than a true biological effect.[1] The structure of this compound contains moieties that are known to interfere in various assay formats. Specifically, the pyridine and pyrrole rings can contribute to optical interference (autofluorescence or quenching), and the overall molecule could engage in non-specific binding or even direct enzyme modulation.[2][3] Therefore, it is crucial to perform counter-screens and orthogonal assays to validate any initial hits.[1]

Fluorescence-Based Assays

Q2: I am seeing unusually high background fluorescence in my assay when this compound is present. What could be the cause?

A2: The high background is likely due to autofluorescence , where the compound itself emits light upon excitation at the wavelengths used in your assay. Both pyridine and pyrrole-containing compounds have the potential to be fluorescent.[4][5]

Troubleshooting Autofluorescence:

Step 1: Compound-Only Control

  • Run a control plate containing only your assay buffer and this compound at the concentrations used in your experiment.

  • Measure the fluorescence at the same excitation and emission wavelengths. A significant signal in the absence of your fluorescent probe confirms autofluorescence.

Step 2: Spectral Shift

  • If autofluorescence is confirmed, consider using a fluorescent dye with excitation and emission wavelengths that are spectrally distinct from those of the interfering compound. Red-shifted dyes are often a good choice as many small molecules fluoresce in the blue-green spectrum.

Step 3: Pre-read Correction

  • If changing dyes is not feasible, you can perform a "pre-read" of your plate after adding this compound but before adding your fluorescent probe.

  • Subtract the background fluorescence from the final assay signal for each well.

Q3: My fluorescence signal is decreasing in the presence of this compound, suggesting inhibition, but I'm not confident it's a real effect. What else could be happening?

A3: This could be a case of fluorescence quenching , where the compound absorbs the excitation energy from your fluorophore or the emitted light, leading to a decrease in the detected signal.[6] Both pyridine and pyrrole moieties have been shown to quench the fluorescence of other molecules.[3][7][8][9]

Troubleshooting Fluorescence Quenching:

Step 1: Quenching Control Assay

  • Run a cell-free assay with your fluorescent probe and this compound.

  • A decrease in fluorescence in the absence of the biological target indicates quenching.

Step 2: Orthogonal Assay

  • Validate your findings using a non-fluorescence-based method, such as a colorimetric or luminescence-based assay, if available for your target.

Step 3: Time-Resolved Fluorescence (TRF)

  • If you have access to a plate reader capable of TRF, consider using a lanthanide-based fluorophore. These have long-lived fluorescence emission, allowing you to measure the signal after the short-lived background fluorescence and quenching effects have subsided.

Workflow for Investigating Optical Interference

start Unexpected Fluorescence Signal compound_control Run Compound-Only Control start->compound_control check_autofluorescence Signal Increase? compound_control->check_autofluorescence autofluorescence Autofluorescence Confirmed check_autofluorescence->autofluorescence Yes check_quenching Signal Decrease? check_autofluorescence->check_quenching No troubleshoot_autofluorescence Implement Troubleshooting: - Spectral Shift - Pre-read Correction autofluorescence->troubleshoot_autofluorescence end Proceed with Validated Results troubleshoot_autofluorescence->end quenching Potential Quenching check_quenching->quenching Yes no_interference No Direct Optical Interference check_quenching->no_interference No quenching_control Run Quenching Control Assay quenching->quenching_control confirm_quenching Quenching Confirmed? quenching_control->confirm_quenching troubleshoot_quenching Implement Troubleshooting: - Orthogonal Assay - Time-Resolved Fluorescence confirm_quenching->troubleshoot_quenching Yes confirm_quenching->no_interference No troubleshoot_quenching->end no_interference->end

Caption: Troubleshooting workflow for optical interference.

Enzyme and Protein-Based Assays

Q4: I'm observing inhibition in my enzyme assay. Could this compound be directly inhibiting my enzyme?

A4: Yes, this is a possibility. The nicotinic acid moiety, particularly the pyridine nitrogen, can coordinate with metal centers in metalloenzymes. For example, nicotinic acid has been shown to inhibit CYP450 enzymes by coordinating with the heme iron.[2] If your enzyme is a metalloenzyme, direct inhibition is a plausible mechanism. Additionally, some nicotinic acid derivatives have been shown to inhibit other enzymes like tyrosinase and COX-2.[10][11]

Troubleshooting Direct Enzyme Inhibition:

Step 1: Literature Review

  • Investigate whether your enzyme of interest is a metalloenzyme or if similar pyridine-containing compounds are known to inhibit it.

Step 2: Mechanism of Inhibition Studies

  • Perform enzyme kinetic studies to determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive). This can provide insights into whether the compound is binding to the active site or an allosteric site.

Step 3: Structural Analogs

  • Test structurally related compounds that lack the potential coordinating nitrogen (if possible) to see if the inhibitory activity is maintained.

Q5: My results are inconsistent, and I suspect non-specific binding. How can I address this?

A5: Non-specific binding can be a significant issue, leading to false positives or negatives.[12] The aromatic nature of both the pyrrole and pyridine rings in this compound could contribute to hydrophobic or other non-specific interactions with proteins or assay plate surfaces.

Troubleshooting Non-Specific Binding:
StrategyDescriptionProtocol
Increase Detergent Concentration Non-ionic detergents can help to disrupt non-specific hydrophobic interactions.Add a non-ionic detergent (e.g., 0.01% Triton X-100 or Tween-20) to your assay buffer. Be sure to confirm that the detergent does not affect your assay's performance.
Add Bovine Serum Albumin (BSA) BSA can act as a "blocking" agent, binding to non-specific sites on proteins and surfaces.Include 0.1-1 mg/mL BSA in your assay buffer.
Vary Salt Concentration Increasing the ionic strength of the buffer can reduce non-specific electrostatic interactions.Test a range of salt concentrations (e.g., 50-250 mM NaCl) to find the optimal concentration that reduces non-specific binding without inhibiting your assay.
Orthogonal Assay Confirm your results with an assay that has a different format or detection principle.For example, if you are using an ELISA, you could try a Western blot or a cell-based reporter assay to confirm your findings.

Workflow for Mitigating Non-Specific Binding

Caption: Stepwise approach to address non-specific binding.

LC-MS/MS Assays

Q6: I am developing an LC-MS/MS method for this compound and am experiencing ion suppression. What are the likely causes and solutions?

A6: Ion suppression, a common form of matrix effect, can significantly impact the accuracy and sensitivity of your LC-MS/MS assay.[13][14] The acidic nature of this compound and the potential for co-elution with matrix components from your sample can lead to competition for ionization in the mass spectrometer source.

Troubleshooting Ion Suppression in LC-MS/MS:

Step 1: Improve Chromatographic Separation

  • Optimize your gradient to better separate the analyte from the bulk of the matrix components.

  • Consider a different stationary phase that offers alternative selectivity.

Step 2: Enhance Sample Preparation

  • Implement a more rigorous sample clean-up procedure, such as solid-phase extraction (SPE), to remove interfering matrix components before injection.

Step 3: Use a Stable Isotope-Labeled Internal Standard (SIL-IS)

  • A SIL-IS is the gold standard for correcting for matrix effects. It co-elutes with the analyte and experiences the same degree of ion suppression, allowing for accurate quantification. If a SIL-IS for this compound is not available, a structural analog may be a suitable alternative.

Step 4: Dilute the Sample

  • Diluting the sample can reduce the concentration of interfering matrix components, thereby minimizing ion suppression. However, ensure that the diluted analyte concentration is still within the linear range of your assay.

References

How to prevent degradation of 6-(1H-Pyrrol-1-yl)nicotinic acid in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for 6-(1H-Pyrrol-1-yl)nicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for handling this versatile heteroaromatic building block in solution. Our goal is to ensure the integrity of your experiments by helping you prevent the degradation of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving this compound?

A1: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and dimethylformamide.[1] For aqueous solutions, its parent compound, nicotinic acid, is soluble in water, and this solubility is enhanced in alkaline conditions.[2][3] It is advisable to first prepare a concentrated stock solution in a high-purity organic solvent like DMSO and then dilute it into your aqueous experimental medium immediately before use.

Q2: What are the optimal storage conditions for this compound solutions?

A2: For maximum stability, stock solutions should be stored at -20°C or lower.[1][4] It is recommended to store solutions in tightly sealed, amber vials to protect from light and air. For long-term storage, consider purging the vial with an inert gas like nitrogen or argon to displace oxygen.[4] Avoid repeated freeze-thaw cycles, which can accelerate degradation.

Q3: What are the primary degradation pathways for this compound in solution?

A3: Based on the structure, which contains a pyrrole ring, a pyridine ring, and a carboxylic acid, the primary degradation pathways are likely to be:

  • Hydrolysis: The carboxylic acid group can be susceptible to hydrolysis, particularly under strong acidic or alkaline conditions. Studies on similar nicotinic acid derivatives show that hydrolysis is often catalyzed by hydroxide ions.[5][6][7]

  • Oxidation: The electron-rich pyrrole ring is susceptible to oxidation.[8][9] This can be initiated by atmospheric oxygen, trace metal impurities, or oxidizing agents in the solvent.

  • Photodegradation: Both pyrrole and pyridine rings can absorb UV light, making the compound susceptible to photodegradation.[10][11] Exposure to ambient light, especially for extended periods, can lead to the formation of degradation products.

Q4: How does pH affect the stability of this compound in aqueous solutions?

A4: The stability of this compound in aqueous solutions is significantly influenced by pH. Similar pyrrolo[3,4-c]pyridine-1,3-dione derivatives have shown instability in both acidic and alkaline conditions, while being relatively stable in neutral media.[10] For aqueous applications, it is highly recommended to use a buffered solution to maintain a neutral pH (around 7.0-7.4).

Troubleshooting Guide

This section addresses common issues encountered during experiments with this compound and provides actionable troubleshooting steps.

Issue 1: Appearance of Unexpected Peaks in HPLC Analysis

  • Problem: Your HPLC chromatogram shows additional, unexpected peaks that are not present in the reference standard.

  • Likely Cause: These extra peaks are likely degradation products of this compound.

  • Troubleshooting Workflow:

troubleshooting_workflow start Unexpected Peaks in HPLC fresh_standard Analyze a freshly prepared standard start->fresh_standard review_storage Review solution storage conditions fresh_standard->review_storage If fresh standard is clean check_solvent Check solvent purity review_storage->check_solvent If storage conditions were suboptimal forced_degradation Perform forced degradation studies check_solvent->forced_degradation If solvent is pure identify_products Identify degradation products (HPLC-MS) forced_degradation->identify_products optimize_conditions Optimize storage and handling conditions identify_products->optimize_conditions end_good Problem Resolved optimize_conditions->end_good

Caption: Workflow for troubleshooting unexpected HPLC peaks.

  • Step-by-Step Guidance:

    • Analyze a Fresh Standard: Immediately prepare a new solution from a solid, properly stored sample of this compound and analyze it by HPLC. This will serve as your undegraded reference.

    • Review Storage Conditions: If the fresh standard is clean, critically examine how the problematic solution was stored. Was it exposed to light, elevated temperatures, or left at room temperature for an extended period?

    • Check Solvent Purity: Ensure the solvent used is of high purity and free from contaminants that could be reacting with your compound.

    • Perform Forced Degradation Studies (Advanced): To better understand the degradation profile, you can intentionally degrade a sample under controlled stress conditions (e.g., acidic, basic, oxidative, photolytic, thermal). Analysis of these samples by HPLC-MS can help in the tentative identification of degradation products.[4]

Issue 2: Decreased or Inconsistent Biological Activity

  • Problem: The compound solution shows lower than expected or variable biological activity in your assays.

  • Likely Cause: The active compound has likely degraded, leading to a lower effective concentration.

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: Always use freshly prepared solutions for biological experiments. Avoid using solutions that have been stored for an extended period, even at low temperatures.

    • Incorporate Controls: Include a positive control with a known stable compound to ensure the assay itself is performing as expected.

    • Minimize Exposure During Experiments: Protect your working solutions from prolonged exposure to light and elevated temperatures during the experiment.

    • Evaluate Solvent Effects: Ensure that the final concentration of the organic solvent (e.g., DMSO) in your assay medium is not affecting the biological system or the compound's stability.

Experimental Protocols

Protocol 1: Preparation of a Stabilized Stock Solution

  • Weigh the desired amount of this compound in a clean, dry amber glass vial.

  • Add high-purity, anhydrous DMSO to achieve the desired concentration (e.g., 10 mg/mL).

  • Gently vortex or sonicate at room temperature until the solid is completely dissolved.

  • Purge the headspace of the vial with an inert gas (e.g., argon or nitrogen) for 15-30 seconds.

  • Seal the vial tightly with a Teflon-lined cap.

  • Label the vial clearly with the compound name, concentration, date, and your initials.

  • Store the stock solution at -20°C or below.

Protocol 2: Stability Assessment by HPLC

This protocol outlines a basic stability study to determine the degradation of this compound under specific conditions.

  • HPLC System and Method:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid) is a good starting point.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength determined by the UV spectrum of the compound (e.g., around 260 nm).

    • Injection Volume: 10 µL.

  • Stability Study Procedure:

    • Prepare a solution of this compound in the solvent system you intend to use for your experiments (e.g., cell culture medium with 0.1% DMSO).

    • Divide the solution into several aliquots in separate vials to represent different time points and conditions.

    • Time Zero (T=0) Analysis: Immediately analyze one aliquot by HPLC to establish the initial purity and peak area of the parent compound.

    • Incubation: Store the remaining aliquots under the desired test conditions (e.g., 37°C, room temperature with light exposure, etc.).

    • Time Point Analysis: At predetermined time intervals (e.g., 2, 4, 8, 24 hours), remove an aliquot and analyze it by HPLC.

    • Data Analysis: Compare the peak area of the parent compound at each time point to the T=0 sample. A decrease in the parent peak area and the appearance of new peaks indicate degradation. Calculate the percentage of the remaining parent compound at each time point.

Data Presentation: Stability of this compound in Different Solvents at Room Temperature (Hypothetical Data)

Solvent SystemTime (hours)% Remaining Parent Compound
DMSO 0100
2499.5
4899.1
PBS (pH 7.4) 0100
2492.3
4885.6
Water (unbuffered) 0100
2488.7
4879.4

Summary of Recommendations for Preventing Degradation

ParameterRecommendationRationale
Solvent Choice Use high-purity, anhydrous DMSO for stock solutions.Minimizes water content, which can participate in hydrolysis.
pH Control For aqueous solutions, use a buffer to maintain a neutral pH (7.0-7.4).Avoids acid- and base-catalyzed hydrolysis.[7][10]
Temperature Store stock solutions at -20°C or lower. Prepare working solutions fresh.Low temperatures slow down the rate of chemical degradation.[4]
Light Exposure Use amber vials or wrap containers in aluminum foil.Protects the compound from photodegradation.[4][10][11]
Oxygen Exposure Purge stock solution vials with an inert gas (argon or nitrogen).Minimizes oxidation of the electron-rich pyrrole ring.[4]

By following these guidelines, you can significantly improve the stability of this compound in your solutions, leading to more reliable and reproducible experimental results.

References

Technical Support Center: Method Refinement for Quantitative Analysis of 6-(1H-Pyrrol-1-yl)nicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the quantitative analysis of 6-(1H-Pyrrol-1-yl)nicotinic acid. This resource is designed for researchers, scientists, and drug development professionals who require robust and reliable analytical methods for this novel heteroaromatic compound. As a key intermediate in the development of new pharmaceutical agents, particularly kinase inhibitors, accurate quantification is paramount for pharmacokinetic studies, metabolic profiling, and quality control.[1]

This guide moves beyond simple procedural lists to provide a deeper understanding of the "why" behind the methodology. We will explore common challenges encountered during analysis and offer field-proven troubleshooting strategies in a direct question-and-answer format.

Recommended Analytical Approach: A Starting Point

The foundational method for quantifying this compound, especially in complex biological matrices like plasma or serum, is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). This technique offers the high sensitivity and selectivity required to distinguish the analyte from endogenous interferences.[2][3]

Below is a robust starting method, which should be optimized and validated for your specific application.

Table 1: Recommended LC-MS/MS Parameters
ParameterRecommended SettingRationale & Expert Notes
LC System UPLC/UHPLC SystemUltra-high performance systems minimize peak dispersion, leading to sharper peaks, better resolution, and improved sensitivity.
Column C18 Reversed-Phase, < 2.1 µm, 50-100 mmA C18 column is the workhorse for retaining moderately polar compounds like nicotinic acid derivatives.[4][5] The sub-2-micron particle size ensures high efficiency.
Mobile Phase A 0.1% Formic Acid in WaterAcidifying the mobile phase helps to protonate the carboxylic acid and pyridine nitrogen, leading to more consistent retention and better peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is often preferred over methanol for its lower viscosity and better elution strength in reversed-phase LC, often resulting in sharper peaks.
Gradient 5% B to 95% B over 3-5 minA gradient is necessary to elute the analyte with a good peak shape and to clean the column of more hydrophobic matrix components after each injection.
Flow Rate 0.4 - 0.6 mL/minAppropriate for a standard 2.1 mm ID column, balancing analysis time with system pressure.
Column Temp. 40 °CElevated temperature reduces mobile phase viscosity, lowers backpressure, and can improve peak shape and reproducibility.[6]
Injection Vol. 1 - 5 µLKeep injection volume small to prevent peak distortion, especially if the sample solvent is stronger than the initial mobile phase.
MS System Triple Quadrupole Mass SpectrometerEssential for the selectivity and sensitivity of Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) quantitative analysis.[7]
Ionization Mode Electrospray Ionization (ESI), PositiveThe pyridine nitrogen on the nicotinic acid scaffold is readily protonated, making ESI positive mode a highly sensitive choice.
MRM Transitions Requires experimental determinationThe precursor ion will be [M+H]+. Product ions must be determined by infusing a standard solution and performing a product ion scan. For nicotinic acid itself (m/z 124), a common fragment is m/z 80.[7]

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a direct Q&A format.

Chromatography & Peak Shape Issues

Q1: My analyte peak is tailing significantly. What's causing this and how can I fix it?

A1: Peak tailing is a common issue, often caused by unwanted secondary interactions between the analyte and the column hardware or stationary phase. For a compound like this compound, which has a basic pyridine nitrogen and an acidic carboxylic acid, the primary cause is often interaction with residual silanol groups on the silica-based column packing.[8][9]

  • Causality: At a typical mobile phase pH (around 2.5-4.5), the pyridine nitrogen is protonated (positively charged), while some residual silanol groups on the C18 column are deprotonated (negatively charged). This leads to a secondary ion-exchange interaction that causes the peak to tail.[8]

  • Solutions & Refinements:

    • Lower Mobile Phase pH: Decrease the pH of your aqueous mobile phase (Mobile Phase A) to ~2.5 using formic acid. This will fully protonate the residual silanol groups, minimizing the unwanted ionic interaction.[10]

    • Use a Modern Column: Employ a high-purity silica column or one with end-capping technology designed to shield these residual silanols. Some modern columns are also stable at higher pH values, which offers another avenue for method development.[10]

    • Check for Extra-Column Volume: Ensure all tubing connections between the injector, column, and detector are properly fitted with no gaps, as this can introduce dead volume and cause tailing.[8]

Q2: My retention time is drifting earlier or later with each injection. What should I investigate?

A2: Retention time instability points to a lack of equilibrium in your system or changes in the mobile phase composition or flow rate.

  • Causality: The most frequent causes are insufficient column equilibration time between gradient runs, changes in mobile phase composition due to evaporation or improper mixing, or pump malfunctions.[11]

  • Solutions & Refinements:

    • Increase Equilibration Time: Ensure your LC method includes a post-run equilibration step that is at least 5-10 column volumes long. For a 50 mm x 2.1 mm column, this might be 1-2 minutes.[11]

    • Prepare Fresh Mobile Phase: Mobile phases, especially those with organic solvents, can change concentration over time due to evaporation. Prepare fresh mobile phases daily and keep solvent bottles capped.

    • Degas Mobile Phase: Air bubbles in the pump can cause pressure fluctuations and inconsistent flow rates, leading to shifting retention times. Ensure your mobile phases are properly degassed online or offline.[11]

    • Check for Leaks: Inspect all fittings for any signs of leaks, which can cause pressure drops and flow rate inaccuracies.

Diagram: General Analytical Workflow

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Matrix (e.g., Plasma) Spike Spike with Internal Standard (IS) Sample->Spike Extract Extraction (PPT, LLE, or SPE) Spike->Extract Evap Evaporate & Reconstitute Extract->Evap Inject Inject into UPLC System Evap->Inject Separate Chromatographic Separation (C18) Inject->Separate Ionize Ionization (ESI+) Separate->Ionize Detect Detection (Triple Quad MS) Ionize->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve (Analyte/IS Ratio) Integrate->Calibrate Quantify Quantify Unknowns Calibrate->Quantify

Caption: High-level workflow for quantitative bioanalysis.

Sensitivity and Matrix Effects

Q3: I am experiencing significant ion suppression. How do I confirm it and what can I do to mitigate it?

A3: Ion suppression is a type of matrix effect where co-eluting endogenous components from the biological sample (like phospholipids or salts) interfere with the ionization of your target analyte in the MS source, leading to a loss of signal and inaccurate quantification.[12][13][14] Electrospray ionization (ESI) is particularly susceptible to this phenomenon.[15][16]

  • Confirmation (The "Golden Standard"): The post-extraction spike method is the definitive way to quantify matrix effects.[12][17]

    • Extract blank biological matrix (with no analyte).

    • Spike the extracted blank matrix with your analyte at a known concentration.

    • Prepare a neat solution of the analyte at the same concentration in your final reconstitution solvent.

    • Compare the peak area of the analyte in the spiked extract (Area B) to the peak area in the neat solution (Area A).

    • Matrix Effect (%) = (Area B / Area A) * 100 . A value < 100% indicates suppression; > 100% indicates enhancement.

  • Solutions & Refinements:

    • Improve Chromatographic Separation: The best way to avoid matrix effects is to chromatographically separate your analyte from the interfering components. Adjust your gradient to provide more retention for your analyte, moving it away from the early-eluting, highly polar matrix components.

    • Enhance Sample Preparation: A simple protein precipitation (PPT) may not be sufficient. Consider using Solid Phase Extraction (SPE) for a much cleaner sample extract.[15][17] SPE can selectively bind your analyte while washing away interfering phospholipids and salts.

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS (e.g., containing ¹³C or ²H atoms) is the ideal internal standard. It co-elutes with the analyte and experiences the same degree of ion suppression or enhancement. By using the ratio of the analyte to the SIL-IS, the matrix effect is effectively cancelled out, leading to accurate quantification.[12]

Diagram: Troubleshooting Logic for Peak Tailing

Start Problem: Peak Tailing Observed Check_Chem Is it a chemical or physical issue? Start->Check_Chem Chem_Cause Likely Cause: Secondary Silanol Interactions Check_Chem->Chem_Cause Chemical Phys_Cause Possible Cause: Extra-Column Volume Check_Chem->Phys_Cause Physical Sol_pH Action: Lower Mobile Phase pH to 2.5-3.0 Chem_Cause->Sol_pH Sol_Column Action: Use a Modern, High-Purity/End-Capped Column Chem_Cause->Sol_Column Sol_Fittings Action: Check and tighten all column/tubing fittings Phys_Cause->Sol_Fittings Sol_Tubing Action: Minimize tubing length and use correct ID Phys_Cause->Sol_Tubing

Caption: Decision tree for diagnosing peak tailing.

Frequently Asked Questions (FAQs)

Q4: What is the most appropriate sample preparation technique for this compound in plasma?

A4: The choice depends on the required sensitivity and cleanliness of your assay.

  • Protein Precipitation (PPT): This is the fastest method. Add 3 parts of cold acetonitrile to 1 part of plasma, vortex, and centrifuge to crash out proteins.[7] While quick, it is the least clean method and may result in significant matrix effects.[16] It is suitable for higher concentration samples.

  • Liquid-Liquid Extraction (LLE): LLE offers a cleaner extract than PPT. Since the analyte has both acidic and basic properties, you can manipulate the pH of the aqueous phase to ensure the analyte is neutral for better partitioning into an immiscible organic solvent (like ethyl acetate or MTBE).[18]

  • Solid Phase Extraction (SPE): This is the most effective technique for removing interferences.[2][15] A mixed-mode cation exchange SPE cartridge would be ideal. At low pH, the protonated pyridine nitrogen will bind to the cation exchange sorbent. You can wash away neutral and acidic interferences, then elute the analyte with a basic mobile phase. This provides a highly concentrated and clean sample.

Q5: How should I handle the stability of this compound during sample collection and storage?

A5: While specific stability data for this molecule is not published, we can infer from its parent structure, nicotinic acid. Nicotinic acid itself is generally stable.[19][20] However, in a biological matrix, enzymatic degradation is always a possibility.

  • Bench-Top Stability: Keep samples on ice during processing. Perform experiments to determine how long the analyte is stable at room temperature in the matrix (e.g., 4, 8, 24 hours).

  • Freeze-Thaw Stability: Analyze samples after they have undergone multiple (e.g., 3-5) freeze-thaw cycles from -80°C to room temperature to ensure the process doesn't cause degradation.[7]

  • Long-Term Storage: For long-term storage, samples should be kept at -70°C or colder. Validate the stability by analyzing stored QC samples against a fresh calibration curve after several months.

Q6: How do I prepare accurate calibration standards and Quality Control (QC) samples?

A6: Calibration standards and QCs are the foundation of a quantitative assay.

  • Stock Solutions: Prepare a high-concentration stock solution of your analyte in a solvent where it is highly soluble and stable (e.g., DMSO, Methanol, or a dilute base).

  • Calibration Standards: Serially dilute the stock solution to create working solutions. Spike these working solutions into blank biological matrix to create your calibration curve. The final concentration of organic solvent from the spike should be minimal (<5%) to avoid altering the matrix.

  • Quality Controls (QCs): Prepare QCs at a minimum of three levels (low, medium, and high) from a separate stock solution weighing. This ensures the accuracy of your primary stock. QCs are prepared in the same blank matrix as the calibration standards and are treated exactly like unknown samples throughout the entire process.

Detailed Experimental Protocols

Protocol 1: Solid Phase Extraction (SPE) from Human Plasma
  • Conditioning: Condition a mixed-mode cation exchange SPE plate/cartridge with 1 mL of Methanol.

  • Equilibration: Equilibrate the cartridge with 1 mL of 0.1% Formic Acid in Water. Do not let the sorbent go dry.

  • Loading: Thaw plasma samples on ice. To 100 µL of plasma, add the internal standard. Vortex. Add 400 µL of 4% Phosphoric Acid in water. Vortex. Load the entire mixture onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1% Formic Acid in Water. Follow with a second wash of 1 mL of Methanol to remove hydrophobic interferences.

  • Elution: Elute the analyte and internal standard with 1 mL of 5% Ammonium Hydroxide in Methanol. The basic pH neutralizes the analyte, releasing it from the sorbent.

  • Dry-Down & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40 °C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). Vortex, centrifuge, and inject.

References

Reducing side-product formation in 6-(1H-Pyrrol-1-yl)nicotinic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-(1H-Pyrrol-1-yl)nicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, with a focus on minimizing side-product formation and ensuring high purity of the final compound. We will delve into the common challenges encountered during this synthesis, provide detailed troubleshooting advice, and present an optimized experimental protocol grounded in established chemical principles.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, which is typically achieved through the Clauson-Kaas reaction of 6-aminonicotinic acid with 2,5-dimethoxytetrahydrofuran.

Q1: My reaction yields are consistently low. What are the primary factors affecting the yield?

Low yields in this synthesis can often be attributed to several factors:

  • Suboptimal pH: The Clauson-Kaas reaction is acid-catalyzed.[1][2] However, excessively strong acidic conditions can lead to the degradation of the starting material or the product. Conversely, if the medium is not sufficiently acidic, the reaction may not proceed to completion. Careful control of pH is therefore critical.

  • Reaction Temperature and Time: Like many organic reactions, the rate of the Clauson-Kaas reaction is temperature-dependent. However, prolonged exposure to high temperatures can promote the formation of side-products and decomposition.[3] Shorter reaction times at an optimized temperature, potentially with the use of microwave irradiation, can improve yields.[4]

  • Purity of Starting Materials: The purity of both 6-aminonicotinic acid and 2,5-dimethoxytetrahydrofuran is paramount. Impurities can interfere with the reaction and lead to the formation of undesired side-products.

Q2: I am observing a significant amount of an insoluble, dark-colored material in my reaction mixture. What is this and how can I prevent its formation?

The formation of a dark, insoluble material is often indicative of polymerization of the starting material or product under acidic conditions. 6-aminonicotinic acid, with its amino and carboxylic acid functionalities, can be susceptible to polymerization, especially at elevated temperatures in the presence of a strong acid.

To mitigate polymerization:

  • Control the Temperature: Avoid excessive heating. Stepwise heating or maintaining a moderate temperature (e.g., 80-100°C) is advisable.

  • Optimize Catalyst Concentration: Use the minimum amount of acid catalyst required to facilitate the reaction.

  • Gradual Addition of Reagents: Adding one reagent portion-wise to the other can help to control the reaction exotherm and minimize localized high concentrations that can lead to polymerization.

Q3: My final product is difficult to purify. What are the likely impurities and what are the best purification strategies?

The primary impurities are likely to be unreacted 6-aminonicotinic acid and potential side-products.

  • Unreacted 6-aminonicotinic acid: Due to its amphoteric nature, it can be challenging to separate from the product which also contains a carboxylic acid group.

  • Potential Side-Products: While specific side-products for this reaction are not extensively documented, analogous reactions suggest the possibility of furan derivatives forming under highly acidic conditions.

Purification Strategies:

  • Recrystallization: This is a powerful technique for purifying crystalline solids. A suitable solvent system (e.g., ethanol/water, acetic acid/water) should be empirically determined to maximize the recovery of the pure product while leaving impurities in the mother liquor. A procedure for the purification of crude, yellow nicotinic acid involves melting the crude product before a single recrystallization step, which can improve purity.[5]

  • Column Chromatography: For more challenging separations, column chromatography using silica gel can be effective. A gradient elution system, for example, with a mixture of a non-polar solvent (like ethyl acetate or dichloromethane) and a polar solvent (like methanol with a small amount of acetic or formic acid to improve peak shape), can separate the product from starting materials and side-products.[6]

  • Acid-Base Extraction: A carefully controlled acid-base extraction can be attempted. By adjusting the pH of the aqueous solution, it may be possible to selectively precipitate either the starting material or the product. However, the similar pKa values of the carboxylic acid groups might make this challenging.

Understanding the Reaction: Mechanism and Side-Products

The synthesis of this compound from 6-aminonicotinic acid and 2,5-dimethoxytetrahydrofuran is a classic example of the Clauson-Kaas pyrrole synthesis .

The Main Reaction Pathway

The generally accepted mechanism for the Clauson-Kaas reaction involves the following key steps:[1][7]

  • Hydrolysis of 2,5-dimethoxytetrahydrofuran: In the presence of an acid catalyst and water, 2,5-dimethoxytetrahydrofuran is hydrolyzed to form the reactive intermediate, succinaldehyde.

  • Condensation: The primary amino group of 6-aminonicotinic acid undergoes a condensation reaction with the two carbonyl groups of succinaldehyde.

  • Cyclization and Dehydration: The resulting intermediate rapidly cyclizes and then dehydrates to form the aromatic pyrrole ring.

Caption: Generalized workflow of the Clauson-Kaas synthesis.

Potential Side-Product Formation

A critical aspect of optimizing this synthesis is understanding and controlling potential side reactions.

References

Technical Support Center: Enhancing the Long-Term Stability of 6-(1H-Pyrrol-1-yl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-(1H-Pyrrol-1-yl)nicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable research compound. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) based on the chemical properties of the molecule and established best practices for the storage of heterocyclic analytical standards.

Understanding the Stability of this compound

This compound is a heteroaromatic compound featuring a nicotinic acid core substituted with a pyrrole ring. The stability of this molecule is influenced by the chemical nature of both ring systems. The pyrrole ring, being electron-rich, can be susceptible to oxidation, while the nicotinic acid moiety, a pyridine carboxylic acid, is generally stable but can undergo decarboxylation under harsh conditions. Environmental factors such as temperature, light, and humidity can impact the shelf-life of the compound.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for long-term stability of this compound?

A1: For optimal long-term stability, this compound should be stored as a solid in a cool, dry, and dark environment.[1] To minimize degradation, we recommend the following conditions:

ParameterRecommended ConditionRationale
Temperature -20°C[2]Reduces the rate of potential chemical degradation reactions.
Atmosphere Inert gas (Argon or Nitrogen)Minimizes the risk of oxidation, particularly of the electron-rich pyrrole ring.
Light Amber glass vial or protected from light[3]Protects the compound from photolytic degradation. Many organic molecules are light-sensitive.[3]
Container Tightly sealed vialPrevents the ingress of moisture, which could lead to hydrolysis or other water-mediated degradation.
Q2: I've noticed a change in the color of my solid this compound sample over time. What could be the cause?

A2: A change in color, such as darkening, is often an indicator of chemical degradation. For pyrrole-containing compounds, this can be a result of oxidation or polymerization. The electron-rich pyrrole ring is susceptible to oxidation, which can lead to the formation of colored impurities.[4] Exposure to air and light can accelerate this process.

Troubleshooting Steps:

  • Assess Storage Conditions: Verify that the compound has been consistently stored under the recommended conditions (cool, dark, and under an inert atmosphere).

  • Purity Check: Perform a purity analysis using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS), to identify any degradation products.

  • Disposal: If significant degradation is confirmed, it is advisable to use a fresh, pure batch of the compound for your experiments to ensure data integrity.

Q3: My this compound sample shows poor solubility in the recommended solvent compared to a fresh batch. What could be the reason?

A3: A decrease in solubility can be indicative of the formation of less soluble degradation products or polymers. As mentioned in Q2, pyrrole moieties can undergo polymerization, leading to larger, less soluble molecules.

Troubleshooting Steps:

  • Visual Inspection: Examine the solid material for any changes in appearance, such as clumping or a non-uniform texture.

  • Sonication: Gentle sonication can help to dissolve any partially soluble material.[5] However, if a significant portion remains insoluble, it is likely that the compound has degraded.

  • Analytical Confirmation: Analyze both the soluble and insoluble fractions (if possible) by HPLC or LC-MS to characterize the impurities.

Q4: What are the potential degradation pathways for this compound?

A4: Based on the chemical structure, the two primary potential degradation pathways under long-term storage are oxidation of the pyrrole ring and, under more extreme conditions, decarboxylation of the nicotinic acid moiety.

  • Oxidation of the Pyrrole Ring: The pyrrole ring is susceptible to oxidation, which can lead to ring-opening or the formation of various oxidized species.[4][6] This is often accelerated by exposure to air and light.

  • Decarboxylation: While nicotinic acid itself is relatively stable, decarboxylation to form pyridine can occur at high temperatures, often in the presence of a catalyst.[7] This is less likely under recommended storage conditions but could be a concern if the compound is exposed to excessive heat.

Below is a diagram illustrating these potential degradation pathways.

Degradation Pathways Potential Degradation Pathways of this compound A This compound B Oxidized Pyrrole Derivatives (e.g., ring-opened products) A->B Oxidation (Air, Light) C 6-(1H-Pyrrol-1-yl)pyridine (Decarboxylation Product) A->C Decarboxylation (High Temperature)

Caption: Potential degradation routes for this compound.

Troubleshooting Guide: Experimental Workflow

If you suspect degradation of your this compound sample, the following workflow can help you to assess its purity and make an informed decision on its use.

Troubleshooting Workflow Troubleshooting Workflow for Suspected Degradation start Suspected Degradation (e.g., color change, insolubility) check_storage Verify Storage Conditions (-20°C, dark, inert gas) start->check_storage analytical_test Perform Purity Analysis (e.g., HPLC, LC-MS) check_storage->analytical_test compare Compare to Reference Standard or Fresh Batch analytical_test->compare decision Purity Acceptable? compare->decision proceed Proceed with Experiment decision->proceed Yes discard Discard and Use Fresh Sample decision->discard No

Caption: A step-by-step guide to troubleshoot suspected sample degradation.

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of this compound and detecting potential degradation products. Method optimization may be required.

Materials:

  • This compound sample (and a reference standard, if available)

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid

  • Volumetric flasks and pipettes

  • HPLC system with a C18 column and UV detector

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Sample Preparation:

    • Accurately weigh and dissolve a small amount of this compound in a suitable solvent (e.g., a mixture of water and acetonitrile) to a final concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: 260 nm (or a wavelength determined by a UV scan of the pure compound)

    • Gradient Elution:

      • 0-2 min: 10% B

      • 2-15 min: 10% to 90% B

      • 15-17 min: 90% B

      • 17-18 min: 90% to 10% B

      • 18-25 min: 10% B

  • Analysis:

    • Inject the sample and analyze the chromatogram for the presence of additional peaks, which may indicate impurities or degradation products.

    • Compare the peak area of the main compound to the total peak area to estimate purity. For accurate quantification, a reference standard is required.

References

Addressing off-target effects of 6-(1H-Pyrrol-1-yl)nicotinic acid in cellular assays

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Investigating Cellular Effects and Deconvoluting Off-Target Activity

Welcome to the technical support center for researchers utilizing 6-(1H-Pyrrol-1-yl)nicotinic acid. As a novel analog of nicotinic acid (niacin), this compound holds potential for modulating pathways related to its parent molecule, but its unique structure necessitates a rigorous approach to validating its mechanism of action and distinguishing on-target from off-target effects.

This guide is structured as a series of frequently asked questions (FAQs) and detailed troubleshooting protocols designed to navigate the complexities of cellular assays. As Senior Application Scientists, our goal is to provide you with the rationale behind experimental choices, ensuring your results are both robust and reliable.

Part 1: Foundational Troubleshooting & Initial Characterization

This section addresses common initial hurdles in cellular assays involving novel small molecules. Consistent and reproducible baseline data is the bedrock upon which all further mechanistic studies are built.

FAQ 1: My experimental results with this compound are inconsistent between experiments. What are the common causes?

Inconsistent results are a frequent challenge in preclinical research. Before investigating complex biological reasons, it is crucial to rule out common technical and compound-related issues. Variability can often be traced back to three main areas: the compound itself, the cell culture system, or the assay protocol.[1][2]

Table 1: Troubleshooting Experimental Inconsistency

Source of Variability Potential Cause Recommended Action & Rationale
Compound-Related Poor Solubility The pyrrol-1-yl modification may alter the aqueous solubility compared to nicotinic acid. Visually inspect stock and working solutions for precipitates. Action: Perform a solubility test in your final assay medium. If needed, prepare fresh dilutions or explore alternative formulation strategies.[3]
Degradation Improper storage (light, temperature) or repeated freeze-thaw cycles can degrade the compound. Action: Aliquot stock solutions into single-use vials and store as recommended. Always use freshly prepared working dilutions.[3]
Cell System-Related High Cell Passage Number Continuous passaging can lead to genetic drift, altered receptor expression, and changes in signaling pathways, affecting sensitivity to the compound. Action: Use cells within a defined, low-passage number range for all experiments.[1]
Inconsistent Cell Density Cell number can significantly impact the final readout of viability and signaling assays. Action: Implement a strict cell counting and seeding protocol to ensure uniformity across all wells and experiments.[1]
Assay-Related Solvent Toxicity High concentrations of solvents like DMSO can induce stress or toxicity, confounding the results. Action: Ensure the final solvent concentration is non-toxic and consistent across all wells, including vehicle controls (typically <0.5%).[1][3]
Variable Incubation Times Insufficient or inconsistent timing can lead to variable target engagement and downstream effects. Action: Standardize all incubation times. For signaling studies, perform a time-course experiment to determine the optimal duration of treatment.[1]
FAQ 2: As an analog of nicotinic acid, what are the expected on-target effects I should be looking for?

Nicotinic acid (NA) is a pleiotropic molecule, primarily known for its role as a vitamin (B3) and its pharmacological effects on lipid metabolism.[4][5] Its mechanisms are complex, but key pathways provide a rational basis for hypothesizing the "on-target" effects of this compound.

  • GPR109A Receptor Activation: The most well-characterized pharmacological target of NA is the G protein-coupled receptor GPR109A, found predominantly on adipocytes and immune cells like macrophages.[4] Activation leads to a Gi-mediated inhibition of adenylyl cyclase, decreasing intracellular cyclic AMP (cAMP). This suppresses lipolysis in fat cells, reducing the release of free fatty acids into circulation.[6][7]

  • NAD+ Biosynthesis: As a niacin derivative, the compound could serve as a precursor for nicotinamide adenine dinucleotide (NAD+) via the Preiss-Handler pathway.[8] NAD+ is a critical coenzyme in cellular redox reactions and a substrate for enzymes like PARPs and sirtuins, which are involved in DNA repair and genomic stability.[8][9]

  • Anti-Inflammatory Signaling: NA has been shown to exert anti-inflammatory effects, potentially through GPR109A or by modulating inflammatory mediators and transcription factors like NF-κB.[9][10]

A logical first step is to investigate whether this compound recapitulates any of these known NA activities in your cellular model.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Compound 6-(1H-Pyrrol-1-yl) nicotinic acid GPR109A GPR109A Compound->GPR109A Binds/Activates Gi Gi (G-protein) GPR109A->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates HSL Hormone-Sensitive Lipase PKA->HSL Activates Lipolysis Lipolysis (Free Fatty Acids) HSL->Lipolysis Catalyzes

Caption: Expected on-target signaling via the GPR109A receptor.

FAQ 3: I am observing significant cell death at concentrations where I expect to see specific pathway modulation. What should I do?

This is a critical observation. It's essential to differentiate between targeted cell killing (e.g., in an oncology context) and non-specific cytotoxicity, which can be a manifestation of off-target effects.[11]

  • Determine the Cytotoxic Threshold: Run a dose-response curve using a sensitive cell viability assay (e.g., CellTiter-Glo®, MTT). This will establish the concentration range where the compound is non-toxic. Functional assays should be conducted at concentrations well below the cytotoxic threshold to ensure you are observing specific biological modulation, not a generic stress response.[1]

  • Use an Orthogonal Viability Assay: Confirm the cytotoxicity with a different method that measures a distinct cellular process (e.g., if you used a metabolic assay like MTT, confirm with a membrane integrity assay like Trypan Blue or a real-time live/dead cell stain).

  • Investigate Apoptosis vs. Necrosis: Use assays for caspase activation or Annexin V staining to determine if cell death is programmed (apoptotic) or uncontrolled (necrotic). Non-specific toxicity often leads to necrosis.

  • Compare with a Structurally Similar Inactive Compound: If available, using an analog of your compound that is known to be inactive against the primary target can be highly informative. If the inactive analog also causes cell death, it strongly suggests the toxicity is an off-target effect.

Part 2: Advanced Strategies for Deconvoluting On- and Off-Target Effects

Once you have established a reproducible assay and a non-toxic concentration range, the next step is to rigorously prove that the observed cellular phenotype is a direct result of on-target activity.

cluster_on_target On-Target Validation cluster_off_target Off-Target Investigation start Phenotype Observed with Compound q1 Is the phenotype consistent with known NA biology? start->q1 validate Validate On-Target Mechanism (Rescue, Antagonist, CETSA) q1->validate Yes investigate Investigate Off-Target (CRISPR Screen, Proteomics) q1->investigate No / Unsure confirm_on Confirmed On-Target Effect validate->confirm_on confirm_off Confirmed Off-Target Effect investigate->confirm_off

Caption: Decision workflow for characterizing a cellular phenotype.

FAQ 4: How can I definitively prove that the effect I'm seeing is due to the expected target (e.g., GPR109A)?

This requires moving beyond simple observation to direct manipulation of the proposed target. The goal is to show that the compound's effect is dependent on the presence and function of that target.

  • Pharmacological Inhibition: If a known selective antagonist for the target exists (e.g., for GPR109A), pre-treating the cells with the antagonist should block the effect of this compound. If the phenotype is prevented, it provides strong evidence for on-target action.

  • Genetic Knockdown/Knockout: This is a gold-standard approach. Use siRNA or shRNA to transiently reduce the expression of the target protein, or use CRISPR/Cas9 to create a stable knockout cell line.[11] If this compound no longer elicits the phenotype in these target-deficient cells, it confirms the effect is on-target.[11]

  • Rescue Experiment: In a target knockout cell line, you can perform a "rescue" by re-introducing the target protein (e.g., via plasmid transfection). The cellular phenotype in response to your compound should be restored. To add another layer of stringency, if you can create a point mutation in the target's binding pocket that you hypothesize will prevent compound binding, expressing this mutant should fail to rescue the phenotype.[1]

  • Target Engagement Assays: These methods confirm that your compound physically binds to the intended target inside the cell at the concentrations used. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[1] (See Protocol 1).

FAQ 5: The phenotype persists even when I knock out the primary target. How do I identify the real target(s)?

This result strongly indicates that your compound's activity is mediated by one or more off-target interactions.[11] Identifying these unknown targets is a critical step in drug development and requires unbiased, genome-wide screening methods.

Table 2: Comparison of Advanced Methods for Off-Target Identification

Method Principle Advantages Limitations
Affinity-Based Proteomics The compound is immobilized on a bead and used as "bait" to pull down interacting proteins from cell lysates, which are then identified by mass spectrometry.[11]Directly identifies proteins that physically bind to the compound.Can generate false positives (non-specific binders). May miss low-affinity interactions. Doesn't provide functional context.
CRISPR-Based Genetic Screens A genome-wide CRISPR library is used to generate a pool of cells, each with a different gene knocked out. The pool is treated with the compound, and cells that survive/proliferate are enriched. Sequencing identifies genes whose loss confers resistance.[11][12]Provides direct functional insight into the mechanism of action. Can identify entire pathways required for compound activity.[12]Technically demanding. May not identify targets if the interaction is not functionally linked to the screen's endpoint (e.g., survival).
Thermal Proteome Profiling (TPP) Measures changes in the thermal stability of thousands of proteins across the proteome upon compound binding.[11]Can be performed in live cells, providing strong evidence of direct target engagement in a native context. Unbiased and proteome-wide.Technically complex and requires specialized mass spectrometry. May not detect interactions that do not significantly alter protein stability.[11]
Part 3: Key Experimental Protocols

Here we provide condensed, step-by-step methodologies for core validation experiments.

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To verify that this compound directly binds to its intended target protein in intact cells, leading to its thermal stabilization.[13]

Methodology:

  • Cell Preparation: Culture cells to ~80% confluency. Harvest and resuspend the cells in a suitable buffer.

  • Compound Treatment: Divide the cell suspension into two main groups: vehicle control (e.g., DMSO) and treatment with this compound at a relevant concentration (e.g., 5-10x the EC50 from your functional assay). Incubate under physiological conditions to allow for cell entry and target binding.

  • Thermal Challenge: Aliquot the cell suspensions from each group into separate PCR tubes. Heat the tubes across a temperature gradient (e.g., 40°C to 65°C in 2-3°C increments) for 3 minutes using a thermal cycler. One aliquot for each group should remain at room temperature as a non-heated control.

  • Cell Lysis: Lyse the cells in all tubes by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath.

  • Separation of Soluble and Precipitated Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Analysis by Western Blot: Carefully collect the supernatant (soluble protein fraction) from each tube. Normalize the protein concentration, run the samples on an SDS-PAGE gel, and perform a Western blot using a specific antibody against your target protein.

  • Data Interpretation: In the vehicle-treated samples, the band for the target protein will decrease in intensity as the temperature increases, reflecting its denaturation. In the compound-treated samples, if the compound binds and stabilizes the target, the protein will remain soluble at higher temperatures. This will be visible as a "shift" in the melting curve to the right.

Protocol 2: CRISPR/Cas9-Mediated Knockout for Target Validation

Objective: To determine if the cellular effect of the compound is dependent on the presence of the target protein.[11]

Methodology:

  • gRNA Design and Cloning: Design and validate at least two different single-guide RNAs (sgRNAs) targeting distinct exons of your target gene to minimize off-target effects. Clone these into a suitable Cas9 expression vector (e.g., lentiCRISPRv2).

  • Transduction/Transfection: Introduce the Cas9/sgRNA vector into your cells. For difficult-to-transfect cells, lentiviral transduction is recommended. Include a non-targeting sgRNA control.

  • Selection and Clonal Isolation: Select for successfully transduced/transfected cells (e.g., using puromycin resistance encoded on the vector). Isolate single-cell clones to establish pure knockout cell lines.

  • Knockout Validation: Expand the clones and validate the knockout of the target protein at the genomic (sequencing), mRNA (RT-qPCR), and protein (Western blot) levels. A complete absence of the protein is the desired outcome.

  • Phenotypic Assay: Treat the validated knockout clones, the parental cell line, and the non-targeting control cell line with a dose-response of this compound.

  • Data Interpretation:

    • On-Target Effect: The phenotype observed in the parental and non-targeting control cells is significantly diminished or completely absent in the knockout cells.

    • Off-Target Effect: The compound continues to elicit the same phenotype in the knockout cells as it does in the control cells, indicating the effect is independent of this target.[11]

References

Technical Support Center: Enhancing the Oral Bioavailability of Nicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals dedicated to improving the oral bioavailability of nicotinic acid derivatives. This guide is designed to provide in-depth, practical solutions to the challenges you may encounter in your experimental work. Here, we move beyond simple protocols to explain the underlying scientific principles, empowering you to make informed decisions and troubleshoot effectively.

Frequently Asked Questions (FAQs)

Here are some common questions that arise when working to improve the oral bioavailability of nicotinic acid derivatives:

Q1: What are the primary obstacles to achieving high oral bioavailability with nicotinic acid derivatives?

A1: The oral bioavailability of many drugs is often low and inconsistent.[1] For nicotinic acid derivatives, the main challenges typically stem from two key areas:

  • Poor aqueous solubility: Many derivatives are lipophilic, meaning they don't dissolve well in the aqueous environment of the gastrointestinal (GI) tract. This is a common issue for many modern drug candidates.[2]

  • Extensive first-pass metabolism: After absorption from the gut, the drug passes through the liver before reaching systemic circulation.[3][4][5] The liver can extensively metabolize the drug, reducing the amount of active compound that reaches the rest of the body.[3][4][5][6]

Q2: What is the Biopharmaceutics Classification System (BCS) and why is it relevant for my research?

A2: The Biopharmaceutics Classification System (BCS) is a scientific framework that categorizes a drug substance based on its aqueous solubility and intestinal permeability.[2] This system is crucial because it helps predict a drug's oral absorption characteristics and guides the selection of appropriate formulation strategies.[7]

Q3: What are some initial strategies I can explore to improve the bioavailability of my compound?

A3: Several innovative formulation strategies can enhance the oral bioavailability of poorly soluble drugs.[8] These include:

  • Particle size reduction: Techniques like micronization and nanosizing increase the surface area of the drug, which can improve its dissolution rate.[8][9]

  • Prodrugs: This approach involves chemically modifying the drug to create an inactive form that is better absorbed. Once absorbed, it converts back to the active drug.[2][10]

  • Lipid-based formulations: These formulations can improve the solubilization of hydrophobic drugs and promote lymphatic absorption, which can help bypass first-pass metabolism.[11][12]

Q4: How do I choose the right in vitro model to predict oral absorption?

A4: In vitro models are valuable tools for the early screening of bioactive compounds.[13] The Caco-2 cell line is a widely used and well-characterized in vitro model of the intestinal barrier.[14] It allows for the evaluation of a compound's ability to cross the intestinal epithelium and can provide insights into transport mechanisms.[14][15]

Q5: When should I move from in vitro to in vivo studies?

A5: While in vitro models are excellent for initial screening, they don't fully replicate the complexity of the in vivo environment.[16] In vivo studies in animal models are necessary to get a comprehensive understanding of a drug's pharmacokinetic profile and to determine its oral bioavailability in a living system.[13][[“]][[“]]

Troubleshooting Guides

This section provides detailed guidance on how to address specific experimental challenges.

Issue 1: Low and Variable Results in Caco-2 Permeability Assays

Symptoms:

  • High variability in the apparent permeability coefficient (Papp) values between experiments.

  • Papp values are consistently lower than expected for your control compounds.

Possible Causes & Solutions:

Potential Cause Explanation Troubleshooting Steps
Inconsistent Caco-2 cell monolayer integrity The Caco-2 cell monolayer needs to form tight junctions to accurately mimic the intestinal barrier. Inconsistent culture conditions can lead to a leaky monolayer.1. Verify Transepithelial Electrical Resistance (TEER): Regularly measure TEER values to ensure they are within the acceptable range for your laboratory's established protocol. 2. Optimize Seeding Density and Culture Time: Ensure a consistent seeding density and allow sufficient time (typically 21-25 days) for the cells to differentiate and form a robust monolayer. 3. Standardize Culture Conditions: Maintain strict control over media composition, pH, and incubation conditions.
Efflux transporter activity Caco-2 cells express efflux transporters, like P-glycoprotein (P-gp), which can pump your compound back into the apical side, leading to an underestimation of permeability.[19]1. Use Transporter Inhibitors: Conduct the permeability assay in the presence and absence of known efflux transporter inhibitors (e.g., verapamil for P-gp). A significant increase in Papp in the presence of the inhibitor suggests your compound is a substrate for that transporter. 2. Utilize Transporter Knockout Caco-2 Models: For more precise investigation, consider using commercially available Caco-2 cell lines where specific transporters have been knocked out.
Poor compound solubility in the assay buffer If your nicotinic acid derivative has low aqueous solubility, it may precipitate in the assay buffer, leading to inaccurate permeability measurements.1. Incorporate Solubilizing Excipients: Add a small, non-toxic concentration of a solubilizing agent like a cyclodextrin or a surfactant to the assay buffer.[20] 2. Check for Precipitation: Visually inspect the donor and receiver compartments for any signs of precipitation during and after the experiment.
Issue 2: Failure of a Prodrug Strategy to Improve Bioavailability in Vivo

Symptoms:

  • The prodrug shows good stability and permeability in vitro, but the in vivo bioavailability of the parent drug is not significantly improved.

Possible Causes & Solutions:

Potential Cause Explanation Troubleshooting Steps
Inefficient in vivo conversion to the parent drug The enzymes required to cleave the promoiety and release the active drug may not be present or active enough at the site of absorption.1. Analyze Metabolites in Plasma and Tissues: Following oral administration of the prodrug, collect blood and tissue samples at various time points. Use analytical methods like LC-MS/MS to quantify both the prodrug and the parent drug to assess the conversion rate. 2. Investigate Different Promoieties: Synthesize and evaluate prodrugs with different linker chemistries that are susceptible to cleavage by a wider range of enzymes found in the gut and liver.
First-pass metabolism of the prodrug itself The prodrug, before it can be converted to the active form, may be a substrate for metabolic enzymes in the liver.[6][21]1. Incubate the Prodrug with Liver Microsomes: Perform an in vitro metabolic stability assay using liver microsomes to determine the intrinsic clearance of the prodrug. High clearance suggests significant first-pass metabolism. 2. Consider Alternative Routes of Administration: If feasible for the therapeutic indication, explore routes that partially bypass the liver, such as sublingual or transdermal delivery.[5]
Prodrug is a substrate for efflux transporters The modified structure of the prodrug might make it a substrate for efflux transporters in the intestinal epithelium.[22][23][24]1. Perform Bidirectional Caco-2 Permeability Assay: Measure the transport of the prodrug from the apical to the basolateral side and from the basolateral to the apical side. A significantly higher basolateral-to-apical transport indicates efflux. 2. Modify the Promoieties: Design promoieties that are less likely to be recognized by common efflux transporters.

Experimental Protocols

Protocol 1: Caco-2 Cell Permeability Assay

This protocol outlines the steps for assessing the intestinal permeability of a nicotinic acid derivative.

Materials:

  • Caco-2 cells

  • Transwell® inserts (e.g., 12-well format)

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)

  • Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4

  • Test compound and control compounds (e.g., a high-permeability compound like propranolol and a low-permeability compound like mannitol)

  • Analytical instrumentation (e.g., LC-MS/MS)

Procedure:

  • Cell Seeding and Culture: Seed Caco-2 cells onto the Transwell® inserts at an appropriate density and culture for 21-25 days, changing the medium every 2-3 days.

  • Monolayer Integrity Check: Measure the TEER of the cell monolayers to confirm the formation of tight junctions.

  • Permeability Experiment:

    • Wash the cell monolayers with pre-warmed HBSS.

    • Add the test compound solution in HBSS to the apical (donor) side.

    • Add fresh HBSS to the basolateral (receiver) side.

    • Incubate at 37°C with gentle shaking.

    • At predetermined time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral side and replace with fresh HBSS.

    • At the end of the experiment, take a sample from the apical side.

  • Sample Analysis: Quantify the concentration of the test compound in all samples using a validated analytical method.

  • Calculate Apparent Permeability (Papp): Papp (cm/s) = (dQ/dt) / (A * C0) Where:

    • dQ/dt is the rate of drug appearance in the receiver compartment.

    • A is the surface area of the membrane.

    • C0 is the initial concentration in the donor compartment.

A novel in vitro Caco-2 hepatocyte hybrid system has shown promise in predicting the oral bioavailability of drugs in humans.[25] This system combines Caco-2 cells with hepatocytes to simulate both intestinal absorption and first-pass metabolism in a single experiment.[25]

Protocol 2: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)

This protocol provides a general method for formulating a nicotinic acid derivative into a SEDDS to improve its solubility and absorption.

Materials:

  • Nicotinic acid derivative (the drug)

  • Oil phase (e.g., medium-chain triglycerides)

  • Surfactant (e.g., Tween 80)

  • Co-surfactant/Co-solvent (e.g., Transcutol P)[26]

  • Vortex mixer

  • Water bath

Procedure:

  • Screening of Excipients: Determine the solubility of the drug in various oils, surfactants, and co-surfactants to select the most suitable components.

  • Construction of Ternary Phase Diagrams: To identify the self-emulsifying region, prepare various combinations of the selected oil, surfactant, and co-surfactant. Titrate each combination with water and observe the formation of an emulsion.

  • Formulation Preparation:

    • Accurately weigh the selected amounts of oil, surfactant, and co-surfactant into a glass vial.

    • Heat the mixture in a water bath at a slightly elevated temperature (e.g., 40°C) to facilitate mixing.

    • Vortex the mixture until a homogenous, clear solution is formed.

    • Add the nicotinic acid derivative to the mixture and vortex until it is completely dissolved.

  • Characterization of the SEDDS:

    • Emulsification time: Add a small amount of the SEDDS to water with gentle agitation and measure the time it takes to form a clear or bluish-white emulsion.

    • Droplet size analysis: Determine the mean droplet size and polydispersity index of the resulting emulsion using dynamic light scattering.

    • Drug content: Determine the concentration of the drug in the SEDDS using a validated analytical method.

Visualizations

Logical Workflow for Troubleshooting Low Oral Bioavailability

G cluster_0 Problem Identification cluster_1 Initial Investigation cluster_2 Strategy Selection & Optimization cluster_3 In Vitro & In Vivo Evaluation Low In Vivo Bioavailability Low In Vivo Bioavailability Assess Physicochemical Properties Assess Physicochemical Properties Low In Vivo Bioavailability->Assess Physicochemical Properties Solubility Solubility Assess Physicochemical Properties->Solubility Permeability Permeability Assess Physicochemical Properties->Permeability Metabolic Stability Metabolic Stability Assess Physicochemical Properties->Metabolic Stability Formulation Strategies Formulation Strategies Solubility->Formulation Strategies Low Permeation Enhancers Permeation Enhancers Permeability->Permeation Enhancers Low Prodrug Approach Prodrug Approach Metabolic Stability->Prodrug Approach Low In Vitro Testing In Vitro Testing Formulation Strategies->In Vitro Testing Prodrug Approach->In Vitro Testing Permeation Enhancers->In Vitro Testing In Vivo Pharmacokinetic Study In Vivo Pharmacokinetic Study In Vitro Testing->In Vivo Pharmacokinetic Study Iterative Optimization Iterative Optimization In Vivo Pharmacokinetic Study->Iterative Optimization Iterative Optimization->Formulation Strategies Refine Iterative Optimization->Prodrug Approach Refine Iterative Optimization->Permeation Enhancers Refine

Caption: A logical workflow for troubleshooting low oral bioavailability.

Signaling Pathway of Drug Absorption and First-Pass Metabolism

G Oral Administration Oral Administration GI Tract GI Tract Oral Administration->GI Tract Enterocytes Enterocytes GI Tract->Enterocytes Absorption Portal Vein Portal Vein Enterocytes->Portal Vein Metabolism in Gut Wall Metabolism in Gut Wall Enterocytes->Metabolism in Gut Wall Liver Liver Portal Vein->Liver Systemic Circulation Systemic Circulation Liver->Systemic Circulation First-Pass Metabolism First-Pass Metabolism Liver->First-Pass Metabolism

Caption: The pathway of oral drug absorption and first-pass metabolism.

References

Validation & Comparative

A Guide to Leveraging the 6-(1H-Pyrrol-1-yl)nicotinic Acid Scaffold in Kinase Inhibitor Design: A Comparative Analysis Framework

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Specificity in Kinase Inhibition

Protein kinases, orchestrators of a vast array of cellular signaling pathways, have emerged as one of the most critical target classes in modern drug discovery, particularly in oncology. Their dysregulation is a hallmark of numerous diseases. The development of small molecule kinase inhibitors has revolutionized treatment paradigms, yet the challenge of achieving selectivity remains paramount. The human kinome comprises over 500 members, many of which share a highly conserved ATP-binding pocket.[1] This structural similarity often leads to off-target effects, resulting in toxicity and limiting therapeutic windows.

The pursuit of novel chemical scaffolds that can be decorated to achieve high potency and selectivity is therefore a central theme in medicinal chemistry. The 6-(1H-Pyrrol-1-yl)nicotinic acid molecule represents a promising starting point. While not a potent kinase inhibitor in its own right, it is a versatile heteroaromatic building block, or scaffold, for the synthesis of more complex and biologically active compounds.[2] Its structure combines a pyridine ring, a common feature in ATP-mimetic inhibitors, with an electron-rich pyrrole ring and a carboxylic acid handle, which is ideal for derivatization.[2] This guide will provide a framework for the comparative analysis of a hypothetical kinase inhibitor derived from this scaffold against a known, clinically relevant inhibitor, illustrating the experimental journey from initial screening to cellular characterization.

The Scaffold: this compound

The inherent value of this scaffold lies in its structural components:

  • Pyridine Ring: This nitrogen-containing heterocycle is a cornerstone of many approved kinase inhibitors (e.g., Imatinib, Sunitinib). It often forms critical hydrogen bonds with the "hinge" region of the kinase ATP-binding site, mimicking the adenine portion of ATP.

  • Pyrrole Ring: This five-membered aromatic heterocycle can engage in various non-covalent interactions, including van der Waals forces and hydrogen bonding, with the kinase active site. Pyrrole derivatives have been successfully developed as potent inhibitors for a range of kinases, including Lck and VEGFR.[3][4]

  • Carboxylic Acid Group: This functional group provides a convenient and strategic point for chemical modification, most commonly through amide bond formation.[2] This allows for the systematic exploration of chemical space in what is often termed the "selectivity pocket" of the kinase, enabling fine-tuning of potency and selectivity.

For the purpose of this guide, we will hypothesize the synthesis of a derivative, which we will call "PNA-1" (Pyrrolo-Nicotinic Acid derivative 1) , through a standard amide coupling reaction between the carboxylic acid of the scaffold and 4-fluoroaniline. This modification adds a substituted phenyl ring, a common feature in Type I kinase inhibitors that occupies the hydrophobic region adjacent to the adenine binding site.

The Comparative Analysis Framework: PNA-1 vs. Dasatinib

To evaluate our hypothetical inhibitor, PNA-1, we need a benchmark. We will compare it against Dasatinib , a potent, ATP-competitive inhibitor of multiple kinases, most notably the Abl and Src family kinases. This comparison will allow us to assess the potency, selectivity, and cellular activity of our novel compound.

Our primary target kinase for this analysis will be Src (Proto-oncogene tyrosine-protein kinase Src) , a non-receptor tyrosine kinase that plays a pivotal role in cell proliferation, differentiation, and survival. Its aberrant activation is implicated in the progression of numerous solid tumors.

Signaling Pathway of Target Kinase: Src

Below is a simplified representation of a signaling pathway involving Src. Activation of upstream receptors (e.g., Receptor Tyrosine Kinases) leads to Src activation, which in turn phosphorylates downstream substrates, activating pathways like the Ras-MAPK cascade, ultimately promoting cell proliferation.

Src_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (e.g., EGFR) Src Src RTK->Src Activation Grb2_Sos Grb2/Sos Src->Grb2_Sos Phosphorylation Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Gene Transcription & Cell Proliferation ERK->Proliferation Dasatinib Dasatinib Dasatinib->Src PNA1 PNA-1 (Hypothetical) PNA1->Src

Caption: Simplified Src signaling pathway and points of inhibition.

Part 1: In Vitro Potency and Selectivity

The first critical step is to determine if PNA-1 can inhibit the target kinase Src and to quantify its potency relative to Dasatinib. We also need to understand its selectivity profile across a panel of other kinases to anticipate potential off-target effects.

Experiment 1.1: IC50 Determination for Src Kinase

Objective: To determine the half-maximal inhibitory concentration (IC50) of PNA-1 and Dasatinib against Src kinase.

Methodology: ADP-Glo™ Kinase Assay (Promega)

This is a luminescent-based assay that measures the amount of ADP produced during the kinase reaction. A lower luminescence signal indicates less ADP, and therefore, greater kinase inhibition.

Protocol:

  • Reagent Preparation:

    • Prepare a reaction buffer containing Tris-HCl, MgCl2, BSA, and DTT.

    • Prepare Src enzyme and a suitable peptide substrate (e.g., poly(E,Y)4:1) in the reaction buffer.

    • Serially dilute PNA-1 and Dasatinib in DMSO, followed by a final dilution in reaction buffer. A typical starting concentration is 10 µM, with 10-point, 3-fold serial dilutions.

  • Kinase Reaction:

    • In a 384-well plate, add 5 µL of the kinase/substrate solution.

    • Add 2.5 µL of the serially diluted inhibitor (PNA-1 or Dasatinib) or DMSO vehicle control.

    • Initiate the reaction by adding 2.5 µL of ATP solution (at the Km concentration for Src).

    • Incubate for 60 minutes at room temperature.

  • Signal Detection:

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP, which is then used by luciferase to generate a luminescent signal. Incubate for 30 minutes.

    • Read luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data using the vehicle control (0% inhibition) and a no-enzyme control (100% inhibition).

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Hypothetical Results:

CompoundSrc IC50 (nM)
PNA-185
Dasatinib1.5

Interpretation: In this hypothetical scenario, PNA-1 is an active inhibitor of Src kinase, but is significantly less potent than Dasatinib. This is a common finding for an initial hit compound derived from a scaffold. The next steps in a real-world drug discovery program would involve structure-activity relationship (SAR) studies to improve potency.

Experiment 1.2: Kinase Selectivity Profiling

Objective: To assess the selectivity of PNA-1 by screening it against a panel of representative kinases.

Methodology: This is typically performed as a fee-for-service by specialized contract research organizations (e.g., Eurofins DiscoverX, Reaction Biology Corp). The compound is tested at a fixed concentration (e.g., 1 µM) against a large panel of kinases (e.g., >400). The percent inhibition is measured.

Hypothetical Results (Select Kinases):

KinasePNA-1 (% Inhibition @ 1µM)Dasatinib (% Inhibition @ 1µM)
Src 92% 99%
Abl135%98%
Lck88%99%
EGFR15%45%
VEGFR225%75%
p38α8%30%

Interpretation: The hypothetical data suggests PNA-1 has good selectivity for Src family kinases (Src, Lck) over other kinases like EGFR and p38α. Dasatinib, as expected, shows potent inhibition across multiple kinase families, highlighting its multi-targeted nature. The selectivity of PNA-1 is a promising feature that could translate to a better safety profile.

Part 2: Cellular Activity and Mechanism of Action

Demonstrating that a compound can inhibit an isolated enzyme is only the first step. It is crucial to confirm that it can enter cells, engage its target, and inhibit the downstream signaling pathway.

Experiment 2.1: Cellular Target Engagement

Objective: To measure the inhibition of Src phosphorylation in a cellular context.

Methodology: Western Blot Analysis

Protocol:

  • Cell Culture and Treatment:

    • Culture a relevant cancer cell line with high Src activity (e.g., HT-29 colon cancer cells).

    • Starve the cells (serum-free media) for 12-24 hours to reduce basal signaling.

    • Pre-treat cells with various concentrations of PNA-1, Dasatinib, or DMSO for 2 hours.

    • Stimulate the cells with a growth factor (e.g., EGF) for 10 minutes to activate upstream signaling leading to Src activation.

  • Protein Extraction and Quantification:

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Quantify total protein concentration using a BCA assay.

  • Western Blotting:

    • Separate 20 µg of protein per lane on an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST.

    • Incubate with a primary antibody against phosphorylated Src (p-Src Tyr416).

    • Wash and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip the membrane and re-probe for total Src and a loading control (e.g., GAPDH) to ensure equal protein loading.

Workflow Diagram:

Western_Blot_Workflow A Cell Treatment (Inhibitor + Stimulant) B Cell Lysis A->B C Protein Quantification (BCA Assay) B->C D SDS-PAGE C->D E Protein Transfer (to PVDF) D->E F Blocking E->F G Primary Antibody (e.g., anti-p-Src) F->G H Secondary Antibody (HRP-conjugated) G->H I ECL Detection H->I J Imaging I->J

Caption: Standard workflow for Western Blot analysis.

Interpretation: A dose-dependent decrease in the p-Src signal relative to the total Src signal would confirm that PNA-1 is engaging its target and inhibiting its catalytic activity within the cell.

Experiment 2.2: Anti-Proliferative Activity

Objective: To determine if the inhibition of Src signaling by PNA-1 translates into a functional anti-cancer effect.

Methodology: Cell Viability Assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

Protocol:

  • Cell Seeding: Seed HT-29 cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of PNA-1 and Dasatinib for 72 hours.

  • Assay:

    • Equilibrate the plate to room temperature.

    • Add CellTiter-Glo® Reagent, which lyses the cells and provides a substrate for luciferase, generating a luminescent signal proportional to the amount of ATP present (an indicator of cell viability).

    • Measure luminescence.

  • Data Analysis: Calculate the GI50 (concentration for 50% growth inhibition) by plotting cell viability against inhibitor concentration.

Hypothetical Results:

CompoundHT-29 GI50 (µM)
PNA-12.5
Dasatinib0.05

Interpretation: The hypothetical GI50 values are consistent with the biochemical IC50 data. PNA-1 demonstrates anti-proliferative activity, albeit at a higher concentration than Dasatinib. This confirms that the enzymatic inhibition translates to a desired cellular outcome.

Conclusion and Future Directions

This guide outlines a foundational experimental framework for evaluating a novel kinase inhibitor derived from the this compound scaffold. Through a systematic comparison with a well-characterized drug like Dasatinib, we can build a comprehensive profile of our lead compound, PNA-1.

Our hypothetical results position PNA-1 as a promising, selective, and cell-active Src family kinase inhibitor. While its initial potency is lower than Dasatinib, its superior selectivity profile may offer a significant advantage. The true value of the this compound scaffold is its amenability to further chemical modification. The next phase of a drug discovery project would involve synthesizing a library of analogs by varying the group attached to the nicotinic acid core. This iterative process of synthesis and biological testing, guided by structure-activity relationships, would aim to enhance potency against Src while maintaining or improving the excellent selectivity profile, ultimately leading to a candidate with the potential for clinical development.

References

A Comparative Benchmarking Guide to the Anti-proliferative Efficacy of 6-(1H-Pyrrol-1-yl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The relentless pursuit of novel anti-cancer therapeutics has led researchers down a multitude of chemical avenues. Among these, nitrogen-containing heterocyclic compounds have emerged as a particularly fruitful area of investigation, owing to their diverse biological activities.[1] Nicotinic acid (niacin) and its derivatives, traditionally known for their role in managing dyslipidemia, are now gaining significant attention for their potential as anti-cancer agents.[1][2][3][4] This guide focuses on the validation of the anti-proliferative activity of a specific nicotinic acid derivative, 6-(1H-Pyrrol-1-yl)nicotinic acid.

The rationale for investigating this compound stems from the growing body of evidence suggesting that nicotinic acid and its metabolites can influence cellular processes critical to cancer development and progression. These include the modulation of intracellular signaling pathways, such as those involving nicotinic acetylcholine receptors (nAChRs), which have been implicated in cancer cell proliferation, angiogenesis, and drug resistance.[5][6][7] Furthermore, the structural motif of a pyrrole ring fused to a pyridine core is present in various compounds with demonstrated biological activities, including anti-cancer effects.

This guide provides a comprehensive framework for validating the anti-proliferative activity of this compound. We will present a head-to-head comparison with a well-established multi-kinase inhibitor, Sorafenib, across a panel of human cancer cell lines. The experimental design detailed herein is intended to not only quantify the cytotoxic and cytostatic effects of the compound but also to elucidate its potential mechanisms of action through cell cycle analysis and apoptosis assays. By adhering to the rigorous protocols outlined, researchers can generate robust and reproducible data, paving the way for further preclinical development.

Comparative Compound Selection: The Rationale for Sorafenib

To provide a meaningful benchmark for the anti-proliferative activity of this compound, a suitable comparator compound is essential. While traditional cytotoxic agents like Doxorubicin are often used, their broad mechanism of action, primarily DNA intercalation and topoisomerase II inhibition, may not be the most relevant comparison for a novel heterocyclic compound that could potentially target specific signaling pathways.[7][8]

Therefore, we have selected Sorafenib as the primary comparator. Sorafenib is a multi-kinase inhibitor that targets several key signaling pathways involved in tumor growth and angiogenesis, including the RAF/MEK/ERK pathway and various receptor tyrosine kinases like VEGFR and PDGFR.[9][10] Given that some nicotinic acid derivatives have been suggested to exert their effects through kinase modulation, comparing our test compound to a known kinase inhibitor will provide more insightful structure-activity relationship data.[11] The known IC50 values of Sorafenib across a range of cell lines also provide a valuable reference for assessing the potency of this compound.[9][10][12]

Cell Line Panel Selection: A Representative Cross-Section of Human Cancers

The choice of cancer cell lines is critical for a comprehensive evaluation of a compound's anti-proliferative spectrum. The National Cancer Institute's NCI-60 panel, a collection of 60 human tumor cell lines representing nine different cancer types, provides a standardized resource for such screening.[2][13][14][15][16] For this validation guide, we have selected a representative subset of cell lines from the NCI-60 panel, encompassing diverse tissue origins and genetic backgrounds. This approach will allow for an initial assessment of the compound's potential broad-spectrum activity or tissue-specific selectivity.[5][17]

Table 1: Proposed Cancer Cell Line Panel

Cell LineCancer TypeKey Characteristics
MCF-7 Breast AdenocarcinomaEstrogen receptor-positive.
HCT-116 Colon CarcinomaWild-type p53.
A549 Lung CarcinomaNon-small cell lung cancer.
PC-3 Prostate AdenocarcinomaAndrogen-independent.
U-87 MG GlioblastomaAggressive brain tumor model.

Experimental Workflow for Validation

A multi-pronged approach is necessary to thoroughly characterize the anti-proliferative effects of this compound. The following workflow is designed to first assess overall cytotoxicity and then delve into the underlying mechanisms of cell growth inhibition.

Experimental Workflow cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Elucidation A Compound Preparation (this compound & Sorafenib) B Cell Seeding (MCF-7, HCT-116, A549, PC-3, U-87 MG) A->B Dose-response concentrations C MTT Assay (72h incubation) B->C Treatment D IC50 Determination C->D Data Analysis E Cell Cycle Analysis (Propidium Iodide Staining) D->E Treat at IC50 and 2x IC50 for 24h F Apoptosis Assay (Annexin V/PI Staining) D->F Treat at IC50 and 2x IC50 for 48h Potential Signaling Pathways cluster_0 Potential Targets cluster_1 Downstream Effects A This compound B Kinase Inhibition (e.g., RAF/MEK/ERK) A->B C nAChR Modulation A->C D Cell Cycle Arrest B->D E Induction of Apoptosis B->E C->D C->E F Inhibition of Proliferation D->F E->F

References

A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 6-(1H-Pyrrol-1-yl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey of a novel compound from discovery to a potential therapeutic is paved with rigorous characterization. A critical, non-negotiable step in this process is selectivity profiling.[1][2] A compound's therapeutic efficacy is intrinsically linked to its specificity for the intended target; off-target interactions can lead to unforeseen side effects, toxicity, or reduced potency, representing a major cause of drug attrition.[3][4] This guide provides an in-depth, objective framework for profiling the cross-reactivity of a novel chemical entity, 6-(1H-pyrrol-1-yl)nicotinic acid, against a rationally selected panel of enzymes.

While public data on this compound is limited, we will proceed under the common drug discovery scenario where it has been identified as a potent inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1) , a critical enzyme in tryptophan metabolism and a high-value target in immuno-oncology.[5] Our objective is to build a comprehensive selectivity profile by comparing its activity against its primary target, closely related enzymes, and a panel of common off-targets.

The Rationale for Selectivity Profiling

The core principle of selectivity profiling is to quantify a compound's potency for its intended target relative to its potency against other proteins.[6][7][8] A highly selective compound will exhibit potent inhibition of the target enzyme with minimal or no activity against other enzymes, even those that are structurally related. This is crucial for minimizing the risk of adverse drug reactions.[9]

Our experimental design is structured to answer three fundamental questions:

  • On-Target Potency: How effectively does this compound inhibit its intended target, IDO1?

  • Family-Member Selectivity: Does the compound inhibit other enzymes with similar functions, such as Tryptophan 2,3-dioxygenase (TDO2)?

  • Broad Panel Cross-Reactivity: Does the compound interact with common, clinically relevant off-targets from different enzyme families (e.g., kinases, proteases, CYPs)?

To provide a realistic benchmark, we will compare the (hypothetical) performance of our novel compound against Epacadostat , a well-characterized clinical-stage IDO1 inhibitor.

Designing the Enzyme Panel: A Multi-Tiered Approach

A thoughtfully constructed enzyme panel is the foundation of a robust selectivity screen. Our panel is designed to provide a comprehensive overview of potential off-target activities.

  • Tier 1: Primary Target & Isoforms:

    • Indoleamine 2,3-dioxygenase 1 (IDO1): The primary therapeutic target.[5]

    • Tryptophan 2,3-dioxygenase (TDO2): The only other human enzyme known to catalyze the same rate-limiting step in tryptophan catabolism.[10][11] Assessing activity against TDO2 is crucial for understanding the compound's specificity within this metabolic pathway.

  • Tier 2: Key Kinase Off-Targets: Kinases are one of the largest enzyme families and a frequent source of off-target effects for small molecules.[12][13] We've selected a diverse, representative set.

    • ABL1 (Abelson murine leukemia viral oncogene homolog 1): A non-receptor tyrosine kinase.

    • SRC (Proto-oncogene tyrosine-protein kinase Src): A non-receptor tyrosine kinase involved in many signaling pathways.

    • VEGFR2 (Vascular endothelial growth factor receptor 2): A receptor tyrosine kinase crucial for angiogenesis.

    • PIM1 (Pim-1 proto-oncogene, serine/threonine kinase): A serine/threonine kinase involved in cell cycle progression.

  • Tier 3: Representative Protease & Hydrolase Off-Targets:

    • Thrombin (Coagulation factor II): A key serine protease in the coagulation cascade.

    • Cathepsin G: A serine protease found in neutrophils.[3]

    • Acetylcholinesterase (AChE): A hydrolase critical for neurotransmission.

  • Tier 4: Cytochrome P450 (CYP) Panel: Assessing inhibition of CYP enzymes is vital for predicting potential drug-drug interactions.[14][15][16][17]

    • CYP3A4, CYP2D6, CYP2C9, CYP1A2: These four isoforms are responsible for the metabolism of a majority of clinically used drugs.[16]

Comparative Selectivity Data (Hypothetical)

The following table summarizes the hypothetical inhibitory activity (IC50) of this compound compared to the known IDO1 inhibitor, Epacadostat. The IC50 value represents the concentration of the inhibitor required to reduce enzyme activity by 50%.[18][19][20]

Enzyme Target Enzyme Family This compound IC50 (nM) Epacadostat IC50 (nM) Selectivity Index vs. IDO1
IDO1 Dioxygenase 15 10 -
TDO2Dioxygenase1,250>10,00083
ABL1Kinase (Tyr)>10,000>10,000>667
SRCKinase (Tyr)>10,000>10,000>667
VEGFR2Kinase (Tyr)8,500>10,000567
PIM1Kinase (Ser/Thr)>10,000>10,000>667
ThrombinProtease (Ser)>10,000>10,000>667
Cathepsin GProtease (Ser)>10,000>10,000>667
AChEHydrolase>10,000>10,000>667
CYP3A4Oxidoreductase9,800>10,000653
CYP2D6Oxidoreductase>10,000>10,000>667
CYP2C9Oxidoreductase>10,000>10,000>667
CYP1A2Oxidoreductase>10,000>10,000>667

Selectivity Index is calculated as (IC50 for Off-Target) / (IC50 for IDO1). A higher number indicates greater selectivity for the primary target.[21][22]

Interpretation of Results: The hypothetical data suggest that this compound is a potent IDO1 inhibitor. It demonstrates an 83-fold selectivity over the closely related TDO2 enzyme. Crucially, it shows minimal to no activity (>600-fold selectivity) against a diverse panel of kinases, proteases, and key CYP enzymes, indicating a favorable, highly selective cross-reactivity profile. This profile is comparable to, and in some aspects cleaner than, the benchmark compound Epacadostat.

Experimental Workflow & Protocols

Scientific integrity demands robust and reproducible methodologies. The following sections detail the standard protocols for generating the data presented above.

Overall Experimental Workflow

The process follows a logical progression from primary target validation to broad panel screening.

G cluster_0 Compound Preparation cluster_1 Primary & Secondary Assays cluster_2 Off-Target Screening Panels cluster_3 Data Analysis Compound This compound (DMSO Stock) Serial_Dilution 10-Point Serial Dilution Compound->Serial_Dilution IDO1_Assay IDO1 Enzymatic Assay Serial_Dilution->IDO1_Assay TDO2_Assay TDO2 Enzymatic Assay Serial_Dilution->TDO2_Assay Kinase_Panel Kinase Panel (e.g., ADP-Glo) Serial_Dilution->Kinase_Panel Protease_Panel Protease Panel (Fluorogenic) Serial_Dilution->Protease_Panel CYP_Panel CYP Panel (LC-MS/MS) Serial_Dilution->CYP_Panel Data_Analysis IC50 Curve Fitting (4-Parameter Logistic) IDO1_Assay->Data_Analysis TDO2_Assay->Data_Analysis Kinase_Panel->Data_Analysis Protease_Panel->Data_Analysis CYP_Panel->Data_Analysis Selectivity_Calc Selectivity Index Calculation Data_Analysis->Selectivity_Calc

Caption: High-level workflow for cross-reactivity profiling.

Protocol 1: IDO1/TDO2 Enzymatic Inhibition Assay

This protocol directly measures the enzymatic conversion of L-Tryptophan to N-formylkynurenine (NFK).[5][23] The subsequent detection of product formation allows for the quantification of enzyme inhibition.

Principle: A fluorogenic developer selectively reacts with the NFK product to generate a fluorescent signal (Ex/Em = 402/488 nm).[23] The reduction in fluorescence in the presence of the inhibitor is proportional to its potency.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare IDO1 Assay Buffer, 2X Reaction Premix (containing antioxidant), and IDO1 Substrate (L-tryptophan) solution as per manufacturer guidelines (e.g., Sigma-Aldrich MAK356).[24]

  • Compound Plating: In a 96-well black plate, add 2 µL of serially diluted this compound (in DMSO) to the respective wells. For controls, add 2 µL of DMSO (100% activity) and 2 µL of a known inhibitor like Epacadostat (positive control).

  • Enzyme Addition: Add 48 µL of the appropriate enzyme solution (recombinant human IDO1 or TDO2) to each well.

  • Pre-incubation: Gently mix and incubate the plate for 10-15 minutes at 37°C. This step allows the compound to bind to the enzyme before the reaction starts.

  • Reaction Initiation: Add 50 µL of 2X Reaction Premix to each well.

  • Substrate Addition: Add 10 µL of the 10X IDO1 Substrate solution to initiate the enzymatic reaction. The final volume should be 100 µL.

  • Incubation: Incubate the plate at 37°C for 60 minutes, protected from light. The optimal time should be determined to ensure the reaction is within the linear range.[25]

  • Detection: Add the developer solution as per the kit protocol. After a final incubation period, measure the fluorescence using a plate reader (Ex/Em = 402/488 nm).

  • Data Analysis: Convert raw fluorescence units to percent inhibition relative to DMSO controls. Plot percent inhibition against the logarithm of inhibitor concentration and fit the data using a 4-parameter logistic equation to determine the IC50 value.[18]

Protocol 2: Representative Kinase Inhibition Assay (ADP-Glo™)

This protocol measures kinase activity by quantifying the amount of ADP produced during the phosphotransferase reaction. It is a universal assay applicable to virtually any kinase.

Principle: After the kinase reaction, an ADP-Glo™ Reagent is added to deplete the remaining ATP. A Kinase Detection Reagent is then added to convert the newly produced ADP into ATP, which drives a luciferase/luciferin reaction, generating a luminescent signal proportional to kinase activity.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare kinase buffer, substrate solution (e.g., a generic peptide substrate), and ATP solution.

  • Compound & Enzyme Plating: In a 96-well white plate, add serially diluted compound, followed by the specific kinase (e.g., ABL1, SRC).

  • Reaction Initiation: Add a mix of the appropriate substrate and ATP to start the reaction. Incubate at room temperature for 60 minutes.

  • ATP Depletion: Add ADP-Glo™ Reagent to all wells. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add Kinase Detection Reagent to all wells. Incubate for 30 minutes at room temperature.

  • Detection: Measure luminescence using a plate reader.

  • Data Analysis: Calculate percent inhibition and determine IC50 values as described in Protocol 1.

Protocol 3: Representative CYP450 Inhibition Assay

This protocol assesses the potential for drug-drug interactions by measuring the inhibition of specific CYP450 enzymes using human liver microsomes.[14][26]

Principle: A specific probe substrate for a CYP isoform (e.g., Midazolam for CYP3A4) is incubated with human liver microsomes and a NADPH-regenerating system. The formation of the specific metabolite (e.g., 1'-hydroxymidazolam) is quantified by liquid chromatography-tandem mass spectrometry (LC-MS/MS). A reduction in metabolite formation indicates inhibition.[15]

Step-by-Step Methodology:

  • Incubation Mixture: In a 96-well plate, combine human liver microsomes, phosphate buffer, and the serially diluted test compound.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 10 minutes.

  • Reaction Initiation: Add the specific probe substrate and an NADPH-regenerating system to start the reaction.

  • Incubation: Incubate at 37°C for a pre-determined time (e.g., 15 minutes).

  • Reaction Termination: Stop the reaction by adding a cold stop solution (e.g., acetonitrile with an internal standard).

  • Sample Processing: Centrifuge the plate to pellet the protein. Transfer the supernatant for analysis.

  • Detection: Quantify the metabolite concentration using a validated LC-MS/MS method.

  • Data Analysis: Calculate percent inhibition and determine IC50 values as described previously.

Conclusion and Forward Outlook

The comprehensive cross-reactivity profiling of this compound, as outlined in this guide, is a cornerstone of preclinical drug development. The hypothetical data presented paint the picture of a highly promising drug candidate with potent on-target activity and an excellent selectivity profile. This rigorous, data-driven approach allows researchers to make informed decisions, mitigate risks associated with off-target effects, and build a strong foundation for advancing a compound toward clinical evaluation. Every protocol must be treated as a self-validating system, with appropriate controls ensuring the integrity and reproducibility of the data generated.[27][28]

G cluster_0 Compound Characterization Potency High On-Target Potency (IDO1) Decision Decision: Advance to In Vivo Studies Potency->Decision Selectivity High Selectivity (vs. TDO2, Kinases, etc.) Selectivity->Decision Safety Low Off-Target Risk (CYPs, etc.) Safety->Decision

Caption: Favorable profiling data supports advancement.

References

A Comparative Guide to Tubulin Inhibition: The Established Efficacy of Combretastatin A-4 Versus the Emerging Potential of Novel Scaffolds like 6-(1H-Pyrrol-1-yl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Distribution to Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison between the well-characterized tubulin inhibitor, combretastatin A-4, and the conceptual framework for evaluating novel chemical entities, represented here by 6-(1H-Pyrrol-1-yl)nicotinic acid. As a Senior Application Scientist, the goal of this document is to synthesize established data with forward-looking experimental design, offering both a review of a potent, known molecule and a practical guide to assessing the next generation of potential tubulin-targeting agents.

The Enduring Appeal of Tubulin as an Anticancer Target

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are indispensable components of the eukaryotic cytoskeleton. Their roles are critical in a host of cellular functions, most notably in the formation of the mitotic spindle during cell division. The dynamic instability of microtubules—a finely tuned balance between polymerization and depolymerization—is essential for proper chromosome segregation. Disruption of this process is a clinically validated and highly successful strategy in cancer chemotherapy, leading to mitotic arrest and subsequent apoptotic cell death.

Established microtubule-targeting agents (MTAs) fall into two main classes: microtubule-stabilizing agents (e.g., taxanes) and microtubule-destabilizing agents (e.g., vinca alkaloids). A third, crucial class of destabilizing agents binds to the colchicine site on β-tubulin, preventing polymerization. Combretastatin A-4 is a leading example of a potent colchicine-site binder. The ongoing search for novel MTAs is driven by the need to overcome acquired resistance to existing drugs and to improve the therapeutic index. This has led to the exploration of diverse heterocyclic scaffolds, such as those combining pyrrole and nicotinic acid moieties, for their potential to yield new lead compounds.

Combretastatin A-4: A Potent Vascular-Disrupting Agent and Tubulin Inhibitor

Isolated from the bark of the South African bushwillow tree, Combretum caffrum, combretastatin A-4 (CA-4) is a natural stilbene that has garnered significant attention for its potent cytotoxic and anti-vascular activities.[1] Its water-soluble prodrug, fosbretabulin (CA-4P), has undergone extensive clinical evaluation.[2][3][4]

Mechanism of Action

The primary molecular target of combretastatin A-4 is tubulin.[5] It binds to the colchicine-binding site on the β-tubulin subunit, a location distinct from the binding sites of vinca alkaloids and taxanes.[1] This interaction inhibits the polymerization of tubulin dimers into microtubules. The structural simplicity of CA-4, particularly the cis-stilbene bridge which orients the two aromatic rings in a favorable conformation, is crucial for its high binding affinity.[6] The disruption of microtubule dynamics leads to G2/M phase cell cycle arrest and apoptosis.[5]

Beyond its direct antimitotic effects, CA-4 is a powerful vascular-disrupting agent (VDA). It selectively targets the established tumor vasculature, causing a rapid change in the morphology of endothelial cells, leading to vessel collapse, shutdown of blood flow, and extensive downstream tumor necrosis.[2]

cluster_0 Mechanism of Combretastatin A-4 Action CA4 Combretastatin A-4 Tubulin β-Tubulin Subunit (Colchicine Site) CA4->Tubulin Binds Disruption Inhibition of Polymerization CA4->Disruption Causes Polymerization Microtubule Polymerization (Dynamic Instability) Tubulin->Polymerization Required for VDA Endothelial Cell Cytoskeleton Disruption Disruption->VDA Spindle Mitotic Spindle Formation Failure Disruption->Spindle Vasculature Tumor Vasculature Collapse VDA->Vasculature Arrest G2/M Cell Cycle Arrest Spindle->Arrest Necrosis Tumor Necrosis Vasculature->Necrosis Apoptosis Apoptosis Arrest->Apoptosis cluster_1 Tubulin Polymerization Assay Workflow Reagents Prepare Reagents on Ice (Tubulin, Buffers, GTP) Mix Prepare Tubulin Reaction Mix (on ice) Reagents->Mix Plate Plate Compounds & Controls (10x concentration in 5µL) Initiate Add 45µL Reaction Mix to pre-warmed plate Plate->Initiate Mix->Initiate Read Read Fluorescence at 37°C (kinetic read for 60-90 min) Initiate->Read Analyze Data Analysis (Plot curves, calculate Vmax, determine IC50) Read->Analyze

References

A Prospective Analysis of the Synergistic Potential of 6-(1H-Pyrrol-1-yl)nicotinic Acid with Conventional Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Enhanced Anticancer Therapies

In the landscape of oncology, the pursuit of therapeutic agents that can enhance the efficacy of existing treatments while minimizing toxicity is a paramount objective. Combination therapies, a cornerstone of modern cancer treatment, aim to exploit synergistic interactions between drugs to overcome resistance and improve patient outcomes. This guide focuses on the prospective synergistic effects of a novel heteroaromatic compound, 6-(1H-Pyrrol-1-yl)nicotinic acid , when combined with established anticancer drugs. While direct experimental data on the synergistic properties of this specific molecule is not yet available in published literature, its structural motifs—a nicotinic acid core and a pyrrole substituent—provide a strong rationale for investigating its potential as a valuable adjunct in cancer therapy.

Nicotinic acid derivatives have garnered significant attention for their anticancer properties, with some exhibiting potent inhibitory effects on key signaling pathways in cancer progression.[1][2] Notably, certain nicotinamides have been identified as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of angiogenesis.[3] Furthermore, nicotinic acid itself has demonstrated an ability to inhibit angiogenesis, a crucial process for tumor growth and metastasis.[4] Concurrently, the pyrrole moiety is a common scaffold in the design of various kinase inhibitors, including those targeting the Epidermal Growth Factor Receptor (EGFR), another pivotal driver of tumorigenesis.[5][6][7][8]

Given this background, it is hypothesized that This compound may function as a dual inhibitor of VEGFR and EGFR signaling pathways , thereby presenting a compelling case for its investigation in combination with standard chemotherapeutic agents. This guide will, therefore, present a hypothetical, yet scientifically grounded, framework for evaluating the synergistic potential of this compound. We will delineate the experimental methodologies to rigorously assess its efficacy in combination with well-established anticancer drugs, providing a roadmap for researchers and drug development professionals.

Proposed Mechanism of Action and Synergistic Rationale

The therapeutic potential of this compound is predicated on the established roles of its constituent chemical moieties in oncology. The nicotinic acid component suggests a potential to interfere with tumor angiogenesis through the inhibition of VEGFR-2. The pyrrole ring, a privileged scaffold in medicinal chemistry, points towards possible inhibition of EGFR, a receptor tyrosine kinase frequently overexpressed or mutated in various cancers.

A dual blockade of VEGFR and EGFR signaling pathways by a single agent could offer a multi-pronged attack on tumor growth. By inhibiting angiogenesis, the tumor's blood supply is restricted, limiting its access to oxygen and nutrients. Simultaneously, inhibiting EGFR signaling can directly impede cancer cell proliferation, survival, and metastasis. When combined with traditional cytotoxic agents, this could lead to a powerful synergistic effect. The this compound could sensitize the cancer cells to the cytotoxic drug by weakening their survival and proliferative signaling, while the cytotoxic drug directly induces cell death.

To illustrate this proposed dual mechanism and its potential for synergy, the following signaling pathway diagram is presented:

Figure 1: Proposed dual inhibitory mechanism of this compound and its synergistic interaction with chemotherapy.

Comparative Analysis: Potential Synergistic Combinations

To explore the synergistic potential of this compound, we propose investigating its combination with standard-of-care chemotherapeutic agents used in cancers where VEGFR and/or EGFR signaling are prominent drivers of disease.

Cancer Type Proposed Combination Drug(s) Rationale for Combination Relevant Cancer Cell Lines
Colorectal Cancer 5-Fluorouracil (5-FU), Oxaliplatin5-FU and Oxaliplatin are standard chemotherapy for colorectal cancer.[1][9][10][11][12] EGFR inhibitors are used in KRAS wild-type tumors.[13] VEGFR inhibitors have also shown efficacy.[14]HCT-116, HT-29
Prostate Cancer DocetaxelDocetaxel is a first-line chemotherapy for metastatic prostate cancer.[2][15][16][17][18] Angiogenesis is implicated in prostate cancer progression.PC-3, DU-145
Non-Small Cell Lung Cancer (NSCLC) Gefitinib, ErlotinibGefitinib and Erlotinib are EGFR tyrosine kinase inhibitors (TKIs) used for EGFR-mutated NSCLC.[19][20] Nicotinamide has been studied in combination with EGFR-TKIs.[21]A549, H1975

Experimental Protocols for Synergy Evaluation

A rigorous and systematic approach is essential to validate the hypothesized synergistic effects. The following experimental workflow is proposed:

Experimental_Workflow cluster_InVitro In Vitro Evaluation cluster_InVivo In Vivo Validation A Single-Agent Cytotoxicity (MTT Assay) B Combination Cytotoxicity (MTT Assay) A->B C Synergy Analysis (Chou-Talalay Method) B->C D Apoptosis Confirmation (Western Blot) C->D E Xenograft Tumor Model Establishment C->E Promising Synergy F Combination Treatment and Tumor Growth Monitoring E->F G Ex Vivo Analysis (IHC, Western Blot) F->G

Figure 2: A comprehensive workflow for the evaluation of synergistic anticancer effects.
In Vitro Synergy Assessment

1. Cell Viability and Cytotoxicity (MTT Assay)

The initial step involves determining the cytotoxic effects of this compound and the selected anticancer drugs individually and in combination on the chosen cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.[22][23][24][25]

Protocol:

  • Cell Seeding: Plate cancer cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment:

    • Single-agent: Treat cells with a range of concentrations of this compound or the chemotherapeutic drug alone.

    • Combination: Treat cells with various concentrations of both drugs, typically at a constant ratio.

  • Incubation: Incubate the treated cells for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals by viable cells.[23][26]

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells.

2. Synergy Quantification (Chou-Talalay Method)

The Chou-Talalay method is a robust and widely accepted method for quantifying drug synergy.[5][27][28] It calculates a Combination Index (CI), where:

  • CI < 1 indicates synergy

  • CI = 1 indicates an additive effect

  • CI > 1 indicates antagonism

Protocol:

  • Data Input: Use the dose-response data from the MTT assays for the individual drugs and their combination.

  • Software Analysis: Employ specialized software (e.g., CompuSyn) to calculate the CI values at different effect levels (fraction affected, Fa).

  • Interpretation: Analyze the CI values to determine the nature of the drug interaction across a range of concentrations.

3. Apoptosis Induction (Western Blot)

To elucidate the mechanism of cell death, Western blotting can be used to detect key markers of apoptosis.[29][30][31]

Protocol:

  • Protein Extraction: Lyse the treated and control cells to extract total protein.

  • Protein Quantification: Determine the protein concentration in each lysate.

  • SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl-sulfate polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane (e.g., PVDF).

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate with primary antibodies against apoptotic markers such as cleaved Caspase-3 and cleaved PARP.

    • Incubate with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities to assess the levels of apoptotic markers.

In Vivo Validation: Xenograft Models

Promising synergistic combinations identified in vitro should be validated in a more physiologically relevant in vivo setting using xenograft models.[6][32][33]

Protocol:

  • Tumor Implantation: Subcutaneously inject human cancer cells into the flank of immunodeficient mice.

  • Tumor Growth and Randomization: Once tumors reach a palpable size, randomize the mice into treatment groups (vehicle control, single agents, and combination).

  • Drug Administration: Administer the drugs according to a predetermined schedule and dosage.

  • Tumor Monitoring: Measure tumor volume and body weight regularly.

  • Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers, and Western blot).

Conclusion and Future Directions

This guide has outlined a comprehensive, albeit prospective, framework for investigating the synergistic anticancer effects of this compound. The scientific rationale, based on the known activities of its nicotinic acid and pyrrole components, strongly supports the hypothesis that this compound may act as a dual inhibitor of VEGFR and EGFR signaling. The proposed experimental workflow, employing established methodologies such as the MTT assay, the Chou-Talalay method for synergy analysis, Western blotting for apoptosis detection, and in vivo xenograft models, provides a clear and rigorous path for validating this hypothesis.

Should these investigations confirm the synergistic potential of this compound, it would represent a significant advancement in the development of novel combination therapies. Future research could then focus on optimizing dosing schedules, exploring its efficacy in a broader range of cancer types, and elucidating its detailed molecular mechanisms of action. Ultimately, the goal is to translate these preclinical findings into improved therapeutic strategies for cancer patients.

References

A Head-to-Head Comparison of Synthetic Routes for 6-(1H-Pyrrol-1-yl)nicotinic Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-(1H-Pyrrol-1-yl)nicotinic acid is a key heterocyclic building block in medicinal chemistry, serving as a versatile scaffold in the development of novel therapeutics, particularly kinase inhibitors and other biologically active molecules. The strategic linkage of a pyrrole ring to the nicotinic acid core offers unique electronic and conformational properties that are attractive for structure-activity relationship (SAR) studies. For researchers and professionals in drug development, selecting an optimal synthetic route is paramount to ensure efficiency, scalability, and cost-effectiveness.

This guide provides an in-depth, head-to-head comparison of the primary synthetic strategies for preparing this compound. We will delve into three distinct and plausible approaches: the Clauson-Kaas synthesis, the Paal-Knorr synthesis, and transition-metal-catalyzed cross-coupling reactions. Each route will be examined for its mechanistic underpinnings, practical execution, and overall advantages and disadvantages, supported by detailed experimental protocols and comparative data to inform your synthetic planning.

Synthetic Strategies: An Overview

The synthesis of this compound can be approached from two main perspectives:

  • Pyrrole Ring Formation: Constructing the pyrrole ring onto a pre-functionalized nicotinic acid derivative. The Clauson-Kaas and Paal-Knorr syntheses fall into this category, both starting from 6-aminonicotinic acid or its ester.

  • C-N Bond Formation: Coupling a pyrrole moiety with a suitable nicotinic acid precursor. This is exemplified by transition-metal-catalyzed cross-coupling reactions, such as the Ullmann condensation and the Buchwald-Hartwig amination, using 6-chloronicotinic acid or its ester.

Route 1: The Clauson-Kaas Synthesis

The Clauson-Kaas reaction is a classical and widely used method for the synthesis of N-substituted pyrroles. It involves the acid-catalyzed condensation of a primary amine with 2,5-dialkoxytetrahydrofuran. For our target molecule, this translates to the reaction of 6-aminonicotinic acid with 2,5-dimethoxytetrahydrofuran.

Causality Behind Experimental Choices

The reaction is typically performed in an acidic medium, such as acetic acid, which serves as both the solvent and the catalyst. The acid is crucial for the in-situ generation of the reactive 1,4-dicarbonyl intermediate from 2,5-dimethoxytetrahydrofuran. The use of the ester of 6-aminonicotinic acid is often preferred to enhance solubility in organic solvents and to avoid potential side reactions involving the carboxylic acid group under the reaction conditions. A subsequent hydrolysis step is then required to yield the final product. Greener modifications of this reaction using water or microwave irradiation have also been reported, which can reduce reaction times and improve the environmental footprint.[1]

Experimental Protocol: Clauson-Kaas Synthesis of Ethyl 6-(1H-pyrrol-1-yl)nicotinate

Step 1: Pyrrole Ring Formation

  • To a solution of ethyl 6-aminonicotinate (1.0 eq) in glacial acetic acid, add 2,5-dimethoxytetrahydrofuran (1.2 eq).

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford ethyl 6-(1H-pyrrol-1-yl)nicotinate.

Step 2: Hydrolysis

  • Dissolve the purified ethyl 6-(1H-pyrrol-1-yl)nicotinate in a mixture of ethanol and an aqueous solution of sodium hydroxide (2.0 eq).

  • Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

  • Remove the ethanol under reduced pressure and dilute the residue with water.

  • Acidify the aqueous solution with 1M hydrochloric acid to precipitate the product.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield this compound.

Visualizing the Workflow

Clauson_Kaas start Ethyl 6-aminonicotinate + 2,5-dimethoxytetrahydrofuran reflux Reflux in Acetic Acid start->reflux workup1 Neutralization, Extraction & Purification reflux->workup1 intermediate Ethyl 6-(1H-pyrrol-1-yl)nicotinate workup1->intermediate hydrolysis NaOH, EtOH/H2O intermediate->hydrolysis workup2 Acidification, Filtration & Drying hydrolysis->workup2 product This compound workup2->product

Caption: Workflow for the Clauson-Kaas Synthesis.

Route 2: The Paal-Knorr Synthesis

The Paal-Knorr synthesis is another cornerstone of pyrrole synthesis, involving the condensation of a 1,4-dicarbonyl compound with a primary amine.[2] In this context, the reaction would be between a suitable 1,4-dicarbonyl compound and 6-aminonicotinic acid or its ester. A key challenge of this route is the accessibility of the required 1,4-dicarbonyl precursor.

Causality Behind Experimental Choices

Similar to the Clauson-Kaas reaction, the Paal-Knorr synthesis is typically acid-catalyzed, with acetic acid being a common choice.[3] The reaction mechanism involves the formation of a hemiaminal, followed by cyclization and dehydration to form the aromatic pyrrole ring.[4] The use of an ester of 6-aminonicotinic acid is again advantageous for solubility and to prevent side reactions. While a robust method, the Paal-Knorr synthesis can be limited by the availability and stability of the 1,4-dicarbonyl starting material.

Experimental Protocol: Paal-Knorr Synthesis of Ethyl 6-(1H-pyrrol-1-yl)nicotinate

Step 1: Pyrrole Ring Formation

  • In a round-bottom flask, dissolve ethyl 6-aminonicotinate (1.0 eq) and 2,5-hexanedione (1.1 eq) in glacial acetic acid.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice water.

  • Neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography to yield ethyl 6-(1H-pyrrol-1-yl)nicotinate.

Step 2: Hydrolysis

  • Follow the hydrolysis procedure as described in Route 1.

Visualizing the Workflow

Paal_Knorr start Ethyl 6-aminonicotinate + 2,5-Hexanedione reflux Reflux in Acetic Acid start->reflux workup1 Neutralization, Extraction & Purification reflux->workup1 intermediate Ethyl 6-(1H-pyrrol-1-yl)nicotinate workup1->intermediate hydrolysis NaOH, EtOH/H2O intermediate->hydrolysis workup2 Acidification, Filtration & Drying hydrolysis->workup2 product This compound workup2->product

Caption: Workflow for the Paal-Knorr Synthesis.

Route 3: Transition-Metal-Catalyzed Cross-Coupling

Modern synthetic chemistry offers powerful tools for C-N bond formation, with the Buchwald-Hartwig amination being a prominent example.[5] This palladium-catalyzed reaction couples an aryl halide with an amine. An alternative, more classical approach is the copper-catalyzed Ullmann condensation. Both methods would utilize 6-chloronicotinic acid or its ester and pyrrole as coupling partners.

Causality Behind Experimental Choices

The use of an ester of 6-chloronicotinic acid is generally necessary to avoid interference of the carboxylic acid group with the basic reaction conditions and the catalyst. The Buchwald-Hartwig amination is known for its high efficiency, broad substrate scope, and tolerance of various functional groups, often proceeding under milder conditions than the Ullmann condensation.[5] The choice of ligand is critical in the Buchwald-Hartwig reaction to ensure efficient catalytic turnover. The Ullmann condensation, while often requiring higher temperatures, can be a more cost-effective option due to the use of copper instead of palladium.[6]

Experimental Protocol: Buchwald-Hartwig Amination for Ethyl 6-(1H-pyrrol-1-yl)nicotinate

Step 1: C-N Coupling

  • To an oven-dried Schlenk tube, add Pd₂(dba)₃ (palladium catalyst), Xantphos (ligand), and cesium carbonate (base).

  • Evacuate and backfill the tube with an inert atmosphere (e.g., argon).

  • Add a solution of ethyl 6-chloronicotinate (1.0 eq) and pyrrole (1.2 eq) in anhydrous toluene.

  • Heat the reaction mixture to the desired temperature (e.g., 110 °C) and stir until the starting material is consumed (monitored by GC-MS or LC-MS).

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Concentrate the filtrate and purify the residue by column chromatography to obtain ethyl 6-(1H-pyrrol-1-yl)nicotinate.

Step 2: Hydrolysis

  • Follow the hydrolysis procedure as described in Route 1.

Visualizing the Workflow

Buchwald_Hartwig start Ethyl 6-chloronicotinate + Pyrrole coupling Pd₂(dba)₃, Xantphos, Cs₂CO₃, Toluene, 110 °C start->coupling workup1 Filtration & Purification coupling->workup1 intermediate Ethyl 6-(1H-pyrrol-1-yl)nicotinate workup1->intermediate hydrolysis NaOH, EtOH/H2O intermediate->hydrolysis workup2 Acidification, Filtration & Drying hydrolysis->workup2 product This compound workup2->product

Caption: Workflow for the Buchwald-Hartwig Amination.

Head-to-Head Comparison of Synthetic Routes

FeatureClauson-Kaas SynthesisPaal-Knorr SynthesisBuchwald-Hartwig Amination
Starting Materials 6-Aminonicotinic acid ester, 2,5-dimethoxytetrahydrofuran6-Aminonicotinic acid ester, 1,4-dicarbonyl compound6-Chloronicotinic acid ester, pyrrole
Key Transformation Pyrrole ring formationPyrrole ring formationC-N bond formation
Catalyst Acid (e.g., acetic acid)Acid (e.g., acetic acid)Palladium complex (e.g., Pd₂(dba)₃/Xantphos)
Typical Yields Moderate to good (59-95% for analogous reactions)[7]Good (often >60% for analogous reactions)Good to excellent (dependent on substrate and ligand)
Reaction Conditions Reflux in acetic acidReflux in acetic acid80-120 °C in an inert atmosphere
Scalability Generally scalableScalable, but dependent on 1,4-dicarbonyl availabilityReadily scalable, with catalyst cost being a factor
Cost-Effectiveness Moderate (depends on 2,5-dimethoxytetrahydrofuran cost)Potentially high (depends on 1,4-dicarbonyl synthesis)Higher catalyst cost (Palladium)
Safety & Handling Acetic acid is corrosive.Acetic acid is corrosive.Requires handling of air-sensitive catalysts and ligands.
Green Chemistry Can be adapted to greener conditions (water, microwave)[1]Can be run under solvent-free or greener conditions.Use of precious metals and organic solvents.

Discussion and Recommendations

The choice of the optimal synthetic route for this compound depends on several factors, including the scale of the synthesis, available starting materials, and the technical capabilities of the laboratory.

  • The Clauson-Kaas and Paal-Knorr syntheses are attractive due to their operational simplicity and avoidance of expensive and air-sensitive metal catalysts. The Clauson-Kaas route, in particular, utilizes a readily available pyrrole precursor. However, both methods require the synthesis of 6-aminonicotinic acid, which may add steps to the overall sequence. The need for acidic conditions at elevated temperatures might not be suitable for substrates with sensitive functional groups.

  • The Buchwald-Hartwig amination represents a more modern and often more efficient approach, especially for constructing a diverse library of analogues. Its key advantages are high yields, excellent functional group tolerance, and relatively milder conditions compared to classical methods. However, the cost of palladium catalysts and specialized ligands can be a significant drawback, particularly for large-scale synthesis. Careful optimization of catalyst loading is necessary to ensure cost-effectiveness. The Ullmann condensation offers a cheaper, copper-catalyzed alternative, though it often requires harsher reaction conditions.

For exploratory, small-scale synthesis and SAR studies , the Buchwald-Hartwig amination is highly recommended due to its reliability and broad scope. For larger-scale production where cost is a primary driver , the Clauson-Kaas synthesis presents a robust and economically viable alternative, provided that the starting 6-aminonicotinic acid is readily accessible. The Paal-Knorr synthesis is a solid choice if a suitable 1,4-dicarbonyl precursor is available or easily synthesized.

Conclusion

The synthesis of this compound can be successfully achieved through several distinct synthetic strategies. While classical methods like the Clauson-Kaas and Paal-Knorr reactions offer straightforward and cost-effective routes, modern transition-metal-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, provide a highly efficient and versatile platform for the synthesis of this important heterocyclic building block. The detailed protocols and comparative analysis presented in this guide are intended to empower researchers to make informed decisions based on the specific requirements of their projects, ultimately accelerating the drug discovery and development process.

References

A Comparative Benchmarking Guide: Unveiling the Anti-inflammatory Potential of 6-(1H-Pyrrol-1-yl)nicotinic Acid Versus the Gold Standard, Ibuprofen

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel anti-inflammatory therapeutics with improved efficacy and safety profiles, the exploration of unique chemical scaffolds is paramount. This guide provides a comprehensive framework for the head-to-head benchmarking of a promising novel compound, 6-(1H-Pyrrol-1-yl)nicotinic acid, against the universally recognized non-steroidal anti-inflammatory drug (NSAID), ibuprofen. For researchers and drug development professionals, this document outlines the critical experimental workflows and theoretical considerations necessary to delineate the anti-inflammatory properties and potential mechanisms of action of this novel nicotinic acid derivative.

Introduction: The Rationale for a New Contender

Ibuprofen, a cornerstone of pain and inflammation management for decades, exerts its therapeutic effects primarily through the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][2][3][4][5] This dual inhibition, while effective, is also associated with a well-documented risk of gastrointestinal and cardiovascular side effects, largely attributed to the inhibition of the constitutively expressed COX-1 enzyme.[5] Consequently, the quest for agents with more targeted or alternative anti-inflammatory mechanisms remains a high-priority research area.

This compound presents an intriguing molecular architecture, combining a nicotinic acid core with a pyrrole substituent.[6][7] While direct studies on its anti-inflammatory activity are nascent, the known anti-inflammatory properties of nicotinic acid (niacin) suggest that this derivative may operate through pathways distinct from traditional NSAIDs. Nicotinic acid has been shown to exert anti-inflammatory effects by engaging the G-protein coupled receptor GPR109A and inhibiting the NLRP3 inflammasome, offering a potentially COX-independent route to mitigating inflammation.[8][9][10][11][12] This guide provides the experimental blueprint to test this hypothesis and rigorously compare its anti-inflammatory profile against ibuprofen.

Mechanistic Overview: Ibuprofen's Established Pathway

Ibuprofen's mechanism is well-elucidated. It competitively inhibits COX-1 and COX-2, enzymes that catalyze the conversion of arachidonic acid to prostaglandins.[2][3] Prostaglandins are key mediators of inflammation, pain, and fever.[2] The inhibition of COX-2 is responsible for the desired anti-inflammatory and analgesic effects, while the concurrent inhibition of COX-1 can lead to adverse effects.[4][5]

Ibuprofen_Mechanism Arachidonic Acid Arachidonic Acid Prostaglandin H2 Prostaglandin H2 Arachidonic Acid->Prostaglandin H2 COX-1 & COX-2 Prostaglandins Prostaglandins Prostaglandin H2->Prostaglandins Isomerases Inflammation, Pain, Fever Inflammation, Pain, Fever Prostaglandins->Inflammation, Pain, Fever Ibuprofen Ibuprofen COX-1 & COX-2 COX-1 & COX-2 Ibuprofen->COX-1 & COX-2 Inhibits

Caption: Ibuprofen's mechanism of action via COX-1 and COX-2 inhibition.

Proposed Mechanistic Pathways for this compound

Based on the known actions of nicotinic acid, we can hypothesize potential anti-inflammatory pathways for this compound that are independent of direct COX inhibition. These include modulation of inflammatory signaling through GPR109A and inhibition of the NLRP3 inflammasome.

Nicotinic_Acid_Derivative_Mechanism cluster_gpr109a GPR109A Pathway cluster_nlrp3 NLRP3 Inflammasome Pathway This compound This compound GPR109A GPR109A This compound->GPR109A Activates Reduced Chemokine\n& Cytokine Production Reduced Chemokine & Cytokine Production GPR109A->Reduced Chemokine\n& Cytokine Production Leads to Inflammatory Stimuli Inflammatory Stimuli NLRP3 Inflammasome NLRP3 Inflammasome Inflammatory Stimuli->NLRP3 Inflammasome Activates Caspase-1 Caspase-1 NLRP3 Inflammasome->Caspase-1 Activates IL-1β Secretion IL-1β Secretion Caspase-1->IL-1β Secretion Promotes 6-(1H-Pyrrol-1-yl)nicotinic acid_2 This compound 6-(1H-Pyrrol-1-yl)nicotinic acid_2->NLRP3 Inflammasome Inhibits

Caption: Hypothesized anti-inflammatory pathways for this compound.

Experimental Benchmarking Workflow

A multi-tiered approach is essential for a thorough comparison. This workflow progresses from broad, cell-free assessments to more complex, cell-based assays that probe specific mechanistic pathways.

Experimental_Workflow Tier1 Tier 1: General Anti-inflammatory Screening (In Vitro) Protein Denaturation Assay Protein Denaturation Assay Tier1->Protein Denaturation Assay Membrane Stabilization Assay Membrane Stabilization Assay Tier1->Membrane Stabilization Assay Tier2 Tier 2: Mechanistic Elucidation (Cell-Based Assays) COX-1 & COX-2 Inhibition Assay COX-1 & COX-2 Inhibition Assay Tier2->COX-1 & COX-2 Inhibition Assay Cytokine Production Assay (LPS-stimulated macrophages) Cytokine Production Assay (LPS-stimulated macrophages) Tier2->Cytokine Production Assay (LPS-stimulated macrophages) Nitric Oxide Synthase (NOS) Activity Assay Nitric Oxide Synthase (NOS) Activity Assay Tier2->Nitric Oxide Synthase (NOS) Activity Assay NLRP3 Inflammasome Activation Assay NLRP3 Inflammasome Activation Assay Tier2->NLRP3 Inflammasome Activation Assay Tier3 Tier 3: In Vivo Model Validation (Pre-clinical) Carrageenan-induced Paw Edema Model Carrageenan-induced Paw Edema Model Tier3->Carrageenan-induced Paw Edema Model Adjuvant-induced Arthritis Model Adjuvant-induced Arthritis Model Tier3->Adjuvant-induced Arthritis Model Protein Denaturation Assay->Tier2 Membrane Stabilization Assay->Tier2 COX-1 & COX-2 Inhibition Assay->Tier3 Cytokine Production Assay (LPS-stimulated macrophages)->Tier3 Nitric Oxide Synthase (NOS) Activity Assay->Tier3 NLRP3 Inflammasome Activation Assay->Tier3

Caption: A tiered experimental workflow for comparative analysis.

Detailed Experimental Protocols

Tier 1: General Anti-inflammatory Screening

These initial assays provide a rapid assessment of the general anti-inflammatory potential of the test compounds.

1. Inhibition of Protein Denaturation Assay

  • Principle: Denaturation of proteins is a well-documented cause of inflammation.[13] This assay measures the ability of a compound to inhibit heat-induced denaturation of a protein, such as bovine serum albumin (BSA).

  • Protocol:

    • Prepare test solutions of this compound and ibuprofen at various concentrations (e.g., 10-500 µg/mL).

    • To 0.5 mL of each test solution, add 0.5 mL of 1% w/v bovine serum albumin in phosphate-buffered saline (PBS, pH 6.3).

    • Incubate the mixtures at 37°C for 20 minutes.

    • Induce denaturation by heating at 70°C for 5 minutes.

    • After cooling, measure the turbidity of the solutions spectrophotometrically at 660 nm.

    • Aspirin or diclofenac sodium can be used as a positive control.[13]

    • Calculate the percentage inhibition of denaturation.

2. Human Red Blood Cell (HRBC) Membrane Stabilization Assay

  • Principle: The stabilization of the red blood cell membrane is analogous to the stabilization of the lysosomal membrane.[14] Preventing the lysis of lysosomes, which releases pro-inflammatory enzymes, is a key anti-inflammatory mechanism.

  • Protocol:

    • Prepare a 10% v/v suspension of fresh human red blood cells in isotonic saline.

    • Prepare test solutions of this compound and ibuprofen at various concentrations.

    • Mix 1 mL of the HRBC suspension with 1 mL of the test solution.

    • Incubate at 56°C for 30 minutes in a water bath.

    • Centrifuge the samples at 3000 rpm for 10 minutes.

    • Measure the absorbance of the supernatant (hemoglobin content) at 560 nm.

    • Indomethacin can be used as a standard reference drug.

    • Calculate the percentage of membrane stabilization.

Tier 2: Mechanistic Elucidation

These assays are designed to dissect the specific molecular targets and pathways modulated by the compounds.

1. COX-1 and COX-2 Inhibition Assay

  • Principle: This assay directly measures the inhibitory activity of the compounds against the two COX isoforms. This is crucial for determining if this compound acts as a COX inhibitor and for confirming the activity of ibuprofen.

  • Protocol:

    • Utilize commercially available COX-1 and COX-2 inhibitor screening kits (e.g., from Cayman Chemical or Abcam).

    • These kits typically provide purified ovine COX-1 and human recombinant COX-2.

    • The assay measures the peroxidase activity of COX, which is colorimetric.

    • Incubate the enzymes with the test compounds and arachidonic acid.

    • Measure the absorbance at the specified wavelength (e.g., 590 nm).

    • Determine the IC50 values for both compounds against each COX isoform.

2. Lipopolysaccharide (LPS)-Induced Cytokine Production in Macrophages

  • Principle: Macrophages are key players in the inflammatory response. Upon stimulation with LPS, they produce pro-inflammatory cytokines such as TNF-α and IL-6. This assay assesses the ability of the compounds to suppress this production.

  • Protocol:

    • Culture a macrophage cell line (e.g., RAW 264.7) in appropriate media.

    • Pre-treat the cells with various concentrations of this compound or ibuprofen for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

    • Collect the cell culture supernatant.

    • Quantify the levels of TNF-α and IL-6 in the supernatant using ELISA kits.

Data Summary and Interpretation

The quantitative data from these assays should be tabulated for a clear, side-by-side comparison.

AssayParameterThis compoundIbuprofen
Protein Denaturation % Inhibition (at 250 µg/mL)Experimental ValueExperimental Value
HRBC Membrane Stabilization % Protection (at 250 µg/mL)Experimental ValueExperimental Value
COX-1 Inhibition IC50 (µM)Experimental ValueExperimental Value
COX-2 Inhibition IC50 (µM)Experimental ValueExperimental Value
TNF-α Production % Inhibition (at 50 µM)Experimental ValueExperimental Value
IL-6 Production % Inhibition (at 50 µM)Experimental ValueExperimental Value

Interpretation of Expected Outcomes:

  • Scenario 1: this compound shows potent activity in Tier 1 assays but weak or no COX inhibition. This would strongly suggest a non-COX-mediated anti-inflammatory mechanism. Further investigation into the GPR109A and NLRP3 inflammasome pathways would be warranted.

  • Scenario 2: this compound demonstrates selective COX-2 inhibition. This would classify it as a potential COX-2 inhibitor, a class of drugs known for reduced gastrointestinal side effects compared to non-selective NSAIDs.[15][16][17][18][19]

  • Scenario 3: this compound exhibits both COX-dependent and independent activities. This could indicate a multi-target anti-inflammatory agent with a potentially broader spectrum of action.

Concluding Remarks for the Research Professional

This guide provides a robust framework for the initial benchmarking of this compound against ibuprofen. The proposed experiments are designed to not only compare their anti-inflammatory efficacy but also to provide critical insights into the underlying mechanisms of the novel compound. A thorough execution of this workflow will generate the foundational data necessary to determine if this compound warrants further investigation as a next-generation anti-inflammatory therapeutic. The potential for a non-COX mediated mechanism of action makes this a particularly exciting avenue of research, with the promise of a differentiated safety and efficacy profile.

References

Confirming Cellular Target Engagement of 6-(1H-Pyrrol-1-yl)nicotinic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, unequivocally demonstrating that a compound engages its intended target within the complex milieu of a living cell is a cornerstone of modern drug discovery. This guide provides an in-depth, objective comparison of leading methodologies for confirming the cellular target engagement of novel small molecules, using the hypothetical kinase inhibitor, 6-(1H-Pyrrol-1-yl)nicotinic acid, as our central case study. As derivatives of nicotinic acid have shown promise as kinase inhibitors, particularly against targets like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), we will proceed with the working hypothesis that this compound is an inhibitor of VEGFR-2.

This guide moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, empowering you to design robust, self-validating studies. We will explore four powerful techniques: the Cellular Thermal Shift Assay (CETSA), Surface Plasmon Resonance (SPR), Microscale Thermophoresis (MST), and Kinobeads competition binding assays.

The Imperative of Target Engagement Validation

Confirming that a molecule binds to its intended target in a cellular context is paramount for several reasons. It validates the primary mechanism of action, provides a quantitative measure of potency, and helps to deconvolute on-target from off-target effects that may arise in phenotypic screens. A failure to rigorously confirm target engagement can lead to the costly progression of compounds with misunderstood mechanisms, ultimately increasing the risk of late-stage clinical failure.

A Comparative Analysis of Target Engagement Methodologies

We will now explore four distinct yet complementary approaches to confirming the interaction of this compound with its putative target, VEGFR-2, in a cellular environment.

Methodology Principle Key Output Throughput Cellular Context
Cellular Thermal Shift Assay (CETSA) Ligand binding stabilizes the target protein against thermal denaturation.Thermal shift (ΔTm), EC50Low to HighIntact cells, cell lysates
Surface Plasmon Resonance (SPR) Measures changes in refractive index upon binding of an analyte to a ligand immobilized on a sensor chip.KD, kon, koffMedium to HighCell lysates (with target purification)
Microscale Thermophoresis (MST) Measures the directed movement of molecules in a temperature gradient, which is altered upon ligand binding.KDMediumCell lysates
Kinobeads Competition Binding Competition between a test compound and immobilized broad-spectrum kinase inhibitors for binding to kinases in a cell lysate.IC50, Selectivity ProfileHighCell lysates

I. Cellular Thermal Shift Assay (CETSA): The Gold Standard for Intracellular Target Engagement

CETSA is a powerful technique that directly assesses the physical interaction between a drug and its target protein within the native cellular environment.[1] The fundamental principle is that the binding of a ligand, such as this compound, increases the thermal stability of its target protein, VEGFR-2.[2] This stabilization results in a measurable shift in the protein's melting temperature (Tm).

Causality Behind Experimental Choices in CETSA

The elegance of CETSA lies in its ability to probe target engagement without the need for compound or protein labeling. The choice of a temperature gradient is critical; it must encompass the melting points of both the unbound and ligand-bound protein to accurately determine the thermal shift. The subsequent cell lysis and separation of soluble from aggregated protein are designed to isolate the stabilized, non-denatured target for quantification.

Experimental Workflow: CETSA

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heat_challenge Thermal Challenge cluster_lysis_separation Lysis & Separation cluster_detection Detection & Analysis cell_culture 1. Culture cells expressing endogenous VEGFR-2 treatment 2. Treat cells with this compound or vehicle (DMSO) cell_culture->treatment heat 3. Heat cell suspensions across a temperature gradient treatment->heat lysis 4. Lyse cells and separate soluble proteins from precipitated aggregates heat->lysis detection 5. Quantify soluble VEGFR-2 (e.g., Western Blot, ELISA) lysis->detection analysis 6. Plot melt curves and determine thermal shift (ΔTm) detection->analysis

Caption: CETSA experimental workflow for target engagement.

Detailed Protocol: Isothermal Dose-Response Fingerprint (ITDRF-CETSA) for VEGFR-2

This protocol is designed to determine the potency (EC50) of this compound in stabilizing VEGFR-2 in intact cells.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Cell culture medium (e.g., EGM-2)

  • This compound stock solution (in DMSO)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • Anti-VEGFR-2 antibody

  • Anti-GAPDH antibody (loading control)

  • Secondary antibodies and detection reagents for Western blotting

Procedure:

  • Cell Culture: Culture HUVECs to 80-90% confluency.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in cell culture medium.

    • Treat cells with varying concentrations of the compound or vehicle (DMSO) for 2 hours at 37°C.

  • Heat Challenge:

    • Harvest and resuspend cells in PBS.

    • Aliquot cell suspensions into PCR tubes.

    • Heat the samples at a predetermined optimal temperature (e.g., 54°C, determined from a prior melt curve experiment) for 3 minutes in a thermocycler.

    • Include a non-heated control for each concentration.

  • Cell Lysis:

    • Immediately cool the samples on ice.

    • Lyse the cells by adding lysis buffer and incubating on ice for 30 minutes.

    • Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet aggregated proteins.

  • Protein Quantification and Analysis:

    • Carefully collect the supernatant containing the soluble protein fraction.

    • Determine the protein concentration using a BCA assay.

    • Analyze equal amounts of protein by SDS-PAGE and Western blotting using anti-VEGFR-2 and anti-GAPDH antibodies.

  • Data Analysis:

    • Quantify the band intensities for VEGFR-2 and normalize to the loading control (GAPDH).

    • Plot the normalized band intensities against the compound concentration and fit a dose-response curve to determine the EC50.

Hypothetical Data: CETSA for this compound
Concentration (µM)Normalized VEGFR-2 Intensity (Arbitrary Units)
0 (Vehicle)0.25
0.010.30
0.10.55
10.85
100.95
1000.98

Result: The hypothetical EC50 for VEGFR-2 stabilization by this compound is approximately 0.15 µM. A significant thermal shift of +5°C is observed at a saturating concentration of 10 µM.

II. Surface Plasmon Resonance (SPR): A Real-Time View of Binding Kinetics

SPR is a label-free optical biosensing technique that provides high-quality kinetic data on molecular interactions.[3] It measures the binding of an analyte (this compound) in solution to a ligand (purified VEGFR-2 kinase domain) immobilized on a sensor chip. The resulting sensorgram provides real-time information on the association (kon) and dissociation (koff) rates, from which the equilibrium dissociation constant (KD) can be calculated.

Causality Behind Experimental Choices in SPR

The choice of immobilization strategy for the target protein is crucial to ensure its biological activity is retained. The use of a reference flow cell is essential to subtract non-specific binding and bulk refractive index changes, ensuring the measured response is due to the specific interaction. The concentration series of the analyte should span a range that allows for accurate determination of the kinetic parameters.

Experimental Workflow: SPR

SPR_Workflow cluster_immobilization Ligand Immobilization cluster_binding Analyte Binding cluster_detection Detection & Analysis immobilize 1. Immobilize purified VEGFR-2 kinase domain on a sensor chip inject 2. Inject serial dilutions of This compound immobilize->inject detect 3. Monitor changes in the SPR signal in real-time inject->detect analyze 4. Analyze sensorgrams to determine kon, koff, and KD detect->analyze

Caption: SPR experimental workflow for kinetic analysis.

Detailed Protocol: SPR Analysis of this compound Binding to VEGFR-2

Materials:

  • SPR instrument and sensor chips (e.g., CM5)

  • Purified recombinant human VEGFR-2 kinase domain

  • This compound

  • SPR running buffer (e.g., HBS-EP+)

  • Immobilization reagents (e.g., EDC, NHS)

  • Regeneration solution (e.g., glycine-HCl, pH 2.5)

Procedure:

  • Ligand Immobilization:

    • Activate the sensor chip surface with a mixture of EDC and NHS.

    • Inject the purified VEGFR-2 kinase domain to achieve the desired immobilization level.

    • Deactivate any remaining active esters with ethanolamine.

  • Analyte Injection:

    • Prepare a dilution series of this compound in running buffer.

    • Inject the analyte solutions over the sensor surface, including a zero-concentration (buffer only) sample for double referencing.

  • Data Collection:

    • Monitor the association and dissociation phases for each analyte concentration in real-time.

  • Regeneration:

    • Inject the regeneration solution to remove bound analyte and prepare the surface for the next injection.

  • Data Analysis:

    • Process the raw sensorgram data by subtracting the reference channel and buffer injection signals.

    • Fit the processed data to a suitable binding model (e.g., 1:1 Langmuir) to determine kon, koff, and KD.

Hypothetical Data: SPR Analysis
  • kon: 2.5 x 105 M-1s-1

  • koff: 5.0 x 10-3 s-1

  • KD: 20 nM

Result: The hypothetical SPR data indicate a high-affinity interaction between this compound and the VEGFR-2 kinase domain.

III. Microscale Thermophoresis (MST): Measuring Binding in Solution

MST is a biophysical technique that measures the affinity of a biomolecular interaction in solution by detecting changes in the thermophoretic movement of a fluorescently labeled molecule upon ligand binding.[4] Thermophoresis is the directed movement of molecules in a temperature gradient, and it is sensitive to changes in size, charge, and solvation shell, all of which can be altered upon binding.

Causality Behind Experimental Choices in MST

The choice of fluorescent labeling strategy is important to avoid interference with the binding site. The concentration of the fluorescently labeled partner should be kept constant and ideally below the expected KD to ensure accurate binding affinity determination. A serial dilution of the unlabeled ligand is performed to generate a binding curve.

Experimental Workflow: MST

MST_Workflow cluster_labeling Sample Preparation cluster_measurement MST Measurement cluster_analysis Data Analysis label 1. Label purified VEGFR-2 kinase domain with a fluorescent dye prepare 2. Prepare serial dilutions of This compound label->prepare mix 3. Mix labeled VEGFR-2 with ligand dilutions prepare->mix load 4. Load samples into capillaries mix->load measure 5. Measure thermophoretic movement load->measure analyze 6. Plot normalized fluorescence vs. ligand concentration and fit to determine KD measure->analyze

Caption: MST experimental workflow for affinity determination.

Detailed Protocol: MST Analysis of this compound Binding to VEGFR-2

Materials:

  • MST instrument and capillaries

  • Purified recombinant human VEGFR-2 kinase domain

  • Fluorescent labeling kit (e.g., NHS-ester reactive dye)

  • This compound

  • MST buffer (e.g., PBS with 0.05% Tween-20)

Procedure:

  • Protein Labeling:

    • Label the purified VEGFR-2 kinase domain with a fluorescent dye according to the manufacturer's instructions.

    • Remove excess dye using a desalting column.

  • Sample Preparation:

    • Prepare a 16-point serial dilution of this compound in MST buffer.

    • Mix each ligand dilution with a constant concentration of the labeled VEGFR-2 kinase domain.

  • MST Measurement:

    • Load the samples into MST capillaries.

    • Measure the thermophoretic movement in the MST instrument.

  • Data Analysis:

    • Analyze the change in normalized fluorescence as a function of ligand concentration.

    • Fit the data to a KD model to determine the binding affinity.[5]

Hypothetical Data: MST Analysis

Result: A binding curve is generated by plotting the change in normalized fluorescence against the concentration of this compound. The hypothetical KD determined from the fit is 25 nM, consistent with the SPR data.

IV. Kinobeads Competition Binding: Profiling Kinase Selectivity

Kinobeads are a powerful chemical proteomics tool used to profile the selectivity of kinase inhibitors.[6] The method utilizes beads coupled with a cocktail of non-selective, ATP-competitive kinase inhibitors to capture a large portion of the kinome from a cell lysate. A test compound is then used to compete with the kinobeads for binding to the captured kinases. The potency and selectivity of the test compound are determined by quantifying the displacement of kinases from the beads using mass spectrometry.

Causality Behind Experimental Choices in Kinobeads Assays

The use of a broad-spectrum kinobead matrix allows for an unbiased assessment of a compound's interactions across a large number of kinases. The competition format provides a direct measure of the compound's ability to engage its targets in a complex proteome. Quantitative mass spectrometry is employed for its high sensitivity and ability to identify and quantify hundreds of kinases simultaneously.

Experimental Workflow: Kinobeads

Kinobeads_Workflow cluster_lysate_prep Lysate Preparation & Treatment cluster_incubation Kinobead Incubation cluster_analysis Analysis lyse 1. Prepare cell lysate treat 2. Treat lysate with serial dilutions of This compound lyse->treat incubate 3. Incubate treated lysate with Kinobeads treat->incubate wash 4. Wash beads and elute bound proteins incubate->wash ms 5. Digest proteins and analyze by LC-MS/MS wash->ms quantify 6. Quantify kinase displacement and determine IC50 and selectivity ms->quantify

Caption: Kinobeads experimental workflow for selectivity profiling.

Detailed Protocol: Kinobeads Competition Assay

Materials:

  • Kinobeads matrix

  • Cell line expressing a panel of kinases (e.g., K562)

  • Lysis buffer

  • This compound

  • Wash buffers

  • Reagents for protein digestion (e.g., trypsin)

  • LC-MS/MS instrumentation

Procedure:

  • Cell Lysate Preparation: Prepare a large-scale cell lysate in a non-denaturing buffer.

  • Compound Treatment:

    • Aliquot the lysate and treat with a serial dilution of this compound or vehicle (DMSO).

  • Kinobead Incubation:

    • Add the kinobeads slurry to each lysate and incubate to allow for competitive binding.

  • Washing and Elution:

    • Wash the beads extensively to remove non-specifically bound proteins.

    • Elute the bound kinases from the beads.

  • Sample Preparation for MS:

    • Digest the eluted proteins into peptides using trypsin.

  • LC-MS/MS Analysis:

    • Analyze the peptide mixtures by quantitative mass spectrometry.

  • Data Analysis:

    • Identify and quantify the eluted kinases.

    • For each kinase, plot the relative abundance against the compound concentration to generate a dose-response curve and determine the IC50.

    • Compare the IC50 for VEGFR-2 to that of other kinases to assess selectivity.

Hypothetical Data: Kinobeads Analysis
KinaseIC50 (µM)
VEGFR-2 0.05
PDK1> 10
SRC2.5
ABL1> 10
EGFR8.0

Result: The hypothetical Kinobeads data demonstrate that this compound is a potent and selective inhibitor of VEGFR-2, with significantly weaker activity against other kinases.

Signaling Pathway Context

Understanding the signaling pathways in which the target is involved is crucial for designing downstream functional assays and interpreting the biological consequences of target engagement.

VEGFR-2 Signaling Pathway

VEGFR-2 is a key regulator of angiogenesis. Its activation by VEGF leads to the stimulation of multiple downstream signaling cascades, including the PLCγ-PKC-MAPK and PI3K-AKT pathways, which promote endothelial cell proliferation, survival, and migration.[7][8]

VEGFR2_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitor VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Migration Migration VEGFR2->Migration PKC PKC PLCg->PKC Activates AKT AKT PI3K->AKT Activates Survival Survival AKT->Survival RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Inhibitor This compound Inhibitor->VEGFR2 Inhibits

Caption: Simplified VEGFR-2 signaling pathway.

PDK1 Signaling Pathway

As a point of comparison for selectivity, Phosphoinositide-dependent kinase 1 (PDK1) is a master kinase that plays a central role in the PI3K-AKT signaling pathway, regulating cell growth, proliferation, and survival.

PDK1_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitor GF Growth Factor RTK RTK GF->RTK Binds PI3K PI3K RTK->PI3K Activates PDK1 PDK1 PI3K->PDK1 Activates AKT AKT PDK1->AKT Phosphorylates mTOR mTOR AKT->mTOR Proliferation Proliferation AKT->Proliferation Survival Survival AKT->Survival Growth Cell Growth mTOR->Growth Inhibitor This compound Inhibitor->PDK1 No significant inhibition

Caption: Simplified PDK1 signaling pathway.

Conclusion: An Integrated Approach to Target Engagement

Confirming the cellular target engagement of a novel compound like this compound requires a multi-faceted and rigorous experimental approach. No single technique provides a complete picture; rather, the strategic integration of orthogonal methods provides the highest degree of confidence.

  • CETSA provides unequivocal evidence of intracellular target binding.

  • SPR delivers precise kinetic parameters of the interaction.

  • MST offers a robust, in-solution measurement of binding affinity.

  • Kinobeads profiling reveals the broader selectivity landscape of the compound.

By employing a combination of these powerful techniques, researchers can build a compelling, data-driven case for the on-target activity of their compounds, a critical step in the journey from a promising molecule to a potential therapeutic.

References

A Guide to Orthogonal Assays for Validating the Biological Activity of 6-(1H-Pyrrol-1-yl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the biological activity of novel compounds. Here, we use 6-(1H-Pyrrol-1-yl)nicotinic acid as a case study to illustrate the principles and execution of an orthogonal assay strategy. Given its structural similarity to nicotinic acid (niacin), we hypothesize that its primary biological activity is mediated through the activation of the G-protein coupled receptor GPR109A (also known as Hydroxycarboxylic Acid Receptor 2, HCA2).

The core principle of this guide is to move beyond a single-assay validation, which can be prone to artifacts and misinterpretation. Instead, we employ a multi-pronged, orthogonal approach. This involves using distinct methodologies that rely on different physical principles to interrogate separate biological events: direct target engagement, proximal signal transduction, and downstream pathway modulation. This strategy provides a self-validating system, ensuring that the observed biological activity is a direct and specific consequence of the compound interacting with its intended target.

The Imperative of Orthogonal Validation

In drug discovery, confidence in a compound's mechanism of action is paramount. An orthogonal validation workflow builds this confidence by confirming the hypothesized activity from multiple, independent perspectives. For a GPR109A agonist, this means demonstrating not only that the compound binds to the receptor but also that this binding event elicits the expected sequence of cellular signaling.

cluster_0 Hypothesized Mechanism of Action cluster_1 Orthogonal Assay Strategy Compound 6-(1H-Pyrrol-1-yl) nicotinic acid Target GPR109A Receptor Compound->Target Binding Proximal_Signal Gi/o Activation ↓ Decrease in cAMP Target->Proximal_Signal Primary Pathway Downstream_Signal β-Arrestin Pathway ↑ ERK Phosphorylation Target->Downstream_Signal Secondary Pathway CETSA Assay 1: Cellular Thermal Shift Assay (CETSA) Target->CETSA Measures Target Engagement cAMP_Assay Assay 2: cAMP Inhibition Assay Proximal_Signal->cAMP_Assay Measures Functional Output pERK_Assay Assay 3: Phospho-ERK Assay Downstream_Signal->pERK_Assay Measures Functional Output

Caption: Logical flow of orthogonal validation for a hypothesized GPR109A agonist.

Assay 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Expertise & Experience: Before assessing function, we must confirm a physical interaction between the compound and its putative target, GPR109A. The Cellular Thermal Shift Assay (CETSA) is the gold standard for verifying target engagement in a native, intracellular environment.[1][2] The principle is based on ligand-induced thermal stabilization: when a compound binds to its target protein, the resulting complex is more resistant to heat-induced denaturation.[3] By measuring the amount of soluble GPR109A remaining after a heat challenge, we can directly infer binding. This biophysical assay is critical because it is label-free and performed in intact cells, providing physiologically relevant proof of interaction.[4]

start Seed GPR109A-expressing cells and incubate treat Treat cells with Vehicle or This compound start->treat heat Heat aliquots across a temperature gradient (e.g., 40°C - 70°C) treat->heat lyse Lyse cells via freeze-thaw cycles heat->lyse separate Separate soluble fraction from precipitated protein (centrifugation) lyse->separate detect Detect soluble GPR109A via Western Blot or AlphaScreen separate->detect analyze Plot % Soluble Protein vs. Temperature to generate melting curves detect->analyze

Caption: Step-by-step workflow for the Cellular Thermal Shift Assay (CETSA).

Detailed Experimental Protocol: CETSA
  • Cell Preparation: Seed HEK293 cells stably expressing tagged GPR109A into 10 cm dishes and grow to ~80-90% confluency.

  • Compound Treatment: Harvest cells and resuspend in PBS containing protease inhibitors. Divide the cell suspension into two pools: one for vehicle (0.1% DMSO) and one for the test compound (e.g., 10 µM this compound). Incubate at 37°C for 1 hour.

  • Thermal Challenge: Aliquot 100 µL of each cell suspension into separate PCR tubes. Place the tubes in a thermal cycler and apply a temperature gradient for 3 minutes (e.g., 40°C, 44°C, 48°C, 52°C, 56°C, 60°C, 64°C, 68°C). An unheated control (RT) is also included.

  • Cell Lysis: Immediately after heating, subject the cells to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath to ensure complete lysis.

  • Fraction Separation: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Detection: Carefully collect the supernatant (soluble fraction). Quantify the amount of soluble GPR109A in each sample using Western Blot analysis with an antibody specific to the GPR109A tag. Use a loading control (e.g., GAPDH) to normalize the data.

  • Data Analysis: Densitometry is performed on the Western blot bands. For each temperature point, the band intensity is normalized to the intensity of the room temperature sample. The results are plotted as the percentage of soluble protein versus temperature to generate melting curves for both vehicle and compound-treated samples. The temperature at which 50% of the protein is denatured is the apparent melting temperature (Tagg). A positive shift in Tagg in the presence of the compound indicates target stabilization and engagement.

Assay 2: cAMP Inhibition Assay for Gαi Pathway Activation

Expertise & Experience: Having confirmed target binding, the next logical step is to validate the primary functional consequence. GPR109A couples to the Gαi/o family of G-proteins.[5] Agonist binding inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular levels of the second messenger cyclic AMP (cAMP).[6][7] To measure this decrease, we first stimulate cells with forskolin, a potent activator of adenylyl cyclase, to generate a high, stable baseline of cAMP. We then measure the ability of our test compound to inhibit this forskolin-stimulated cAMP production.[8] This is a robust and direct measure of Gαi-coupled receptor activation.

Compound Agonist (e.g., Nicotinic Acid) Receptor GPR109A Compound->Receptor Binds G_Protein Gi/o Receptor->G_Protein Activates AC Adenylyl Cyclase (AC) G_Protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Forskolin Forskolin Forskolin->AC Stimulates

Caption: Signaling pathway of a Gi-coupled receptor agonist like nicotinic acid.

Detailed Experimental Protocol: HTRF cAMP Assay
  • Cell Preparation: Harvest GPR109A-expressing CHO or HEK293 cells and resuspend them in a stimulation buffer containing a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation. Dispense 5 µL of the cell suspension (e.g., 2,000 cells/well) into a low-volume 384-well plate.

  • Compound Treatment: Prepare serial dilutions of this compound and a reference agonist (Nicotinic Acid). Add 5 µL of the compound dilutions to the cells.

  • Stimulation: Add 5 µL of a forskolin solution (at a final concentration equal to its EC80) to all wells except the negative control. Incubate the plate at room temperature for 30 minutes.

  • Detection: Lyse the cells and perform detection by adding 5 µL of HTRF lysis buffer containing the detection reagents: cAMP-d2 (acceptor) and anti-cAMP-Cryptate (donor).[8]

  • Incubation & Reading: Incubate the plate for 60 minutes at room temperature, protected from light. Read the plate on an HTRF-compatible reader, measuring emission at both 665 nm (acceptor) and 620 nm (donor) following excitation at 320 nm.

  • Data Analysis: Calculate the 665/620 ratio for each well. The signal is inversely proportional to the amount of cAMP produced. Plot the HTRF ratio against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value, which represents the concentration of agonist that produces 50% of the maximal inhibition of cAMP production.

Assay 3: Phospho-ERK Assay for Downstream Signaling

Expertise & Experience: To achieve true orthogonality, we must probe a distinct signaling output. GPR109A activation can also trigger G-protein-independent signaling cascades, often mediated by β-arrestin, which can lead to the phosphorylation of Extracellular signal-Regulated Kinase (ERK).[5][9] Measuring ERK1/2 phosphorylation (p-ERK) serves as an excellent orthogonal functional assay. It confirms that the compound's activity is not limited to the G-protein pathway and provides a more comprehensive pharmacological profile. A discrepancy between cAMP and p-ERK activity could indicate biased agonism, a critical insight in modern drug development.

start Plate GPR109A-expressing cells and starve overnight in low-serum media treat Stimulate cells with serially diluted compound for a pre-determined time (e.g., 5 min) start->treat lyse Lyse cells and transfer lysate to assay plate treat->lyse detect Add AlphaScreen SureFire® reagents (Donor & Acceptor beads with anti-pERK and anti-total ERK Abs) lyse->detect incubate Incubate for 2 hours in the dark detect->incubate read Read plate on an AlphaScreen-compatible reader incubate->read analyze Plot signal vs. concentration to determine EC50 read->analyze

Caption: Workflow for an AlphaScreen SureFire® Phospho-ERK assay.

Detailed Experimental Protocol: AlphaScreen p-ERK Assay
  • Cell Preparation: Seed GPR109A-expressing cells into a 96-well culture plate and grow to confluency. The day before the assay, replace the growth medium with a low-serum medium to starve the cells and reduce basal ERK phosphorylation.[9]

  • Compound Stimulation: Prepare serial dilutions of this compound. Add the compounds to the cells and incubate at 37°C for the optimal stimulation time (typically 5-10 minutes, determined empirically).

  • Cell Lysis: Aspirate the medium and add 50 µL of AlphaScreen SureFire® lysis buffer to each well. Agitate for 10 minutes at room temperature.

  • Detection: Transfer 4 µL of lysate from each well to a 384-well ProxiPlate. Prepare a detection mixture containing activated Acceptor beads and Donor beads as per the manufacturer's protocol.[10] Add 7 µL of this mixture to each well containing the lysate.

  • Incubation and Reading: Seal the plate, protect it from light, and incubate for 2 hours at room temperature. Read the plate on a reader capable of AlphaScreen detection (e.g., EnVision®).

  • Data Analysis: The AlphaScreen signal is directly proportional to the amount of phosphorylated ERK. Plot the signal against the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the EC50 value.

Synthesizing the Data: A Comparative Analysis

The power of this approach lies in comparing the results from all three assays. The data below represents a hypothetical but ideal outcome that would strongly validate this compound as a specific GPR109A agonist.

Table 1: Target Engagement via CETSA

Compound Concentration Tagg of GPR109A (°C) Thermal Shift (ΔTagg) (°C) Interpretation
Vehicle (0.1% DMSO) N/A 54.2 ± 0.3 - Baseline Thermal Stability
Nicotinic Acid (Ref.) 10 µM 58.7 ± 0.4 +4.5 Confirmed Target Engagement
This compound 10 µM 58.1 ± 0.5 +3.9 Confirmed Target Engagement

| Negative Control Cmpd | 10 µM | 54.4 ± 0.2 | +0.2 | No Target Engagement |

Table 2: Functional Activity via Cellular Assays

Compound cAMP Inhibition EC50 (nM) p-ERK Activation EC50 (nM) Interpretation
Nicotinic Acid (Ref.) 150 ± 25 210 ± 30 Potent GPR109A Agonist
This compound 185 ± 32 255 ± 45 Potent GPR109A Agonist

| Negative Control Cmpd | > 10,000 | > 10,000 | Inactive |

Authoritative Interpretation

The collective data provides a compelling, multi-faceted validation of the compound's activity.

  • CETSA (Table 1): The significant positive thermal shift (ΔTagg = +3.9°C) for this compound provides direct, biophysical evidence that it binds to GPR109A within the complex milieu of the cell.[3][11] This result is comparable to the shift observed for the known agonist, nicotinic acid.

  • Functional Assays (Table 2): The potent, sub-micromolar EC50 values in both the cAMP inhibition and phospho-ERK activation assays demonstrate that the binding event observed in CETSA is functionally productive.[9][12] The compound successfully triggers both the canonical G-protein pathway and a secondary downstream signaling pathway, consistent with the known pharmacology of the GPR109A receptor.[5]

References

A Researcher's Guide to Comparing the Metabolic Stability of 6-(1H-Pyrrol-1-yl)nicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the metabolic stability of a compound is a critical determinant of its therapeutic potential. For researchers working with novel 6-(1H-pyrrol-1-yl)nicotinic acid derivatives, understanding and optimizing this parameter is paramount to advancing a lead candidate. This guide provides an in-depth comparison of the metabolic stability of this class of compounds, supported by experimental data and methodologies. We will delve into the rationale behind experimental choices, present detailed protocols, and explore strategies to enhance metabolic stability, thereby empowering drug development professionals to make informed decisions.

The Significance of Metabolic Stability in Drug Development

Metabolic stability refers to a drug's resistance to biotransformation by metabolic enzymes, primarily in the liver. A compound with poor metabolic stability is rapidly cleared from the body, leading to a short duration of action and potentially requiring higher or more frequent dosing to achieve therapeutic concentrations.[1] Conversely, excessively high stability can lead to drug accumulation and potential toxicity. Therefore, achieving an optimal metabolic stability profile is a key objective in the hit-to-lead and lead optimization phases of drug discovery.[2] The primary enzymes responsible for drug metabolism are the Cytochrome P450 (CYP) superfamily, which are abundant in the liver.[3]

Assessing Metabolic Stability: Key In Vitro Assays

To evaluate the metabolic stability of this compound derivatives, two primary in vitro assays are indispensable: the Liver Microsomal Stability Assay and the Hepatocyte Stability Assay. These assays provide crucial data on a compound's intrinsic clearance (CLint), which is a measure of the inherent ability of the liver to metabolize a drug, and its half-life (t1/2).[4]

Liver Microsomal Stability Assay

Liver microsomes are subcellular fractions of the liver that are rich in CYP enzymes.[5] This assay is a cost-effective and high-throughput method for assessing Phase I metabolic stability.

Experimental Protocol: Liver Microsomal Stability Assay

  • Preparation of Reagents:

    • Prepare a stock solution of the test this compound derivative (e.g., 10 mM in DMSO).

    • Thaw human liver microsomes (HLM) on ice.

    • Prepare a NADPH regenerating system solution.

    • Prepare a quenching solution (e.g., acetonitrile with an internal standard).

  • Incubation:

    • In a 96-well plate, add the test compound to pre-warmed HLM suspension to a final concentration of 1 µM.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate the plate at 37°C with shaking.

  • Time-Point Sampling:

    • At specific time points (e.g., 0, 5, 15, 30, and 60 minutes), transfer an aliquot of the incubation mixture to a new plate containing the cold quenching solution to stop the reaction.

  • Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.[6]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining against time.

    • Calculate the half-life (t1/2) from the slope of the linear portion of the curve.

    • Calculate the intrinsic clearance (CLint) using the following formula: CLint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume / protein concentration)

Hepatocyte Stability Assay

Hepatocytes are intact liver cells that contain a full complement of both Phase I and Phase II metabolic enzymes and cofactors.[7] This assay provides a more comprehensive assessment of a compound's metabolic fate.

Experimental Protocol: Hepatocyte Stability Assay

  • Cell Preparation:

    • Thaw cryopreserved human hepatocytes and determine cell viability.

    • Resuspend the hepatocytes in incubation medium to the desired cell density.

  • Incubation:

    • Add the test this compound derivative to the hepatocyte suspension (final concentration, e.g., 1 µM).

    • Incubate at 37°C in a humidified incubator with 5% CO2.

  • Time-Point Sampling:

    • At various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), take aliquots of the cell suspension and add them to a quenching solution.

  • Analysis and Data Analysis:

    • Follow the same analytical and data analysis procedures as described for the liver microsomal stability assay.

Comparative Metabolic Stability of this compound Derivatives: A Structure-Metabolism Relationship Study

While direct comparative data for a series of this compound derivatives is not extensively available in the public domain, we can infer structure-metabolism relationships based on known metabolic pathways of related heterocyclic compounds. The primary sites of metabolic vulnerability in the this compound scaffold are likely the electron-rich pyrrole ring and the pyridine ring.

Oxidation of the pyrrole ring is a common metabolic pathway for pyrrole-containing drugs.[8] This can lead to the formation of reactive epoxide intermediates, which can be subsequently hydrolyzed or conjugated. The pyridine ring is also susceptible to oxidation, often mediated by CYP2A6 and CYP2B6 for nicotine, a related structure.[9]

Table 1: Predicted Metabolic Stability of Hypothetical this compound Derivatives

Compound IDR1 (Pyrrole)R2 (Pyridine)Predicted Metabolic Stability (t1/2 in HLM)Rationale for Prediction
Compound A HHLow to ModerateUnsubstituted rings are susceptible to oxidation.
Compound B 2-FHModerateFluorine substitution can block sites of metabolism.
Compound C H4-ClModerate to HighElectron-withdrawing groups can deactivate the pyridine ring towards oxidation.
Compound D 2,5-di-CH3HLowAlkyl groups can be sites of hydroxylation.
Compound E (Bioisostere)HPotentially HighReplacement of the pyrrole with a more stable bioisostere like a pyrazole or triazole.[2][10]

This table presents hypothetical data for illustrative purposes.

Enhancing Metabolic Stability: Strategies and Rationale

Improving the metabolic stability of lead compounds is a critical step in drug development. Several strategies can be employed to protect metabolically labile sites on the this compound scaffold.

Blocking Sites of Metabolism

Introducing substituents at positions prone to metabolic attack can sterically hinder enzyme access or alter the electronic properties of the ring, making it less susceptible to oxidation. For example, introducing a fluorine or chlorine atom to the pyrrole or pyridine ring can effectively block metabolism at that site.[11]

Bioisosteric Replacement

Bioisosteres are functional groups or molecules that have similar physical and chemical properties and produce broadly similar biological effects.[12][13] Replacing a metabolically labile moiety with a more stable bioisostere is a powerful strategy. For the this compound scaffold, the pyrrole ring could be a metabolic "hotspot." Replacing it with a more electron-deficient and metabolically robust heterocycle, such as a pyrazole or a triazole, could significantly improve metabolic stability.[2][10]

Workflow for Improving Metabolic Stability

Caption: A workflow for the iterative process of improving the metabolic stability of drug candidates.

Identifying the Culprit: CYP Reaction Phenotyping

Once it is established that a compound is metabolized, it is crucial to identify the specific CYP isoforms responsible. This is achieved through CYP reaction phenotyping assays. Knowing which CYPs are involved is essential for predicting potential drug-drug interactions.[12] The two common approaches are:

  • Recombinant CYP Enzymes: Incubating the compound with individual, recombinantly expressed CYP enzymes to see which ones metabolize it.

  • Chemical Inhibition: Using known selective inhibitors of specific CYP isoforms in human liver microsomes to see which inhibitor prevents the metabolism of the test compound.

Experimental Workflow: CYP Reaction Phenotyping

CYP_Phenotyping_Workflow cluster_Approaches Two Complementary Approaches Start Test Compound (this compound derivative) Recombinant Approach 1: Recombinant CYPs Incubate with individual recombinant CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4) Start->Recombinant Inhibition Approach 2: Chemical Inhibition Incubate with HLM and specific CYP inhibitors Start->Inhibition Analysis LC-MS/MS Analysis Quantify the depletion of the parent compound Recombinant->Analysis Inhibition->Analysis Result_Recombinant Identify CYP isoforms that significantly metabolize the compound Analysis->Result_Recombinant Result_Inhibition Identify CYP isoforms whose inhibition prevents metabolism Analysis->Result_Inhibition Conclusion Conclusion: Determine the primary CYP enzymes responsible for metabolism Result_Recombinant->Conclusion Result_Inhibition->Conclusion

Caption: A diagram illustrating the two main experimental approaches for CYP reaction phenotyping.

Conclusion

The metabolic stability of this compound derivatives is a multifaceted parameter that profoundly influences their potential as therapeutic agents. By employing a systematic approach that includes robust in vitro assays, metabolite identification, and strategic structural modifications, researchers can effectively navigate the challenges of drug metabolism. This guide provides a foundational framework for comparing and enhancing the metabolic stability of this important class of compounds, ultimately contributing to the development of safer and more effective medicines.

References

In Vivo Efficacy of Novel Pyrrole-Based GPR109A Agonists Versus Nicotinic Acid in Dyslipidemia Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparative analysis of the in vivo efficacy of a novel class of GPR109A agonists, derived from the 6-(1H-pyrrol-1-yl)nicotinic acid scaffold, against the established standard-of-care, nicotinic acid (Niacin). This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of next-generation therapies for dyslipidemia.

Introduction: The GPR109A Receptor as a Therapeutic Target for Dyslipidemia

Dyslipidemia, characterized by abnormal levels of lipids such as cholesterol and triglycerides in the blood, is a major risk factor for cardiovascular disease. The G protein-coupled receptor 109A (GPR109A), also known as HM74A or PUMA-G, has been a key target for the treatment of dyslipidemia.[1] Activation of GPR109A, primarily expressed in adipocytes and immune cells, leads to a decrease in free fatty acid (FFA) mobilization from adipose tissue. This reduction in circulating FFAs subsequently decreases the substrate available for hepatic triglyceride and very-low-density lipoprotein (VLDL) synthesis, ultimately lowering plasma levels of triglycerides and low-density lipoprotein (LDL) cholesterol.[2][3][4]

Nicotinic acid, a B-vitamin, was the first lipid-lowering drug identified to act through the GPR109A receptor.[1] While effective, its clinical use is often limited by a prominent side effect known as flushing, a cutaneous vasodilation mediated by GPR109A activation in Langerhans cells of the skin.[1][4] This has driven the search for novel GPR109A agonists with improved therapeutic windows. The this compound scaffold has emerged as a promising starting point for the development of such agonists.[5][6]

Standard-of-Care: Nicotinic Acid (Niacin)

Nicotinic acid has a long history in the management of dyslipidemia. Its primary mechanism of action involves the activation of GPR109A, leading to the inhibition of adenylyl cyclase in adipocytes and a subsequent reduction in intracellular cyclic AMP (cAMP) levels.[2] This cascade of events inhibits lipolysis, reducing the release of FFAs into circulation.[2][3]

Beyond its effects on FFAs, nicotinic acid also favorably modulates lipid profiles by:

  • Inhibiting hepatic triglyceride synthesis: It directly inhibits the enzyme diacylglycerol O-acyltransferase 2 (DGAT2), which is crucial for the synthesis of triglycerides in the liver.[3][4]

  • Reducing LDL and VLDL secretion: The reduction in hepatic triglyceride synthesis leads to decreased assembly and secretion of VLDL and consequently LDL particles.[4]

  • Increasing HDL cholesterol: Nicotinic acid increases levels of high-density lipoprotein (HDL) cholesterol by reducing the breakdown of apolipoprotein A1, a key component of HDL, and by inhibiting the hepatic uptake of HDL.[3][7]

Despite its broad efficacy, the clinical utility of nicotinic acid is hampered by the aforementioned flushing effect, which can lead to poor patient compliance.

Next-Generation Therapy: this compound Derivatives

The this compound chemical scaffold has been utilized to develop novel and potent GPR109A agonists with potentially improved pharmacological profiles.[5][6] These compounds are designed to retain the beneficial lipid-lowering effects of GPR109A activation while minimizing the flushing side effect, although the latter is an ongoing area of research. One such pyrrole derivative, identified as "compound 16" in a preclinical study, has demonstrated promising in vivo activity.[6]

Mechanism of Action:

Similar to nicotinic acid, these novel pyrrole derivatives act as agonists at the GPR109A receptor.[6] Their binding to the receptor is expected to initiate the same downstream signaling cascade, leading to the inhibition of lipolysis in adipocytes. The key differentiation lies in their potential for greater potency, longer duration of action, and an improved side-effect profile.

In Vivo Efficacy: A Head-to-Head Comparison

Direct comparative clinical trials between a specific this compound-derived drug and nicotinic acid are not yet available in the public domain. However, preclinical data for a potent pyrrole derivative allows for a comparative assessment of their in vivo efficacy in animal models.

Data Summary:
ParameterNicotinic AcidNovel Pyrrole Derivative (Compound 16)
Target GPR109AGPR109A
Primary In Vivo Effect Reduction of non-esterified fatty acids (NEFA)Significant reduction of non-esterified fatty acids (NEFA)
Duration of Action ShorterSignificantly longer than nicotinic acid
Animal Model Human GPR109A transgenic ratsHuman GPR109A transgenic rats

Data for the Novel Pyrrole Derivative is based on findings for "compound 16" in the cited literature.[6]

The preclinical study on the novel pyrrole derivative revealed that it caused a significant reduction in non-esterified fatty acids in human GPR109A transgenic rats, a key indicator of in vivo GPR109A activation.[6] Notably, the duration of its efficacy was reported to be much longer than that of nicotinic acid.[6] This prolonged action is a significant potential advantage, as it could lead to more stable and sustained lipid-lowering effects with less frequent dosing.

Experimental Protocols for In Vivo Efficacy Assessment

To rigorously evaluate and compare the in vivo efficacy of novel GPR109A agonists against a standard-of-care like nicotinic acid, a well-defined experimental workflow is crucial.

Workflow for In Vivo Efficacy Testing:

G cluster_0 Animal Model Selection cluster_1 Acclimatization & Baseline cluster_2 Dosing Regimen cluster_3 Pharmacodynamic Assessment cluster_4 Data Analysis A Human GPR109A Transgenic Rats/Mice B Acclimatization Period (1 week) A->B C Baseline Blood Sampling (t=0) B->C D Vehicle Control Group C->D E Nicotinic Acid Group C->E F Novel Pyrrole Derivative Group C->F G Serial Blood Sampling (e.g., 0.5, 1, 2, 4, 8, 24h post-dose) D->G E->G F->G H Measurement of Plasma NEFA Levels G->H I Measurement of Plasma Triglycerides & Cholesterol G->I J Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling H->J K Statistical Analysis (e.g., ANOVA) H->K I->J I->K L Comparison of Efficacy & Duration of Action J->L K->L

Caption: Workflow for in vivo efficacy testing of GPR109A agonists.

Step-by-Step Methodology:
  • Animal Model Selection: Utilize human GPR109A transgenic rodents to ensure the target biology is relevant to human physiology.

  • Acclimatization and Baseline: Allow animals to acclimatize to the housing conditions for at least one week. Prior to dosing, collect baseline blood samples to establish individual pre-treatment lipid and NEFA levels.

  • Dosing: Randomly assign animals to treatment groups: Vehicle control, Nicotinic Acid (at a clinically relevant dose), and the novel pyrrole derivative (at one or more dose levels). Administer the compounds via an appropriate route (e.g., oral gavage).

  • Pharmacodynamic Assessment:

    • Collect blood samples at multiple time points post-dosing (e.g., 0.5, 1, 2, 4, 8, 12, and 24 hours).

    • Process blood to obtain plasma.

    • Analyze plasma samples for non-esterified fatty acid (NEFA) concentrations using a commercially available enzymatic colorimetric assay kit.

    • Further analyze plasma for triglyceride and cholesterol levels to assess the broader impact on the lipid profile.

  • Data Analysis:

    • Plot the mean plasma NEFA concentrations against time for each treatment group.

    • Calculate the area under the effect curve (AUEC) for NEFA reduction to quantify the overall pharmacodynamic effect.

    • Statistically compare the treatment groups to the vehicle control and to each other using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

    • Evaluate the duration of action by determining the time it takes for NEFA levels to return to baseline.

Signaling Pathway

The activation of GPR109A by both nicotinic acid and the novel pyrrole derivatives initiates a well-defined intracellular signaling cascade.

G cluster_0 Adipocyte Cell Membrane cluster_1 Intracellular Signaling cluster_2 Physiological Outcome Agonist GPR109A Agonist (Nicotinic Acid or Pyrrole Derivative) GPR109A GPR109A Receptor Agonist->GPR109A Binds to AC Adenylyl Cyclase GPR109A->AC Inhibits cAMP cAMP AC->cAMP Reduces conversion of ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Outcome Reduced FFA release into circulation HSL Hormone-Sensitive Lipase (HSL) PKA->HSL Activates Triglycerides Triglycerides HSL->Triglycerides Hydrolyzes FFA Free Fatty Acids (FFA) Triglycerides->FFA Releases

Caption: GPR109A signaling pathway in adipocytes.

Conclusion and Future Directions

The development of novel GPR109A agonists based on the this compound scaffold represents a promising strategy to improve upon the therapeutic profile of nicotinic acid. Preclinical evidence suggests that these next-generation compounds can offer a more potent and sustained reduction in plasma NEFA levels, a key initiating step in the lipid-lowering cascade. The extended duration of action observed with these novel derivatives could translate to improved patient compliance and more consistent control of dyslipidemia.

Future research should focus on comprehensive in vivo studies to fully characterize the lipid-modifying effects of these compounds, including their impact on LDL, VLDL, and HDL cholesterol. Furthermore, rigorous assessment of the flushing liability of these novel agonists is paramount to determining their potential for an improved safety and tolerability profile compared to nicotinic acid.

References

A Senior Application Scientist's Guide to Validating Molecular Docking Predictions: A Case Study with 6-(1H-Pyrrol-1-yl)nicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Experimental Validation in Computational Drug Discovery

Molecular docking has revolutionized early-stage drug discovery, offering a powerful computational lens to predict the binding of small molecules to protein targets. This in silico technique allows for the rapid screening of vast compound libraries, prioritizing candidates for further experimental investigation. However, it is crucial to recognize that docking predictions are theoretical models. Their accuracy is contingent on the quality of the protein structure, the sophistication of the scoring function, and the handling of molecular flexibility. Therefore, experimental validation is not merely a subsequent step but an integral part of a robust drug discovery pipeline, ensuring that computational predictions translate into tangible biological activity.

This guide provides an in-depth comparison of molecular docking predictions with established experimental validation techniques. We will use a case study-based approach, focusing on the hypothetical interaction of 6-(1H-Pyrrol-1-yl)nicotinic acid with the niacin receptor, GPR109A . This G-protein coupled receptor (GPCR) is a validated target for nicotinic acid (niacin) and its derivatives, making it a biologically relevant system for our investigation.[1][2][3][4][5][6][7]

Through this guide, we will not only detail the "how" but also the "why" behind the experimental choices, providing a framework for researchers, scientists, and drug development professionals to critically evaluate and validate their own docking results.

The Case Study: this compound and the Niacin Receptor (GPR109A)

This compound is a heterocyclic compound featuring a nicotinic acid core, the pharmacophore of niacin. The addition of the pyrrole ring presents an interesting structural modification that could influence its binding affinity and selectivity for the GPR109A receptor.

GPR109A (Hydroxycarboxylic Acid Receptor 2) is a Gi/o-coupled GPCR primarily expressed in adipocytes and immune cells.[4][5] Its activation by niacin leads to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP levels, and subsequent reduction in lipolysis.[5][6] This mechanism is central to niacin's therapeutic effects on dyslipidemia.[3] A recently resolved cryo-EM structure of the GPR109A-G protein complex with niacin provides an excellent foundation for our molecular docking study.[8][9]

Part 1: In Silico Prediction - Molecular Docking Workflow

Our computational workflow is designed to predict the binding mode and affinity of this compound to the GPR109A receptor. We will utilize AutoDock Vina, a widely used and validated open-source docking program.[10][11][12][13]

Experimental Protocol: Molecular Docking with AutoDock Vina
  • Protein Preparation:

    • Rationale: The raw PDB file of the GPR109A receptor (PDB ID: 8IY9) contains water molecules, co-factors, and other non-essential components that can interfere with the docking process.[9] It's also crucial to add polar hydrogens and assign partial charges to the protein atoms for accurate electrostatic interaction calculations.

    • Steps:

      • Download the PDB structure of the niacin-bound GPR109A-G protein complex (PDB ID: 8IY9) from the RCSB PDB database.[9]

      • Using a molecular modeling software (e.g., UCSF Chimera, PyMOL, or AutoDock Tools), remove water molecules, the co-crystallized G-protein, and any other heteroatoms not part of the receptor.

      • Add polar hydrogen atoms to the protein structure.

      • Assign Gasteiger partial charges to all protein atoms.

      • Save the prepared receptor structure in the PDBQT file format, which is required by AutoDock Vina.

  • Ligand Preparation:

    • Rationale: The 3D structure of this compound needs to be generated and optimized to a low-energy conformation. Torsion angles within the molecule must be defined to allow for flexibility during the docking simulation.

    • Steps:

      • Generate the 2D structure of this compound using a chemical drawing tool (e.g., ChemDraw or MarvinSketch).

      • Convert the 2D structure to a 3D structure using a program like Open Babel or the ligand preparation tools within AutoDock Tools.

      • Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94).

      • Define the rotatable bonds (torsions) in the ligand.

      • Save the prepared ligand in the PDBQT file format.

  • Grid Box Definition:

    • Rationale: The grid box defines the three-dimensional space within the receptor where the docking algorithm will search for favorable binding poses. For a known receptor, the grid box should encompass the active site.

    • Steps:

      • Load the prepared receptor and ligand PDBQT files into AutoDock Tools.

      • Identify the binding pocket of the co-crystallized niacin in the original PDB structure (8IY9).[9]

      • Center the grid box on the identified binding pocket.

      • Adjust the dimensions of the grid box to be large enough to accommodate the ligand and allow for some translational and rotational freedom. A box size of approximately 20x20x20 Å is a reasonable starting point.

  • Docking Simulation:

    • Rationale: AutoDock Vina employs a Lamarckian genetic algorithm to explore different conformations and orientations of the ligand within the defined grid box. The scoring function estimates the binding affinity for each pose.

    • Steps:

      • Create a configuration file that specifies the paths to the receptor and ligand PDBQT files, the grid box parameters, and the output file name.

      • Run the AutoDock Vina executable from the command line, providing the configuration file as input.

      • Vina will generate an output PDBQT file containing the predicted binding poses of the ligand, ranked by their binding affinity scores (in kcal/mol).

Visualization of the Docking Workflow

G cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis PDB Download GPR109A (PDB: 8IY9) PrepProt Prepare Receptor (Remove water, add H, charges) PDB->PrepProt Ligand2D Draw 2D Ligand PrepLig Prepare Ligand (3D conversion, energy minimization) Ligand2D->PrepLig Grid Define Grid Box (Binding Site) PrepProt->Grid Vina Run AutoDock Vina PrepLig->Vina Grid->Vina Results Analyze Docking Poses & Binding Affinity Vina->Results

Caption: Molecular Docking Workflow for this compound with GPR109A.

Predicted Docking Results (Hypothetical)

For the purpose of this guide, let's assume our docking simulation yields the following hypothetical results:

CompoundPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
Niacin (control)-6.5Arg111, Ser178, Asn86
This compound-7.8Arg111, Ser178, Trp91 (π-π stacking)

These hypothetical results suggest that this compound may have a higher binding affinity for GPR109A than niacin, potentially due to an additional π-π stacking interaction between the pyrrole ring and a tryptophan residue in the binding pocket.

Part 2: Experimental Validation - Bridging the Gap Between Prediction and Reality

Now, we will explore three powerful biophysical techniques to experimentally validate our docking predictions: a Radioligand Binding Assay, Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC).

A. Radioligand Binding Assay: Quantifying Receptor Affinity

Expertise & Experience: This is a classic and highly sensitive method to determine the binding affinity of a test compound by measuring its ability to displace a radiolabeled ligand with known binding characteristics. It is a cornerstone of GPCR pharmacology.

Trustworthiness: The protocol includes controls for total and non-specific binding, ensuring that the measured displacement is due to specific interactions with the receptor.

Experimental Protocol: Competition Radioligand Binding Assay
  • Membrane Preparation:

    • Rationale: GPR109A is a membrane-bound receptor. Therefore, we need to isolate the cell membranes from a cell line that recombinantly expresses the human GPR109A receptor (e.g., HEK293 or CHO cells).

    • Steps:

      • Culture HEK293 cells stably expressing human GPR109A.

      • Harvest the cells and homogenize them in an ice-cold lysis buffer.

      • Centrifuge the homogenate at low speed to remove nuclei and debris.

      • Centrifuge the supernatant at high speed to pellet the membranes.

      • Wash and resuspend the membrane pellet in an appropriate assay buffer.[14][15]

  • Binding Assay:

    • Rationale: We will measure the ability of increasing concentrations of our unlabeled test compound, this compound, to compete with a fixed concentration of a radiolabeled ligand (e.g., [³H]nicotinic acid) for binding to the GPR109A receptors in the prepared membranes.

    • Steps:

      • In a 96-well plate, add the membrane preparation.

      • Add a fixed concentration of [³H]nicotinic acid.

      • Add increasing concentrations of unlabeled this compound (or unlabeled niacin as a positive control).

      • For determining non-specific binding, add a high concentration of unlabeled niacin to a set of wells.

      • Incubate the plate to allow the binding to reach equilibrium.

      • Rapidly filter the contents of each well through a glass fiber filtermat to separate the bound from the free radioligand.

      • Wash the filters with ice-cold buffer to remove any unbound radioligand.

      • Measure the radioactivity retained on the filters using a scintillation counter.[14][15][16]

  • Data Analysis:

    • Rationale: The data will be used to generate a competition binding curve, from which the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) can be determined. The Ki (inhibition constant), which represents the binding affinity of the test compound, can then be calculated using the Cheng-Prusoff equation.

    • Steps:

      • Plot the percentage of specific binding against the logarithm of the competitor concentration.

      • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

      • Calculate the Ki value using the formula: Ki = IC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualization of Radioligand Binding Assay Workflow

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cells GPR109A-expressing Cells Membranes Isolate Cell Membranes Cells->Membranes Incubate Incubate Membranes with [³H]Nicotinic Acid & Competitor Membranes->Incubate Filter Filter to Separate Bound & Free Ligand Incubate->Filter Count Scintillation Counting Filter->Count Calculate Calculate IC₅₀ and Ki Count->Calculate

Caption: Workflow for a Competition Radioligand Binding Assay.

B. Surface Plasmon Resonance (SPR): Real-Time Kinetics of Binding

Expertise & Experience: SPR is a powerful label-free technique that allows for the real-time monitoring of biomolecular interactions. It provides not only the binding affinity (KD) but also the kinetic rate constants (ka for association and kd for dissociation), offering deeper insights into the binding mechanism.

Trustworthiness: The use of a reference flow cell helps to correct for non-specific binding and bulk refractive index changes, ensuring high-quality, reliable data.

Experimental Protocol: SPR Analysis of Ligand-Receptor Interaction
  • Protein Immobilization:

    • Rationale: The GPR109A receptor needs to be immobilized on the surface of an SPR sensor chip. Given that it is a membrane protein, this requires solubilization and purification in a suitable detergent.

    • Steps:

      • Express and purify recombinant human GPR109A with an affinity tag (e.g., a His-tag) in a suitable expression system (e.g., insect or mammalian cells).

      • Solubilize the receptor in a detergent that maintains its structural integrity and activity.

      • Immobilize the purified receptor onto a sensor chip (e.g., a CM5 chip via amine coupling or an NTA chip for His-tagged proteins).[17][18][19][20]

  • Binding Measurement:

    • Rationale: A solution containing the analyte (this compound) is flowed over the sensor chip surface. Binding to the immobilized receptor causes a change in the refractive index at the surface, which is detected as a change in the SPR signal (measured in Resonance Units, RU).

    • Steps:

      • Prepare a series of dilutions of this compound in a suitable running buffer.

      • Inject the different concentrations of the analyte over the sensor chip surface, followed by a dissociation phase where only the running buffer is injected.

      • Regenerate the sensor surface between injections to remove any bound analyte.[17][20]

  • Data Analysis:

    • Rationale: The resulting sensorgrams (plots of RU versus time) are fitted to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the kinetic parameters.

    • Steps:

      • Subtract the signal from a reference flow cell to correct for non-specific binding and bulk effects.

      • Globally fit the sensorgrams from all analyte concentrations to a kinetic model to obtain the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).[19][21]

C. Isothermal Titration Calorimetry (ITC): The Thermodynamics of Binding

Expertise & Experience: ITC is considered the gold standard for characterizing binding interactions. It directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), and enthalpy change (ΔH).

Trustworthiness: ITC is a label-free, in-solution technique that does not require immobilization, thus avoiding potential artifacts associated with modifying the protein or ligand.[22]

Experimental Protocol: ITC Measurement of Ligand Binding
  • Sample Preparation:

    • Rationale: It is critical to have highly pure and accurately concentrated protein and ligand samples in an identical buffer to avoid heats of dilution or mixing that can confound the measurement of the heat of binding.

    • Steps:

      • Express, purify, and solubilize GPR109A as described for the SPR experiment.

      • Prepare a solution of this compound.

      • Exhaustively dialyze both the protein and ligand against the same buffer to ensure a perfect match.

      • Accurately determine the concentrations of the protein and ligand solutions.[23][24]

  • ITC Titration:

    • Rationale: A solution of the ligand is titrated in a series of small injections into the protein solution in the sample cell of the calorimeter. The heat change associated with each injection is measured.

    • Steps:

      • Load the GPR109A solution into the sample cell and the this compound solution into the injection syringe.

      • Set the experimental temperature and stirring speed.

      • Perform a series of injections of the ligand into the protein solution.

      • Perform a control titration by injecting the ligand into the buffer alone to measure the heat of dilution.[3][25]

  • Data Analysis:

    • Rationale: The raw data (a series of heat spikes) is integrated to obtain the heat change per injection. This is then plotted against the molar ratio of ligand to protein and fitted to a binding model to extract the thermodynamic parameters.

    • Steps:

      • Subtract the heat of dilution from the heat of binding for each injection.

      • Plot the resulting heat changes against the molar ratio of ligand to protein.

      • Fit the binding isotherm to a suitable model (e.g., a one-site binding model) to determine the stoichiometry (n), the binding affinity (KD), and the enthalpy of binding (ΔH).

      • The Gibbs free energy (ΔG) and entropy (ΔS) of binding can then be calculated using the equation: ΔG = -RTln(1/KD) = ΔH - TΔS.

Part 3: Comparing and Synthesizing the Data

The ultimate goal is to build a cohesive picture by comparing the computational predictions with the data from our suite of experimental techniques.

Data Summary Table
MethodParameter MeasuredHypothetical Result for this compoundComparison with Niacin (Control)
Molecular Docking Binding Affinity (kcal/mol)-7.8Higher predicted affinity
Radioligand Binding Assay Ki (nM)150 nMSimilar or slightly higher affinity
Surface Plasmon Resonance (SPR) KD (nM)200 nMSimilar affinity
ka (M⁻¹s⁻¹)5 x 10⁴Slower on-rate
kd (s⁻¹)1 x 10⁻²Slower off-rate (longer residence time)
Isothermal Titration Calorimetry (ITC) KD (nM)220 nMSimilar affinity
ΔH (kcal/mol)-5.5More favorable enthalpy
-TΔS (kcal/mol)-3.0Less favorable entropy
Interpretation and Causality
  • Affinity Correlation: Our hypothetical results show a good correlation between the binding affinities predicted by docking and those measured experimentally. The Ki, KD values from the three experimental techniques are in reasonable agreement, lending confidence to the data. While the docking score suggested a significantly higher affinity, the experimental data points to a more modest improvement over niacin. This is a common scenario, as scoring functions are approximations of the complex energetics of binding.

  • Driving Forces of Binding: The ITC data provides a deeper understanding of the thermodynamics. The more favorable enthalpy (ΔH) for this compound could be attributed to the formation of the predicted π-π stacking interaction, which is an enthalpically driven process. The less favorable entropy (-TΔS) might be due to the reduced conformational freedom of the ligand upon binding in this specific orientation.

  • Binding Kinetics: The SPR data reveals that while the overall affinity is similar to niacin, the kinetics are different. The slower on-rate (ka) might be due to the need for a specific orientation of the pyrrole ring to fit into the binding pocket. The slower off-rate (kd) suggests a longer residence time on the receptor, which can be a desirable property for drug candidates.

Logical Relationship Diagram

G Docking Molecular Docking (Prediction) Validation Experimental Validation Docking->Validation Hypothesis Generation BindingAssay Radioligand Binding Assay (Ki) BindingAssay->Docking Confirms Affinity SPR SPR (KD, ka, kd) SPR->Docking Confirms Affinity & Explains Kinetics ITC ITC (KD, ΔH, ΔS) ITC->Docking Confirms Affinity & Explains Thermodynamics Validation->BindingAssay Validation->SPR Validation->ITC

Caption: The relationship between molecular docking predictions and experimental validation.

Conclusion: An Integrated Approach to Drug Discovery

This guide has demonstrated that molecular docking, when coupled with rigorous experimental validation, is a powerful strategy in modern drug discovery. Our case study of this compound and the GPR109A receptor illustrates how computational predictions can generate testable hypotheses that are then refined and confirmed by experimental data. Each technique provides a unique piece of the puzzle: docking provides a structural hypothesis, radioligand binding assays offer a robust measure of affinity, SPR elucidates the kinetics of the interaction, and ITC reveals the thermodynamic driving forces. By integrating these diverse datasets, we can build a comprehensive understanding of a ligand-receptor interaction, enabling more informed decisions in the journey from a computational hit to a viable drug candidate.

References

Safety Operating Guide

A Researcher's Guide to Handling 6-(1H-Pyrrol-1-yl)nicotinic Acid: Personal Protective Equipment (PPE) Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in drug development and chemical research, the safe handling of novel chemical entities is paramount. This guide provides essential, in-depth guidance on the appropriate Personal Protective Equipment (PPE) for handling 6-(1H-Pyrrol-1-yl)nicotinic acid (CAS: 175135-86-1), a heteroaromatic building block utilized in medicinal chemistry.[1] Adherence to these protocols is critical for minimizing exposure risk and ensuring a safe laboratory environment.

Understanding the Hazard Profile

This compound is classified with the following hazards:

  • Skin Irritation (Category 2) : Causes skin irritation.[2][3]

  • Serious Eye Irritation (Category 2A) : Causes serious eye irritation.[2][3]

  • Specific Target Organ Toxicity - Single Exposure (Category 3) : May cause respiratory irritation.[2][3]

The physical form of this compound is typically a solid or powder.[2] This presents a risk of aerosolization, leading to inhalation of dust particles or contamination of surfaces.

Core PPE Requirements: A Multi-layered Defense

A comprehensive PPE strategy is non-negotiable when handling this compound. The following table summarizes the minimum required PPE and recommendations for enhanced protection during higher-risk procedures.

Level of Protection Body Protection Hand Protection Eye/Face Protection Respiratory Protection
Minimum Requirement Fully-buttoned lab coatNitrile glovesANSI-approved chemical splash gogglesNot typically required when handled in a certified chemical fume hood
Enhanced Protection (for large quantities, potential for splashing, or work outside a fume hood)Chemical-resistant apron over lab coatThicker-cut neoprene or butyl rubber glovesFace shield worn over chemical splash gogglesNIOSH-approved respirator with appropriate cartridges
The "Why" Behind the "What": A Scientific Rationale for PPE Selection
  • Body Protection : A standard lab coat provides a primary barrier against incidental contact with small quantities of the chemical in its solid form.[4] For procedures involving larger quantities or solutions where splashing is a risk, a chemical-resistant apron worn over the lab coat is essential to prevent saturation and skin contact.[4][5]

  • Hand Protection : Given the classification as a skin irritant, gloves are mandatory.[2] Nitrile gloves are a suitable choice for incidental contact with this organic acid.[4] However, for prolonged handling or when working with solutions, more robust options like neoprene or butyl rubber gloves offer superior chemical resistance.[5][6] It is crucial to consult the glove manufacturer's compatibility chart for the specific solvents being used.[5]

  • Eye and Face Protection : Due to its potential to cause serious eye irritation, ANSI-approved chemical splash goggles are the minimum requirement.[2][5] These provide a seal around the eyes, protecting against both solid particulates and splashes.[6] When handling larger quantities or during procedures with a higher risk of splashing, a face shield should be worn in addition to goggles to protect the entire face.[5][7]

  • Respiratory Protection : this compound can cause respiratory irritation.[2] Therefore, all handling of the solid material should be conducted within a properly functioning and certified chemical fume hood to minimize the inhalation of airborne particles.[5] If work must be performed outside of a fume hood, a NIOSH-approved respirator may be necessary.[5]

Operational Protocols: Step-by-Step Guidance

Donning PPE: A Deliberate Sequence

The order in which PPE is put on is critical to ensure complete protection and prevent cross-contamination.

G cluster_prep Preparation cluster_donning Donning Sequence WashHands 1. Wash and Dry Hands Thoroughly LabCoat 2. Don Lab Coat Goggles 3. Don Chemical Splash Goggles/Face Shield LabCoat->Goggles Gloves 4. Don Gloves (pull cuffs over lab coat sleeves) Goggles->Gloves

Figure 1: PPE Donning Workflow
  • Hand Hygiene : Always begin by washing your hands thoroughly with soap and water.[4][5]

  • Lab Coat : Put on a clean, fully-buttoned lab coat.

  • Eye and Face Protection : Don chemical splash goggles. If a face shield is required, put it on over the goggles.

  • Gloves : Select the appropriate gloves and inspect them for any signs of damage. Pull the cuffs of the gloves over the sleeves of your lab coat to create a seal.[6]

Doffing PPE: Minimizing Contamination

The removal of PPE must be done carefully to avoid contaminating yourself and the surrounding environment.

G cluster_doffing Doffing Sequence cluster_final Final Step Gloves 1. Remove Gloves Goggles 2. Remove Goggles/Face Shield Gloves->Goggles LabCoat 3. Remove Lab Coat Goggles->LabCoat WashHands 4. Wash Hands Thoroughly

Figure 2: PPE Doffing Workflow
  • Gloves : Remove gloves using a glove-to-glove and then skin-to-skin technique to avoid touching the outer contaminated surface.

  • Goggles/Face Shield : Remove eye and face protection from the back of your head to avoid touching the front surface.

  • Lab Coat : Remove your lab coat by rolling it inside out, containing any potential contaminants.

  • Hand Hygiene : Immediately wash your hands with soap and water.[2][4]

Disposal and Decontamination

  • Disposable PPE : All disposable PPE, such as gloves, should be discarded into a designated chemical waste container immediately after use.[2]

  • Contaminated Clothing : If your clothing becomes contaminated, remove it immediately and wash the affected skin area with soap and water.[2] Contaminated clothing should be decontaminated before reuse.[2]

  • Spills : In the event of a small spill, trained personnel wearing appropriate PPE can clean it up.[5] For larger spills, evacuate the area and follow your institution's emergency procedures.

By integrating these scientifically-grounded PPE protocols into your daily laboratory practices, you can confidently and safely handle this compound, ensuring both personal safety and the integrity of your research.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.